molecular formula C5H9NO2 B586647 4-Morpholinecarboxaldehyde-13C CAS No. 113009-82-8

4-Morpholinecarboxaldehyde-13C

Katalognummer: B586647
CAS-Nummer: 113009-82-8
Molekulargewicht: 116.124
InChI-Schlüssel: LCEDQNDDFOCWGG-HOSYLAQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Morpholinecarboxaldehyde-13C, also known as N-Formylmorpholine-13C, is a stable isotope-labeled analog of N-Formylmorpholine, where the formyl carbon is the carbon-13 isotope . This labeling makes it an invaluable tool in advanced research, particularly as a tracer for investigating reaction mechanisms and metabolic pathways using techniques like NMR spectroscopy and mass spectrometry. In organic synthesis, the unlabeled form is recognized as a versatile solvent and effective formylating agent . Incorporating the carbon-13 label allows researchers to precisely track the incorporation of the formyl group into target molecules during synthetic processes, providing critical insights into reaction kinetics and intermediates. This compound is exclusively for use in laboratory research and is a key building block in the development of labeled pharmaceuticals and other complex molecules for analytical purposes.

Eigenschaften

IUPAC Name

morpholine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEDQNDDFOCWGG-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858147
Record name Morpholine-4-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113009-82-8
Record name Morpholine-4-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Morpholinecarboxaldehyde-13C basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Morpholinecarboxaldehyde-¹³C: Properties, Analysis, and Applications

Abstract

4-Morpholinecarboxaldehyde-¹³C is a stable isotope-labeled derivative of N-formylmorpholine, a versatile organic compound used in various industrial and research settings. The specific incorporation of a carbon-13 isotope at the formyl position renders this molecule an indispensable tool for advanced analytical applications. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its increased mass allows it to be distinctly identified using mass spectrometry. This key difference establishes 4-Morpholinecarboxaldehyde-¹³C as the gold standard for use as an internal standard in isotope dilution mass spectrometry (IDMS), enabling highly accurate and precise quantification of unlabeled 4-Morpholinecarboxaldehyde in complex matrices. This guide provides a comprehensive overview of its fundamental properties, analytical characterization, primary applications, and safe handling protocols, tailored for researchers, analytical scientists, and professionals in drug development and chemical manufacturing.

The Principle of Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly within regulated industries like pharmaceuticals and environmental testing, achieving accurate quantification is paramount. A significant challenge is overcoming sample matrix effects and procedural inconsistencies (e.g., incomplete extraction recovery, instrument variability) that can introduce significant error. Isotope dilution mass spectrometry (IDMS) is the definitive solution to this problem.

The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.[1] This labeled compound, or internal standard (ISTD), is chemically identical to the native analyte and therefore experiences the same physical and chemical changes throughout the entire analytical workflow—from extraction and cleanup to ionization in the mass spectrometer source.[1] Because the ISTD and the analyte behave identically, any loss or signal suppression/enhancement affects both compounds equally. The mass spectrometer, however, can easily distinguish between the light (native) and heavy (labeled) versions. By measuring the ratio of the native analyte to the labeled standard, one can calculate the precise concentration of the analyte in the original sample, with all procedural variability being mathematically canceled out.

4-Morpholinecarboxaldehyde-¹³C (¹³C-4MC) serves this exact purpose for the quantification of 4-Morpholinecarboxaldehyde (4MC). The carbon-13 label provides a +1 Dalton mass shift, which is ideal for differentiation without introducing significant changes in chromatographic retention time or chemical properties.[2]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Unknown Sample (Contains native 4MC) B Spike with known amount of 4-Morpholinecarboxaldehyde-¹³C (ISTD) A->B C Extraction / Cleanup (Analyte and ISTD experience identical losses) B->C D LC Separation (Analyte and ISTD co-elute) C->D Prepared Extract E MS Detection (Distinguishes native 4MC and labeled ISTD by mass) D->E F Quantification (Calculate concentration based on peak area ratio) E->F

Workflow for Isotope Dilution Mass Spectrometry.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Morpholinecarboxaldehyde-¹³C are essentially identical to those of its unlabeled analogue. The single neutron difference in the nucleus has a negligible effect on intermolecular forces and bulk properties.

PropertyValueSource(s)
Chemical Name 4-Morpholinecarboxaldehyde-¹³C[2][3]
Synonyms N-Formylmorpholine-¹³C[4]
CAS Number 113009-82-8[2][3]
Molecular Formula C₄¹³CH₉NO₂[2][3]
Molecular Weight 116.12 g/mol [2][3]
Accurate Mass 116.0667 Da[2]
Appearance Colorless to yellow liquid; may be a white solid below RT[5][6][7]
Melting Point 20 - 23 °C (68 - 73.4 °F)[5][6][8]
Boiling Point ~240 °C (~464 °F)[5][6][9]
Density ~1.145 g/cm³[6][8]
Solubility Soluble in water; soluble in organic solvents (ethanol, methanol)[7][10]
log P (octanol/water) -1.2[11]

Synthesis and Isotopic Incorporation

The synthesis of 4-Morpholinecarboxaldehyde-¹³C requires a strategy that precisely incorporates the carbon-13 isotope at the desired formyl position with high isotopic purity. A common and efficient method involves the amide coupling of morpholine with ¹³C-labeled formic acid.

The causality behind this choice is twofold:

  • Availability of Precursor: ¹³C-Formic acid is a commercially available and highly enriched isotopic precursor, ensuring the final product has high isotopic purity.

  • Reaction Specificity: Amide coupling reactions are well-established and high-yielding, allowing for the specific formation of the N-CHO bond without scrambling the label to other positions.

G reactant1 Morpholine (C₄H₉NO) reagents Coupling Agent (e.g., DCC, EDC) reactant1->reagents reactant2 ¹³C-Formic Acid (¹³CH₂O₂) reactant2->reagents product 4-Morpholinecarboxaldehyde-¹³C (C₄¹³CH₉NO₂) byproduct H₂O reagents->product reagents->byproduct +

Proposed synthesis of 4-Morpholinecarboxaldehyde-¹³C.
Representative Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ¹³C-Formic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Nucleophilic Addition: While stirring at 0 °C, slowly add a solution of morpholine (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield pure 4-Morpholinecarboxaldehyde-¹³C.

  • Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using the analytical techniques described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of the synthesized standard. Each technique provides a unique and complementary piece of information.

Mass Spectrometry (MS)

MS is the most direct method for confirming successful isotopic labeling.

  • Expected Observation: The mass spectrum will show a molecular ion [M+H]⁺ at m/z 117, which is one mass unit higher than the unlabeled 4-Morpholinecarboxaldehyde ([M+H]⁺ at m/z 116).[2][4]

  • Causality: The higher mass is a direct result of replacing a ¹²C atom (atomic mass ≈ 12.000 Da) with a ¹³C atom (atomic mass ≈ 13.003 Da).

  • Protocol for Verification:

    • Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (HRMS).

    • Acquire data in positive ion mode over a mass range that includes m/z 116 and 117.

    • Verify that the predominant peak corresponds to the exact mass of the ¹³C-labeled compound and assess isotopic purity by comparing the relative intensity of any signal at m/z 116.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the label's specific location within the molecule.

  • ¹³C NMR Spectroscopy:

    • Expected Observation: A highly intense singlet in the aldehyde region of the spectrum (typically ~160-165 ppm).[12] The signal intensity for this specific carbon will be dramatically enhanced (by a factor of ~90) compared to the natural abundance signals of the other carbons.

    • Causality: The spectrum directly detects ¹³C nuclei. By introducing a ~99% enriched ¹³C at the formyl position, that signal becomes the most prominent in the spectrum, confirming both the presence and location of the label.

  • ¹H NMR Spectroscopy:

    • Expected Observation: The formyl proton (H-C=O), which is a singlet at ~8.0 ppm in the unlabeled compound, will appear as a large doublet.[12]

    • Causality: This splitting is caused by one-bond scalar coupling (¹J-coupling) to the attached ¹³C nucleus. The coupling constant (¹JCH) is typically large, on the order of 170-200 Hz. This observation is definitive proof that the proton is directly bonded to the ¹³C label.

Infrared (IR) Spectroscopy

IR spectroscopy can detect the subtle effect of the heavier isotope on bond vibration frequency.

  • Expected Observation: The characteristic carbonyl (C=O) stretching frequency, typically found around 1670 cm⁻¹, will be shifted to a slightly lower wavenumber (frequency) compared to the unlabeled analogue.

  • Causality: According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. By increasing the mass of the carbon atom from 12 to 13, the reduced mass of the C=O bond increases, resulting in a lower vibrational frequency. This shift provides complementary evidence of successful isotopic incorporation into the carbonyl group.

Core Applications in Research and Development

The primary utility of 4-Morpholinecarboxaldehyde-¹³C is as a tool for enhancing analytical accuracy.

Isotope Dilution Analysis for Process and Purity Control

In the manufacturing of pharmaceuticals or specialty chemicals where 4-Morpholinecarboxaldehyde is used as a reagent or solvent, it is often critical to monitor its residual levels in final products or process streams.[7][8]

  • Challenge: The sample matrices (e.g., active pharmaceutical ingredient, complex reaction mixture) can be complex, leading to significant matrix effects in LC-MS analysis.

  • Solution: By using ¹³C-4MC as an internal standard, these matrix effects can be completely negated.

  • Workflow:

    • Standard Curve Preparation: Prepare a series of calibration standards containing a fixed concentration of ¹³C-4MC and varying known concentrations of unlabeled 4MC.

    • Sample Preparation: Accurately weigh the sample to be analyzed. Add a precise volume of the ¹³C-4MC internal standard stock solution.

    • Extraction: Perform the necessary sample extraction to isolate the analytes from the matrix.

    • LC-MS/MS Analysis: Analyze the calibration standards and the prepared sample by LC-MS/MS. Monitor a specific fragmentation (transition) for 4MC and a corresponding transition for ¹³C-4MC.

    • Quantification: Generate a calibration curve by plotting the peak area ratio (Area4MC / Area¹³C-4MC) against the concentration of 4MC. Determine the concentration of 4MC in the unknown sample by interpolating its measured peak area ratio onto this curve.

G A Prepare Calibration Curve (Ratio of Analyte/ISTD vs. Conc.) G Calculate Concentration from Calibration Curve A->G Use to Interpolate B Take unknown sample C Add fixed amount of ¹³C-4MC (ISTD) B->C D Extract sample C->D E Analyze by LC-MS/MS D->E F Measure Peak Area Ratio (Analyte / ISTD) E->F F->G

Quantitative analysis workflow using an internal standard.
Mechanistic and Metabolic Studies

Beyond quantitative analysis, ¹³C-4MC can be a valuable tracer for studying chemical reaction mechanisms. For instance, in reactions where 4-Morpholinecarboxaldehyde acts as a formylating agent, using the labeled version allows researchers to track the path of the formyl group into the final product molecule by mass spectrometry, confirming reaction pathways.[13]

Safety, Handling, and Storage

While specific safety data for the ¹³C-labeled compound is limited, the toxicological profile is expected to be identical to that of unlabeled 4-Morpholinecarboxaldehyde. All handling procedures should be based on the known hazards of the parent compound.

  • GHS Hazards:

    • Warning: May cause an allergic skin reaction (H317).[4][11][14]

    • Warning: Causes serious eye irritation (H319).[4][6][14]

    • Warning: May cause respiratory irritation (H335).[4][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

    • Eye Protection: Use chemical safety goggles or a face shield.[9]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing vapors or mists.[11]

    • Prevent contact with skin and eyes.[5]

  • Storage:

    • Keep the container tightly closed.[5]

    • Store in a cool, dry, and well-ventilated place away from sources of ignition.

    • The compound is hygroscopic; storage under an inert gas is recommended for long-term stability.[7]

  • Disposal:

    • Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

4-Morpholinecarboxaldehyde-¹³C is more than just a chemical; it is a precision tool that empowers scientists to achieve the highest levels of accuracy in analytical quantification. Its value lies in its elegant simplicity: a single isotopic substitution that makes it physically distinguishable while remaining chemically identical to its native analogue. This property makes it an indispensable internal standard for isotope dilution mass spectrometry, effectively eliminating errors from matrix effects and sample preparation. For any researcher or drug development professional requiring reliable and defensible quantitative data for 4-Morpholinecarboxaldehyde, the use of its ¹³C-labeled counterpart is not just best practice—it is the definitive standard.

References

  • PubChem. (n.d.). N-Formylmorpholine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Solubility of Things. (n.d.). Morpholine-4-carbaldehyde. Retrieved from [Link][10]

  • precisionFDA. (n.d.). 4-MORPHOLINECARBOXALDEHYDE. Retrieved from [Link][15]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link][16]

  • Wikipedia. (n.d.). N-Formylmorpholine. Retrieved from [Link][6]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][17]

  • PubMed. (2011). Elemental formula annotation of polar and lipophilic metabolites using (13)C, (15)N and (34)S isotope labelling, in combination with high-resolution mass spectrometry. Retrieved from [Link][18]

  • Pharmaffiliates. (n.d.). 4-Morpholinecarboxaldehyde-13C. Retrieved from [Link][3]

  • Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link][1]

  • ResearchGate. (2008). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link][19]

  • NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. WebBook. Retrieved from [Link][20]

  • PrepChem.com. (n.d.). Synthesis of N-formylmorpholine. Retrieved from [Link][21]

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. WebBook. Retrieved from [Link][22]

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The Role of 4-Morpholinecarboxaldehyde-¹³C in Advanced Analytical and Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Convergence of Structural Significance and Analytical Precision

In the landscape of modern drug discovery and metabolic research, the pursuit of quantitative accuracy and mechanistic clarity is paramount. The challenges are numerous, from navigating the complexities of biological matrices to tracing the intricate pathways of xenobiotic metabolism. It is at this intersection of complexity and the need for precision that specific, high-purity tools become indispensable. 4-Morpholinecarboxaldehyde-¹³C, a stable isotope-labeled (SIL) analogue of N-formylmorpholine, represents such a tool.

While the unlabeled N-formylmorpholine is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals[1][2], its ¹³C-labeled counterpart serves a more refined, analytical purpose. The core value of this molecule lies in two key areas: the physicochemical properties of the morpholine ring and the analytical power bestowed by the ¹³C isotope. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates. Its presence can enhance aqueous solubility and improve pharmacokinetic profiles, including permeability across the blood-brain barrier[3]. Consequently, accurately quantifying morpholine-containing compounds in biological systems is a frequent and critical task. This guide provides an in-depth exploration of how 4-Morpholinecarboxaldehyde-¹³C is leveraged in research, focusing on its principal application as an internal standard in mass spectrometry and its potential role in metabolic pathway elucidation.

Part 1: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

The most critical and widespread application of 4-Morpholinecarboxaldehyde-¹³C is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution: A Self-Validating System

Quantitative analysis from complex biological matrices (e.g., plasma, urine, tissue homogenates) is fraught with challenges that can compromise accuracy and reproducibility. These include sample loss during extraction, ion suppression or enhancement in the mass spectrometer source (matrix effects), and variations in instrument response.[4]

Isotope dilution is the most robust method to overcome these issues. The core principle is to add a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the workflow. The SIL internal standard is chemically identical to the analyte, ensuring it behaves the same way during every step of sample preparation, chromatography, and ionization.[5] However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the ¹³C atom(s).

By calculating the ratio of the response of the endogenous analyte to the response of the SIL-IS, all sources of variability are effectively normalized. This is because any sample loss or matrix effect will impact both the analyte and the IS identically, leaving their ratio unchanged. This makes the method a self-validating system, providing the highest level of accuracy and precision.[4]

Workflow for Quantitative Analysis using 4-Morpholinecarboxaldehyde-¹³C as an Internal Standard

This protocol outlines the quantification of the unlabeled analyte, 4-Morpholinecarboxaldehyde, in a biological matrix. The same principle applies if this labeled compound is used as an IS for a structurally related drug molecule that yields 4-Morpholinecarboxaldehyde as a fragment in the mass spectrometer.

Experimental Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of unlabeled 4-Morpholinecarboxaldehyde (the analyte) in a suitable organic solvent (e.g., Methanol).

    • Prepare a separate stock solution of 4-Morpholinecarboxaldehyde-¹³C (the Internal Standard)[6].

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., drug-free human plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation - A Common Example):

    • Aliquot 100 µL of each calibration standard, QC sample, and unknown study sample into separate microcentrifuge tubes.

    • To each tube, add a fixed volume (e.g., 10 µL) of the Internal Standard working solution. This step is critical; the same amount of IS must be added to every sample.

    • Vortex mix for 30 seconds.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC system (e.g., a C18 reverse-phase column).

    • Develop a chromatographic gradient to separate the analyte from other matrix components.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the ¹³C-labeled internal standard.

ParameterAnalyte (Unlabeled)Internal Standard (¹³C-labeled)Rationale
Molecular Formula C₅H₉NO₂C₄¹³CH₉NO₂The ¹³C atom increases the mass of the IS.[6]
Molecular Weight 115.13116.12The mass difference allows for MS detection.[6]
Precursor Ion (Q1) m/z 116.1m/z 117.1Selected in the first quadrupole.
Product Ion (Q3) e.g., m/z 86.1e.g., m/z 87.1Generated by collision-induced dissociation and selected in the third quadrupole.
  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and internal standard MRM transitions.

    • Calculate the Response Ratio (Analyte Peak Area / IS Peak Area) for each sample.

    • Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is typically applied.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their Response Ratios from the calibration curve.

Visualization of the Quantitative Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot Sample (Calibrator, QC, or Unknown) s2 2. Spike with Known Amount of 4-Morpholinecarboxaldehyde-¹³C (IS) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 lc 5. LC Separation (Analyte and IS co-elute) s4->lc ms 6. Mass Spectrometry (MRM Detection) lc->ms d1 7. Integrate Peak Areas (Analyte & IS) ms->d1 d2 8. Calculate Response Ratio (Area_Analyte / Area_IS) d1->d2 d3 9. Quantify Against Calibration Curve d2->d3 result result d3->result Final Concentration

Caption: Workflow for quantification using a ¹³C-labeled internal standard.

Part 2: A Potential Role in Metabolic Pathway Elucidation

Beyond its definitive role in quantification, 4-Morpholinecarboxaldehyde-¹³C has potential applications in drug metabolism and pharmacokinetic (DMPK) studies, specifically for tracing metabolic pathways.[7][8]

Tracing Biotransformation

In drug development, understanding how a new chemical entity (NCE) is metabolized is crucial for assessing its efficacy and safety.[8] Many drugs contain a morpholine moiety, which can be a site for metabolic reactions such as N-dealkylation or oxidation.

Consider a hypothetical drug, "Drug-X," which contains an N-substituted morpholine ring. A plausible metabolic pathway could involve enzymatic cleavage of the substituent, followed by oxidation at the nitrogen, potentially leading to the formation of 4-Morpholinecarboxaldehyde as a metabolite.

Hypothetical Research Scenario:

  • Objective: To confirm that 4-Morpholinecarboxaldehyde is a metabolite of Drug-X in human liver microsomes.

  • Method:

    • Incubate Drug-X with human liver microsomes and necessary cofactors (e.g., NADPH).

    • In a parallel experiment, incubate Drug-X under the same conditions but also add a known concentration of 4-Morpholinecarboxaldehyde-¹³C.

    • Analyze the samples by high-resolution mass spectrometry.

  • Rationale: The unlabeled 4-Morpholinecarboxaldehyde formed from the metabolism of Drug-X will have a specific mass. The ¹³C-labeled compound serves as a "marker." If the unlabeled metabolite is formed, it will be detected at its expected mass, and its retention time will exactly match that of the co-spiked 4-Morpholinecarboxaldehyde-¹³C. This provides definitive identification of the metabolite, a technique known as "metabolite fishing." The stable isotope label is essential for distinguishing the newly formed metabolite from any potential background interference at the same nominal mass.[9]

Visualization of a Hypothetical Metabolic Pathway

G parent Drug-X (N-Substituted Morpholine) enzyme CYP450 Enzymes (e.g., in Liver Microsomes) parent->enzyme metabolite 4-Morpholinecarboxaldehyde (Metabolite) enzyme->metabolite Metabolic Biotransformation lcms LC-HRMS Analysis metabolite->lcms Identical Retention Time standard 4-Morpholinecarboxaldehyde-¹³C (Co-spiked Standard) standard->lcms result result lcms->result Confirmation of Metabolite Identity

Caption: Using a ¹³C-standard to confirm a metabolite's identity.

Conclusion: An Enabling Tool for Precision Science

4-Morpholinecarboxaldehyde-¹³C is more than just a chemical reagent; it is a precision tool that enables researchers to achieve the highest standards of analytical rigor. Its primary application as an internal standard in isotope dilution mass spectrometry provides a robust solution to the pervasive challenges of quantitative analysis in complex biological matrices. By ensuring that measurements are accurate, precise, and reproducible, it underpins the reliable data needed for pharmacokinetic studies, clinical trials, and regulatory submissions. Furthermore, its potential use in identifying and confirming metabolic pathways highlights its versatility. In an era where data integrity and mechanistic understanding are the cornerstones of scientific advancement, stable isotope-labeled compounds like 4-Morpholinecarboxaldehyde-¹³C are fundamental to the success of research and development in the pharmaceutical and life sciences.

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

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  • Motori, E., & Atanassov, I. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link]

  • Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Formylmorpholine. PubChem Compound Database. [Link]

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  • Li, F., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. [Link]

  • Rychlik, M., & Asam, S. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. [Link]

  • Chero, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Wikipedia. (n.d.). N-Formylmorpholine. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Pascali, G., et al. (1997). Studies on the Metabolism of the Novel Antitumor Agent [N-methyl-11C]N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in Rats and Humans Prior to Phase I Clinical Trials. PubMed. [Link]

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4-Morpholinecarboxaldehyde-13C chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde-¹³C: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical structure, synthesis, and applications of 4-Morpholinecarboxaldehyde-¹³C. As a stable isotope-labeled compound, it is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex labeled molecules.

Introduction to 4-Morpholinecarboxaldehyde-¹³C

4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine, is an organic compound featuring a morpholine ring N-substituted with a formyl group.[1][2] The incorporation of a Carbon-13 (¹³C) isotope into the aldehyde carbon position creates 4-Morpholinecarboxaldehyde-¹³C. This isotopic labeling provides a non-radioactive tracer that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The presence of the ¹³C atom is invaluable for metabolic tracing studies, allowing researchers to track the fate of the molecule and its metabolites within biological systems.[3] This is crucial for understanding disease pathways, such as in cancer and diabetes research, and for investigating the metabolism of new drug candidates.[3] By elucidating drug-receptor interactions and metabolic fates, ¹³C-labeled compounds help optimize pharmacokinetic properties and reduce potential toxicity.[3]

Chemical Structure and Properties

The core structure consists of a saturated six-membered heterocycle containing both ether and amine functional groups (a morpholine ring) and an aldehyde functional group attached to the nitrogen atom.[4]

Chemical Structure:

The ¹³C label is located on the carbonyl carbon of the aldehyde group.

Caption: Chemical structure of 4-Morpholinecarboxaldehyde-¹³C.

Physicochemical Properties:

The properties of the ¹³C labeled compound are nearly identical to its unlabeled counterpart.[5]

PropertyValueSource
Molecular Formula C₄¹³CH₉NO₂[6]
Molecular Weight ~116.13 g/mol [6]
Appearance Colorless to yellowish liquid or solid[7]
Boiling Point 129 °C (for unlabeled)[4]
CAS Number (unlabeled) 4394-85-8[1]
SMILES C1COCCN1C=O[1][6]
InChIKey LCEDQNDDFOCWGG-UHFFFAOYSA-N[6][8]

Synthesis of 4-Morpholinecarboxaldehyde-¹³C

The synthesis of ¹³C-labeled compounds is typically achieved by incorporating commercially available, simple ¹³C-labeled reagents into the target molecule.[3] For 4-Morpholinecarboxaldehyde-¹³C, a common and efficient method is the N-formylation of morpholine using a ¹³C-labeled formylating agent.

Synthetic Strategy: N-Formylation of Morpholine

The most direct approach involves the reaction of morpholine with a ¹³C-labeled formic acid equivalent. A well-established method for amide bond formation, adaptable for this synthesis, is the use of a coupling agent or the conversion of formic acid to a more reactive species.

The diagram below illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of 4-Morpholinecarboxaldehyde-¹³C.

Experimental Protocol: Synthesis via ¹³C-Formic Acid

This protocol describes a representative procedure for the synthesis of 4-Morpholinecarboxaldehyde-¹³C.

Objective: To synthesize 4-Morpholinecarboxaldehyde-¹³C from morpholine and ¹³C-formic acid.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
Morpholine87.121.0 g11.481.0
¹³C-Formic Acid47.020.59 g12.631.1
Dicyclohexylcarbodiimide (DCC)206.332.61 g12.631.1
Dichloromethane (DCM)-50 mL--
Saturated NaHCO₃ solution-20 mL--
Brine-20 mL--
Anhydrous MgSO₄----

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 g, 11.48 mmol) and ¹³C-formic acid (0.59 g, 12.63 mmol) in dichloromethane (50 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: While stirring, add a solution of dicyclohexylcarbodiimide (DCC) (2.61 g, 12.63 mmol) in a small amount of DCM dropwise to the mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (morpholine) is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹³C NMR spectrum will show a characteristic signal for the labeled carbonyl carbon.

Causality in Experimental Choices
  • Choice of Coupling Agent: DCC is a common and effective dehydrating agent used to facilitate the formation of the amide bond between the carboxylic acid (formic acid) and the amine (morpholine). It activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves the reactants, while the byproduct, DCU, is poorly soluble, allowing for its easy removal by filtration.

  • Stoichiometry: A slight excess of the formylating agent and coupling agent is used to ensure the complete conversion of the limiting reagent, morpholine.

  • Work-up: The aqueous wash with sodium bicarbonate is performed to remove any unreacted formic acid and other acidic impurities.

Applications in Research and Drug Development

The primary utility of 4-Morpholinecarboxaldehyde-¹³C lies in its role as a labeled synthon and a tracer.

  • Metabolic and Pharmacokinetic Studies: As a stable isotope-labeled compound, it can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of morpholine-containing drug candidates without the need for radioactive materials.[3]

  • Building Block for Labeled Pharmaceuticals: The morpholine moiety is a key structural component in numerous pharmaceuticals.[9] For example, it is a building block for the antibiotic linezolid and the anticancer agent gefitinib.[4] Using 4-Morpholinecarboxaldehyde-¹³C allows for the synthesis of the ¹³C-labeled versions of these complex drugs, which are essential as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS).

  • Mechanistic Studies: The ¹³C label serves as a spectroscopic probe. Changes in the chemical shift of the labeled carbon in ¹³C NMR can provide insights into molecular interactions, such as drug-receptor binding.[3]

Conclusion

4-Morpholinecarboxaldehyde-¹³C is a critically important isotopically labeled compound with significant applications in the pharmaceutical and life sciences. Its synthesis, primarily through the N-formylation of morpholine with a ¹³C-labeled precursor, is a straightforward process that provides a versatile building block for complex molecular synthesis and a powerful tool for metabolic research. The ability to non-radioactively trace and quantify morpholine-containing compounds underpins its value in modern drug discovery and development.

References

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Introduction: The Critical Role of Stable Isotope-Labeled Standards in Modern Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Morpholinecarboxaldehyde-¹³C

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in complex biological matrices is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[2]

To control for this variability, an internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly those incorporating ¹³C, are considered the benchmark for quantitative bioanalysis.[1][2] They co-elute with the analyte and experience the same matrix effects, providing the most effective normalization and leading to superior accuracy and precision.[2]

This guide focuses on a key reagent in this class: 4-Morpholinecarboxaldehyde-¹³C (also known as N-Formylmorpholine-¹³C). The morpholine moiety is a privileged pharmacophore, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[3][4][5] Consequently, having a reliable ¹³C-labeled internal standard for the morpholine core is invaluable for developing robust bioanalytical assays for this important class of compounds. This document serves as a technical resource for researchers, providing detailed information on the commercial availability, synthesis, quality control, and practical application of 4-Morpholinecarboxaldehyde-¹³C.

Part 1: Commercial Sourcing and Availability

4-Morpholinecarboxaldehyde-¹³C is a specialized chemical available from a select number of reputable suppliers that focus on stable isotopes and research chemicals. When sourcing this reagent, it is critical to verify the specific location of the isotope label. For its most common use as an IS for a morpholine-containing analyte, the label is ideally on the formyl group (O=[¹³CH]N1CCOCC1), providing a +1 Da mass shift from the most common fragment containing the formyl group.

Key identifying information for this compound is:

  • Chemical Name: 4-Morpholinecarboxaldehyde-¹³C

  • Synonyms: N-Formylmorpholine-¹³C, morpholine-4-(¹³C)carbaldehyde

  • CAS Number (Labeled): 113009-82-8

  • Molecular Formula: C₄¹³CH₉NO₂

  • Molecular Weight: 116.12 g/mol

The following table summarizes the availability from key vendors. Researchers should always request a Certificate of Analysis (CoA) prior to purchase to confirm isotopic purity and chemical purity.

SupplierBrandCatalog NumberFormatStated Purity/Notes
LGC Standards Toronto Research Chemicals (TRC)TRC-M723742-10MGNeat SolidFormula C₄¹³CH₉NO₂ indicates labeling at the formyl carbon. Products are delivered with a full analytical data package.[6][7]
Pharmaffiliates -PA STI 066300Light Yellow OilSpecifies CAS 113009-82-8 and ¹³C-labeling.[7]
Alfa Chemistry -ACM113009828Not SpecifiedLists the specific labeled CAS number.

Note: Availability and specifications are subject to change. Direct inquiry with the supplier is recommended.

Part 2: Synthesis and Quality Control of the Labeled Compound

Rationale of the Synthetic Pathway

While specific, peer-reviewed syntheses for the ¹³C-labeled version are not broadly published, the pathway can be logically inferred from established methods for N-formylation. The most direct and industrially viable method for producing the unlabeled analog is the condensation reaction between morpholine and formic acid.[8][9][10]

Therefore, the synthesis of 4-Morpholinecarboxaldehyde-¹³C is achieved by substituting standard formic acid with its ¹³C-labeled counterpart.

Proposed Synthetic Reaction: Morpholine is reacted directly with ¹³C-Formic Acid, often with heating to drive off the water formed during the condensation reaction, yielding the ¹³C-labeled amide.

Synthesis morpholine Morpholine reagents + morpholine->reagents formic_acid ¹³C-Formic Acid(O=¹³CH-OH) product 4-Morpholinecarboxaldehyde-¹³C(O=¹³CH-N(CH₂CH₂)₂O) products_plus + water H₂O reagents->formic_acid reagents->products_plus Heat (-H₂O)

Caption: Proposed synthesis of 4-Morpholinecarboxaldehyde-¹³C.

This method is advantageous due to the commercial availability of ¹³C-Formic Acid and the straightforward nature of the reaction.[11] Alternative methods could involve activating the ¹³C-formic acid, for example by converting it to an N-hydroxysuccinimidyl (NHS) ester, to facilitate the reaction under milder conditions.[11]

Analytical Quality Control (QC)

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of any internal standard upon receipt. The supplier's CoA is the first point of reference, but in-house verification provides the highest level of confidence.

A. Mass Spectrometry (MS) The most fundamental check is to confirm the molecular weight. A high-resolution mass spectrometer (HRMS) should be used to confirm the accurate mass of the protonated molecule ([M+H]⁺).

  • Unlabeled (C₅H₉NO₂): Calculated [M+H]⁺ = 116.0706 Da

  • ¹³C-Labeled (C₄¹³CH₉NO₂): Calculated [M+H]⁺ = 117.0739 Da[12]

The observed mass should be within 5 ppm of the calculated accurate mass. The analysis should also confirm the absence of a significant signal at the mass of the unlabeled compound, which verifies high isotopic purity.

B. Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy ¹³C-NMR is the definitive technique for confirming the position of the label. In the unlabeled compound, the formyl carbon appears as a singlet at approximately 161 ppm. For the ¹³C-labeled compound, this signal will be exceptionally intense. Comparing the integrated ¹³C spectrum to a known concentration of a reference standard (like dimethyl sulfoxide) can also provide a quantitative measure of the compound's concentration.

NMR_Comparison Conceptual ¹³C-NMR Comparison cluster_unlabeled Unlabeled Compound cluster_labeled ¹³C-Labeled Compound unlabeled_spec Signal at ~161 ppm (Formyl Carbon) Standard Intensity labeled_spec Signal at ~161 ppm (¹³C-Formyl Carbon) Extremely High Intensity

Caption: Expected difference in ¹³C-NMR spectra.

C. Purity Analysis (HPLC-UV/CAD) The chemical purity should be assessed using a high-resolution HPLC method, typically with UV and/or Charged Aerosol Detection (CAD). This ensures that the response measured is from the compound of interest and not from impurities. A purity of >98% is typically required for bioanalytical standards.

Part 3: Application in a Bioanalytical Workflow

The primary application of 4-Morpholinecarboxaldehyde-¹³C is as an internal standard for the quantification of a morpholine-containing analyte in a biological matrix (e.g., plasma, urine).

Workflow Overview

The core principle is to add a known, fixed concentration of the SIL-IS to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[1] The IS then tracks the analyte through the entire process. The final analyte concentration is determined by the ratio of the analyte peak area to the IS peak area.

G Sample Biological Sample (Calibrator, QC, or Unknown) Spike Spike with Fixed Concentration of 4-Morpholinecarboxaldehyde-¹³C (IS) Sample->Spike 1. Extract Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) Spike->Extract 2. Analyze LC-MS/MS Analysis (MRM Detection) Extract->Analyze 3. Process Data Processing Analyze->Process Calculate Peak Area Ratio (Analyte / IS) 4. Result Final Analyte Concentration Process->Result Quantify vs. Calibration Curve 5.

Caption: Bioanalytical workflow using a SIL internal standard.
Detailed Experimental Protocol (Representative)

This protocol describes the use of 4-Morpholinecarboxaldehyde-¹³C as an IS for a hypothetical analyte, "Drug-M," which contains a morpholine moiety, in human plasma.

Objective: To quantify Drug-M in human plasma using LC-MS/MS.

Materials:

  • Analyte: Drug-M reference standard

  • Internal Standard: 4-Morpholinecarboxaldehyde-¹³C (IS)

  • Control Matrix: Human plasma (K₂EDTA)

  • Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water

Step 1: Preparation of Stock Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of Drug-M reference standard. Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of 4-Morpholinecarboxaldehyde-¹³C. Dissolve in ACN to a final concentration of 1 mg/mL.

Step 2: Preparation of Working Solutions

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (50 ng/mL): Dilute the IS Stock solution in ACN to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 200 µL of the IS Working Solution (50 ng/mL in ACN) to every well. This adds a fixed amount of 2.5 ng of IS to each sample.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example, Positive Ion Mode):

    • Develop Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS. For example:

      • Drug-M: Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion)

      • IS (4-Morpholinecarboxaldehyde-¹³C): Q1 (117.1) -> Q3 (e.g., 58.1 or other stable fragment)

Step 5: Data Analysis

  • Integrate the peak areas for both the Drug-M and IS MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards.

  • Determine the concentration of Drug-M in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

4-Morpholinecarboxaldehyde-¹³C is an essential, commercially available tool for any laboratory engaged in the bioanalysis of morpholine-containing drug candidates. Its use as a stable isotope-labeled internal standard is the gold standard methodology for mitigating analytical variability and ensuring the generation of accurate, precise, and defensible pharmacokinetic data. By following the principles of careful sourcing, rigorous in-house QC, and methodologically sound application, researchers can significantly enhance the integrity and quality of their bioanalytical results, ultimately accelerating the drug development process.

References

  • Wang, Y., et al. (2014). ¹³C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Morpholinecarboxaldehyde-¹³C. Pharmaffiliates. Available at: [Link]

  • Vogeser, M., & Seger, C. (2006). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). Toronto Research Chemicals (TRC) a subsidiary of LGC Standards. Available at: [Link]

  • Bobbitt, K. R., et al. (2014). Formylation of Amines. Molecules. Available at: [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Available at: [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Available at: [Link]

  • Romer Labs. (n.d.). ¹³C Isotope Labeled. Available at: [Link]

  • Chen, J. (2006). Production and application of N-formylmorpholine. Chemical Industry and Engineering Progress. Available at: [Link]

  • Xu, R., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal. Available at: [Link]

  • CN1113876C. (1993). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. Google Patents.
  • Halder, P., et al. (2023). Different formylation methods. ResearchGate. Available at: [Link]

  • Phoenix Scientific Co., Ltd. (n.d.). TRC Standards. Available at: [Link]

  • PubChem. (n.d.). N-Formylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Asati, V., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Iacovino, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Tesei, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • CN101062923A. (2007). Synthesizing N-formyl morpholine by two-step process. Google Patents.

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A Technical Guide to the Isotopic Purity and Enrichment of 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, analysis, and quality control of 4-Morpholinecarboxaldehyde-¹³C. We will explore the critical aspects of isotopic purity and enrichment, offering field-proven insights and methodologies to ensure the integrity of research and development activities that utilize this important labeled compound.

The Significance of ¹³C-Labeled Compounds in Advanced Research

Stable isotope labeling is a powerful technique that underpins significant advancements in drug discovery and metabolic research.[1][2] By replacing a specific ¹²C atom with its heavier, non-radioactive ¹³C isotope, we can create a tracer molecule that is chemically identical to its unlabeled counterpart but distinguishable by mass-sensitive analytical techniques.[3] 4-Morpholinecarboxaldehyde-¹³C serves as a critical tool in several applications:

  • Internal Standards in Bioanalysis: In quantitative mass spectrometry, ¹³C-labeled compounds are considered the "gold standard" for internal standards.[4] They co-elute with the unlabeled analyte and experience similar matrix effects, allowing for highly accurate and precise quantification of drugs and their metabolites in complex biological matrices.[5]

  • Metabolic Pathway Tracing: Introducing a ¹³C-labeled compound into a biological system allows researchers to trace its metabolic fate, elucidating biochemical pathways and quantifying metabolic fluxes.[1] This is crucial for understanding disease states and the mechanism of action of novel therapeutics.

  • Structural Elucidation: The presence of a ¹³C label can aid in the structural elucidation of molecules using advanced NMR techniques.

The morpholine scaffold is a prevalent feature in many centrally active drugs, making 4-Morpholinecarboxaldehyde a key synthetic intermediate.[6] The availability of its ¹³C-labeled isotopologue is therefore of significant interest to the pharmaceutical industry.

Synthesis of 4-Morpholinecarboxaldehyde-¹³C

While various synthetic routes to unlabeled 4-Morpholinecarboxaldehyde (also known as N-formylmorpholine) exist, the introduction of a ¹³C label requires a strategic approach using a ¹³C-enriched precursor. A common and efficient method involves the formylation of morpholine using a ¹³C-labeled formylating agent.

A plausible and efficient synthetic route would be the reaction of morpholine with a ¹³C-labeled formic acid derivative. For instance, using ¹³C-formic acid in the presence of a suitable coupling agent, or more directly, using a mixed anhydride of ¹³C-formic acid. A particularly effective method for preparing amides from amines is the use of a mixed formic-acetic anhydride, which can be generated in situ.

Proposed Synthetic Pathway:

synthesis cluster_0 Reagent Preparation cluster_1 Reaction morpholine Morpholine product 4-Morpholinecarboxaldehyde-¹³C morpholine->product Formylation formic_acid [¹³C]Formic Acid intermediate Mixed Anhydride (Formic Acetic Anhydride-¹³C) formic_acid->intermediate Reaction acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate intermediate->product byproduct Acetic Acid intermediate->byproduct Byproduct

Caption: Proposed synthesis of 4-Morpholinecarboxaldehyde-¹³C.

This approach is advantageous as it utilizes commercially available ¹³C-formic acid and generally proceeds under mild conditions with high yields. Purification is typically achieved through distillation or chromatography.

Analytical Methodologies for Isotopic Purity and Enrichment

The utility of a ¹³C-labeled compound is directly dependent on its isotopic purity and enrichment. These two parameters are distinct and require precise analytical characterization.

  • Isotopic Purity: Refers to the proportion of the labeled compound that contains the ¹³C isotope at the desired position, relative to any unlabeled compound or impurities.

  • Isotopic Enrichment: Defines the percentage of a specific carbon position in the molecule that is occupied by a ¹³C atom instead of the natural abundance ¹²C atom.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for these determinations.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to accurately quantify isotopic enrichment.[2][8]

In the ¹H NMR spectrum of 4-Morpholinecarboxaldehyde-¹³C, the proton directly attached to the ¹³C-labeled carbonyl carbon will exhibit splitting due to one-bond coupling (¹JCH). This results in a doublet, with satellite peaks flanking the main singlet signal of any residual unlabeled compound.

  • Expected ¹H NMR Signals for 4-Morpholinecarboxaldehyde:

    • The morpholine ring protons typically appear as two multiplets, one for the methylene groups adjacent to the oxygen (~3.6-3.7 ppm) and one for the methylene groups adjacent to the nitrogen (~3.4-3.5 ppm).[9]

    • The formyl proton (CHO) appears as a singlet further downfield (~8.0-8.1 ppm).

For the ¹³C-labeled compound, this formyl proton signal will be a doublet. The isotopic enrichment can be calculated by comparing the integrated area of the satellite peaks to the total area of the formyl proton signal (satellites + central singlet).

Calculation of Isotopic Enrichment from ¹H NMR:

Isotopic Enrichment (%) = [Area(¹³C-H satellites) / (Area(¹³C-H satellites) + Area(¹²C-H singlet))] x 100

A proton-decoupled ¹³C NMR spectrum provides a direct way to assess isotopic enrichment. For 4-Morpholinecarboxaldehyde-¹³C, the signal for the labeled carbonyl carbon will be significantly enhanced.

  • Expected ¹³C NMR Signals for 4-Morpholinecarboxaldehyde:

    • Carbons adjacent to oxygen (C2, C6): ~66-67 ppm

    • Carbons adjacent to nitrogen (C3, C5): ~42-46 ppm

    • Carbonyl carbon (CHO): ~161-162 ppm

By comparing the intensity of the enriched carbonyl signal to that of a non-enriched carbon within the same molecule (e.g., one of the morpholine ring carbons), and correcting for nuclear Overhauser effect (NOE) differences if necessary, the enrichment can be estimated. However, a more accurate method involves comparing the enriched signal to a known internal standard.

  • Sample Preparation: Accurately weigh and dissolve the 4-Morpholinecarboxaldehyde-¹³C sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure sufficient resolution to clearly distinguish the formyl proton signals and the ¹³C satellites.

    • Carefully integrate the central singlet and the two satellite peaks of the formyl proton.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient relaxation delay to ensure quantitative accuracy, especially for the quaternary carbonyl carbon.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply baseline and phase correction.[9]

    • Calculate the isotopic enrichment using the integration values from the ¹H NMR spectrum as described above.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is the preferred method for determining isotopic purity.[10] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly well-suited for this purpose due to its ability to resolve isotopologues.[11][12]

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of 4-Morpholinecarboxaldehyde (MW: 115.13) will be observed.[13] For the ¹³C-labeled version, the molecular ion will be at m/z 116. Fragmentation patterns for amides often involve cleavage alpha to the carbonyl group.[14][15][16]

  • Molecular Ion (M⁺):

    • Unlabeled: m/z 115

    • ¹³C-labeled: m/z 116

  • Key Fragments:

    • Loss of the formyl group (-CHO): [M-29]⁺

    • The morpholino cation: [O(C₂H₄)₂N]⁺ at m/z 86.

    • Cleavage of the morpholine ring can also occur.

The isotopic purity is determined by comparing the intensity of the ion corresponding to the ¹³C-labeled molecule (M+1) to the sum of intensities of the labeled and unlabeled molecules (M and M+1). It is crucial to correct for the natural abundance of ¹³C in the unlabeled molecule.[10][12]

Calculation of Isotopic Purity from MS Data:

  • Measure Intensities: Determine the peak intensities for the molecular ion of the unlabeled compound (M) and the ¹³C-labeled compound (M+1).

  • Correct for Natural Abundance: The natural abundance of ¹³C is approximately 1.1%. For a molecule with 5 carbons, the theoretical intensity of the M+1 peak for the unlabeled compound will be approximately (5 * 1.1%) = 5.5% of the M peak intensity. This contribution must be subtracted from the measured M+1 intensity.

  • Calculate Purity:

    • Corrected M+1 Intensity = Measured M+1 Intensity - (Measured M Intensity * Natural Abundance Contribution)

    • Isotopic Purity (%) = [Corrected M+1 Intensity / (Measured M Intensity + Corrected M+1 Intensity)] x 100

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Acquisition cluster_data Data Analysis prep Dissolve sample in appropriate solvent lc Inject sample onto LC system (e.g., C18 column) prep->lc Injection ms Acquire full scan mass spectra using HRMS (e.g., TOF, Orbitrap) lc->ms Elution & Ionization data Extract ion chromatograms for m/z of labeled and unlabeled compound ms->data Spectral Data calc Calculate isotopic purity after correcting for natural abundance data->calc Integration

Caption: General workflow for LC-MS based isotopic purity analysis.

  • Sample Preparation: Prepare a dilute solution of the 4-Morpholinecarboxaldehyde-¹³C in a suitable solvent (e.g., acetonitrile/water).[17]

  • LC Separation: Inject the sample into an LC-MS system, typically using a reverse-phase column (e.g., C18) to separate the analyte from any potential impurities.[7][17]

  • MS Acquisition: Acquire data in full scan mode using a high-resolution mass spectrometer. Ensure the mass range covers the expected m/z values for the labeled and unlabeled compound.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the molecular ions of the unlabeled (115.06) and ¹³C-labeled (116.06) species.

    • Integrate the peak areas for each species.

    • Perform the isotopic purity calculation as described above, correcting for the natural isotopic contribution.[12]

Data Presentation and Interpretation

For clarity and direct comparison, quantitative data should be summarized in a structured table.

Table 1: Example Isotopic Purity and Enrichment Data for a Batch of 4-Morpholinecarboxaldehyde-¹³C

ParameterMethodResultAcceptance Criteria
Isotopic Enrichment ¹H NMR99.2%≥ 99%
Isotopic Purity LC-HRMS99.5%≥ 99%
Chemical Purity HPLC-UV99.8%≥ 98%

Validation and Trustworthiness

To ensure the reliability of the analytical results, the methods used for determining isotopic purity and enrichment must be validated.[18] This aligns with guidelines from regulatory bodies like the FDA and ICH.[19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

By adhering to these validation principles, the trustworthiness of the data is established, ensuring that the 4-Morpholinecarboxaldehyde-¹³C meets the stringent quality requirements for its intended applications in research and drug development.

validation_process start Define Analytical Target Profile dev Method Development (NMR & LC-MS) start->dev val val dev->val qc Routine QC Testing (Batch Release) val->qc end Certificate of Analysis (Isotopic Purity & Enrichment) qc->end

Caption: Self-validating system for quality control.

Conclusion

The accurate determination of isotopic purity and enrichment is not merely a quality control step; it is fundamental to the scientific validity of studies employing 4-Morpholinecarboxaldehyde-¹³C. Through the rigorous application of NMR and high-resolution mass spectrometry, coupled with robust method validation, researchers can be confident in the quality of their labeled compounds. This guide provides the necessary framework and technical insights to achieve this, ensuring that the data generated is reliable, reproducible, and ultimately, contributes to the advancement of science and medicine.

References

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  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4736–4744. Retrieved from [Link]

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  • Tyler, D. (2016, November 13). Calculating the abundance of isotopes using mass spectra [Video]. YouTube. Retrieved from [Link]

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  • National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Formylmorpholine. PubChem Compound Database. Retrieved from [Link]

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  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7548–7555. Retrieved from [Link]

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  • Fan, T. W.-M., et al. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 541. Retrieved from [Link]

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  • Ledovskaya, M. S., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(4), 826-832. Retrieved from [Link]

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An In-Depth Technical Guide to Isotopic Labeling with 13C-Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of isotopic labeling utilizing 13C-aldehydes, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, practical applications, and the nuanced advantages of employing these powerful chemical tools in modern biological and chemical research.

Section 1: The Foundation of Isotopic Labeling with 13C

Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule to trace its journey through a biological or chemical system.[1] The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) has become a cornerstone in fields ranging from proteomics to metabolomics.[2] The natural abundance of ¹³C is approximately 1.1%, which allows for the clear differentiation of labeled molecules from their unlabeled counterparts when analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary advantage of using stable isotopes is their safety, as they are non-toxic to biological systems, making them ideal for in vivo studies.[2] When a molecule is enriched with ¹³C, its mass increases, creating a distinct isotopic signature that can be precisely detected. This mass shift is the fundamental principle that enables the powerful applications of ¹³C labeling.

Section 2: 13C-Aldehydes as Versatile Labeling Reagents

While various ¹³C-labeled compounds are utilized in research, ¹³C-aldehydes, particularly ¹³C-formaldehyde, offer unique advantages due to their reactivity and small size. Formaldehyde is a highly reactive, cell-permeable molecule that can efficiently cross-link proteins and other macromolecules within their native cellular environment.[4][5] This property is invaluable for studying protein-protein interactions and cellular networks.

The small size of formaldehyde allows it to readily penetrate cell and organelle membranes, providing a snapshot of molecular interactions in situ.[5] Furthermore, the specific reactivity of the aldehyde group towards primary amines, such as those on the N-terminus of proteins and the side chain of lysine residues, forms the basis for targeted labeling strategies like reductive amination.[1][6][7][8]

Section 3: Key Applications of 13C-Aldehyde Labeling

Two prominent applications of ¹³C-aldehydes in the life sciences are cross-linking mass spectrometry (XL-MS) for structural proteomics and reductive amination for quantitative proteomics.

In-Situ Cross-Linking with ¹³C-Formaldehyde for Structural Proteomics

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[4] Formaldehyde is a widely used cross-linking agent due to its ability to rapidly fix cellular components.[4][5] The use of ¹³C-formaldehyde provides an added layer of specificity and confidence in identifying cross-linked peptides.

The Mechanism of Formaldehyde Cross-Linking:

Formaldehyde cross-linking is a two-step process. First, formaldehyde reacts with a nucleophilic group, typically a primary amine on a lysine residue or a protein's N-terminus, to form a Schiff base.[9] This intermediate can then react with another nearby nucleophilic residue to form a stable methylene bridge, effectively linking the two amino acids.[9][10][11] Recent studies have also revealed that a dominant cross-linking reaction involves the dimerization of two formaldehyde-modified side chains, resulting in a mass addition of 24 Da.[10][11]

Workflow for In-Situ Cross-Linking with ¹³C-Formaldehyde:

The following diagram illustrates a typical workflow for an in-situ cross-linking experiment using ¹³C-formaldehyde.

XL_MS_Workflow cluster_cell_culture Cell Culture cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis A Intact Cells B Add ¹³C-Formaldehyde (e.g., 1% for 10 min) A->B In-situ Fixation C Cell Lysis & Protein Extraction B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Enrichment of Cross-linked Peptides D->E F LC-MS/MS Analysis E->F G Data Analysis with Specialized Software F->G

Caption: Workflow for in-situ cross-linking mass spectrometry using ¹³C-formaldehyde.

Experimental Protocol for In-Situ Cross-Linking with ¹³C-Formaldehyde:

This protocol provides a general guideline for performing in-situ cross-linking on cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., A549)

  • Phosphate-buffered saline (PBS), pH 7.4

  • ¹³C-Formaldehyde solution (e.g., 16% methanol-free stock)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Sequencing-grade trypsin

  • C18 desalting columns

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-Linking: Prepare a fresh 1% ¹³C-formaldehyde solution in PBS. Add the cross-linking solution to the cells and incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 100 mM and incubate for 5 minutes at room temperature to stop the cross-linking reaction.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.

  • Protein Digestion: Precipitate the proteins and resuspend them in a denaturing buffer. Reduce and alkylate the cysteine residues. Digest the proteins with trypsin overnight at 37°C.[12]

  • Peptide Desalting: Desalt the resulting peptides using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., pLink 2) to identify the cross-linked peptides, taking into account the specific mass shift introduced by the ¹³C-formaldehyde cross-linker.

Quantitative Proteomics via Reductive Amination with ¹³C-Aldehydes

Stable isotope dimethyl labeling (SIDL) is a widely used method for quantitative proteomics.[1][6][7][8][13] This technique utilizes formaldehyde to label the primary amines of peptides, followed by reduction with a cyanoborohydride reagent. By using different isotopic forms of formaldehyde and the reducing agent, peptides from different samples can be differentially labeled, allowing for their relative quantification by mass spectrometry.

The Mechanism of Reductive Amination:

Reductive amination is a two-step reaction. First, the aldehyde reacts with a primary amine to form a Schiff base.[14] This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine.[14] When using formaldehyde, this results in the addition of two methyl groups to the amine.

Workflow for Quantitative Proteomics using ¹³C-Aldehyde Reductive Amination:

The following diagram outlines the workflow for a typical quantitative proteomics experiment using stable isotope dimethyl labeling with ¹³C-formaldehyde.

Reductive_Amination_Workflow cluster_samples Sample Preparation cluster_digestion Protein Digestion cluster_labeling Isotopic Labeling cluster_analysis Analysis A1 Sample 1 (e.g., Control) B1 Protein Extraction & Digestion A1->B1 A2 Sample 2 (e.g., Treated) B2 Protein Extraction & Digestion A2->B2 C1 Label with 'Light' Reagents (e.g., CH₂O, NaBH₃CN) B1->C1 C2 Label with 'Heavy' Reagents (e.g., ¹³CD₂O, NaBD₃CN) B2->C2 D Combine Samples C1->D C2->D E LC-MS/MS Analysis D->E F Quantitative Data Analysis E->F

Caption: Workflow for quantitative proteomics using reductive amination with isotopic aldehydes.

Experimental Protocol for Stable Isotope Dimethyl Labeling:

This protocol provides a general procedure for labeling peptides from two different samples for relative quantification.

Materials:

  • Digested peptide samples from two conditions (e.g., control and treated)

  • "Light" labeling reagents:

    • Formaldehyde (CH₂O)

    • Sodium cyanoborohydride (NaBH₃CN)

  • "Heavy" labeling reagents:

    • ¹³C-Deuterated formaldehyde (¹³CD₂O)

    • Sodium cyanoborodeuteride (NaBD₃CN)

  • Labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 5% formic acid)

  • C18 desalting columns

Procedure:

  • Peptide Preparation: Ensure that the peptide samples are desalted and dried.

  • Labeling:

    • Resuspend the "control" peptide sample in the labeling buffer. Add the "light" formaldehyde and sodium cyanoborohydride solutions.

    • Resuspend the "treated" peptide sample in the labeling buffer. Add the "heavy" formaldehyde and sodium cyanoborodeuteride solutions.

    • Incubate both reactions for 1 hour at room temperature.

  • Quenching: Add the quenching solution to both samples to stop the reaction.

  • Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Desalting: Desalt the combined sample using a C18 column.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of peptides by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs in the mass spectra.

Quantitative Data Presentation:

The results from a quantitative proteomics experiment using ¹³C-aldehyde labeling can be summarized in a table format for easy comparison.

Protein IDGene NamePeptide SequenceRatio (Heavy/Light)p-valueRegulation
P02768ALBLVNEVTEFAK2.150.001Upregulated
P60709ACTBVAPEEHPVLLTEAPLNPK0.480.005Downregulated
P08670VIMSLPLPNFSSLNLRETNLDSLPLVDTHSK1.050.85Unchanged

Section 4: Advantages of ¹³C-Aldehydes in Isotopic Labeling

The use of ¹³C-aldehydes offers several key advantages over other isotopic labeling strategies:

  • Cost-Effectiveness: Formaldehyde and its isotopologues are relatively inexpensive compared to other labeling reagents, making large-scale quantitative proteomics studies more accessible.[8][13]

  • High Labeling Efficiency: The reductive amination reaction is highly efficient and typically goes to completion, ensuring that all primary amines are labeled.[6]

  • Versatility: This method can be applied to a wide range of sample types, including cell lysates, tissues, and biofluids.[8]

  • Multiplexing Capabilities: By using different combinations of isotopic formaldehyde and cyanoborohydride, it is possible to perform multiplexed experiments, allowing for the comparison of more than two samples in a single analysis.[7][13]

  • Enhanced MS/MS Fragmentation: The dimethylation of peptides can lead to enhanced fragmentation in the mass spectrometer, which can improve peptide identification.[6]

  • Minimal Isotopic Effect: The use of ¹³C and deuterium labels results in minimal chromatographic separation between the light and heavy labeled peptides, which simplifies data analysis.[6]

Section 5: Conclusion

Isotopic labeling with ¹³C-aldehydes represents a powerful and versatile approach for a wide range of applications in proteomics and beyond. From elucidating the intricate network of protein-protein interactions within a cell to quantifying subtle changes in protein expression in response to a drug candidate, ¹³C-aldehydes provide researchers with a robust and reliable tool. The combination of their chemical reactivity, small size, and the precision of isotopic labeling makes them an indispensable part of the modern researcher's toolkit. As analytical instrumentation continues to advance, the applications of ¹³C-aldehyde labeling are poised to expand even further, promising new insights into the complex molecular machinery of life.

References

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An In-depth Technical Guide to Tracing Metabolic Pathways with 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating the intricate wiring of metabolic networks, offering unparalleled insights into cellular biochemistry.[1] This guide provides a comprehensive technical overview of the application of 4-Morpholinecarboxaldehyde-¹³C, a novel tracer molecule, for the quantitative analysis of metabolic pathways. We will delve into the core principles of stable isotope-resolved metabolomics (SIRM), the unique advantages of an aldehyde-based tracer, and provide detailed, field-proven protocols for its application in cell culture systems. From experimental design and sample preparation to advanced analytical techniques such as mass spectrometry and NMR spectroscopy, this guide is intended to equip researchers with the knowledge to confidently integrate 4-Morpholinecarboxaldehyde-¹³C into their metabolic research and drug development workflows.

Introduction: The Imperative of Metabolic Pathway Analysis

Metabolism, the sum of all chemical reactions that sustain life, is a highly dynamic and interconnected network. Understanding the flow of metabolites, or metabolic flux, through these pathways is critical in various fields, from fundamental biology to drug discovery.[2][3] Alterations in metabolic pathways are hallmarks of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5] Therefore, the ability to quantitatively map these pathways is paramount for identifying disease mechanisms and discovering novel therapeutic targets.[5]

Stable isotope tracing has emerged as a cornerstone technique for metabolic flux analysis.[1][2] By introducing molecules labeled with stable isotopes, such as ¹³C, into a biological system, researchers can track the journey of individual atoms through various biochemical reactions.[4][6] This allows for the unambiguous determination of pathway utilization, nutrient contributions to biosynthesis, and the impact of genetic or pharmacological perturbations on metabolic networks.[1][7]

This guide focuses on a specific and versatile tool in the stable isotope tracer toolbox: 4-Morpholinecarboxaldehyde-¹³C. Its unique chemical properties as an aldehyde offer distinct advantages for tracing specific metabolic transformations.

4-Morpholinecarboxaldehyde-¹³C: A Novel Tracer for Probing Metabolism

4-Morpholinecarboxaldehyde, also known as N-formylmorpholine, is an organic compound featuring a morpholine ring attached to a formyl group.[8][9] The ¹³C-labeled version of this molecule, specifically at the carbonyl carbon of the aldehyde group, serves as a powerful tracer to investigate reactions involving one-carbon metabolism and aldehyde biochemistry.

Chemical Properties of 4-Morpholinecarboxaldehyde:

PropertyValueReference
Synonyms 4-Formylmorpholine, N-Formylmorpholine[8][10]
CAS Number 4394-85-8[8]
Molecular Formula C₅H₉NO₂[11]
Molecular Weight 115.13 g/mol [11]
Appearance Clear, colorless liquid[8]
Boiling Point 236-237 °C[8]
Density 1.145 g/mL[10]

The reactivity of the aldehyde group is central to its utility as a tracer. Aldehydes are involved in a wide array of enzymatic and non-enzymatic reactions within the cell, including oxidation, reduction, and condensation reactions. By tracing the fate of the ¹³C-labeled carbonyl carbon, researchers can gain insights into these specific metabolic pathways.

Synthesis of ¹³C-Labeled Tracers:

The synthesis of ¹³C-labeled compounds can be achieved through various chemical and biosynthetic methods.[12] Chemical synthesis often involves the incorporation of simple, commercially available ¹³C-labeled precursors, such as ¹³C-carbon dioxide or ¹³C-cyanide, into more complex molecules through reactions like Grignard reactions or nucleophilic substitutions.[12][13] For instance, a general strategy for introducing a ¹³C-labeled carbonyl involves treating a suitable precursor with a ¹³C-labeled formylating agent. A versatile approach for producing ¹³C₂-labeled building blocks starts with elemental ¹³C to synthesize Ca¹³C₂, which is then used to generate ¹³C₂-acetylene, a universal precursor for a wide range of organic molecules.[14]

Experimental Design: Charting the Course for a Successful Tracer Study

A well-designed experiment is the bedrock of a successful ¹³C tracing study. Careful consideration of the following factors will ensure the generation of robust and interpretable data.

Key Considerations for Experimental Design:

  • Choice of Isotopic Tracer: The selection of the tracer is paramount and dictates the specific pathways that can be interrogated.[15] While universally labeled substrates like [U-¹³C]-glucose are excellent for mapping central carbon metabolism, specifically labeled tracers like 4-Morpholinecarboxaldehyde-¹³C are designed to probe distinct reactions.[16][17]

  • Tracer Concentration and Labeling Duration: The concentration of the ¹³C-labeled substrate and the duration of the labeling period are critical parameters. The goal is to achieve a steady-state labeling pattern in the metabolites of interest without causing metabolic perturbations due to nutrient excess or depletion.[18] Preliminary time-course and dose-response experiments are highly recommended to optimize these conditions for the specific cell type and experimental question.

  • Isotopic Steady State: Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for many metabolic flux analysis models.[7] The time required to reach this state varies depending on the cell type, the metabolic pathway under investigation, and the pool sizes of the intermediary metabolites.

  • Controls: Appropriate controls are essential for data interpretation. These should include cells grown in the absence of the ¹³C-labeled tracer (natural abundance control) and potentially, cells subjected to the vehicle control if a drug or other perturbation is being tested.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a ¹³C tracing experiment using 4-Morpholinecarboxaldehyde-¹³C in cultured mammalian cells.

Cell Culture and ¹³C Labeling

This protocol outlines the general procedure for labeling adherent cells. Modifications may be necessary for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • ¹³C-labeling medium (e.g., glucose-free DMEM supplemented with dialyzed fetal bovine serum, and the desired concentration of 4-Morpholinecarboxaldehyde-¹³C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

  • Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

  • Aspirate the PBS and add the pre-warmed ¹³C-labeling medium containing 4-Morpholinecarboxaldehyde-¹³C.

  • Incubate the cells for the predetermined optimal labeling time to achieve isotopic steady state.

  • Proceed immediately to metabolite extraction to prevent alterations in metabolite levels.

Metabolite Extraction: Quenching and Collection

Rapidly quenching metabolic activity is critical to preserve the in vivo metabolic state of the cells.

Materials:

  • Ice-cold 80% methanol (-80°C)

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Place the culture plates on a bed of dry ice or a pre-chilled metal block.

  • Aspirate the labeling medium as quickly as possible.

  • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step simultaneously quenches metabolism and initiates metabolite extraction.

  • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Store the samples at -80°C until further processing.

Sample Preparation for Analysis

The following steps describe the separation of polar and non-polar metabolites and preparation for analysis by mass spectrometry or NMR.

Materials:

  • Chloroform, ice-cold

  • Ultrapure water, ice-cold

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • To the methanol-cell lysate mixture, add an equal volume of ice-cold ultrapure water.

  • Add two volumes of ice-cold chloroform.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and phase separation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Three distinct layers will be visible: an upper aqueous (polar) phase, a lower organic (non-polar) phase, and a protein pellet at the interface.

  • Carefully collect the upper aqueous phase containing the polar metabolites and transfer it to a new pre-chilled tube.

  • Dry the aqueous extracts using a vacuum concentrator or a stream of nitrogen.

  • The dried metabolite extracts are now ready for derivatization (if required) and analysis.

Analytical Techniques for ¹³C-Labeled Metabolites

The analysis of ¹³C-labeled metabolites is primarily accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][19][20]

Mass Spectrometry (MS)-Based Analysis

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[21] The incorporation of ¹³C atoms into a metabolite results in a predictable increase in its mass, allowing for the quantification of isotopic enrichment.[7]

Workflow for MS-Based ¹³C-Metabolomics:

MS_Workflow Sample Dried Metabolite Extract Derivatization Derivatization (Optional) Sample->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization->LCMS Data Raw Data Acquisition (Mass Spectra) GCMS->Data LCMS->Data Processing Data Processing (Peak Integration, Isotopologue Distribution) Data->Processing Analysis Metabolic Flux Analysis Processing->Analysis

Caption: Workflow for MS-based analysis of ¹³C-labeled metabolites.

Derivatization for Aldehyde Analysis:

Due to their volatility and potential for instability, aldehydes often require derivatization prior to GC-MS analysis to improve their chromatographic properties and detection sensitivity.[22][23] A common and effective derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[22][24] This derivatization not only enhances volatility for GC analysis but also introduces a highly electronegative group, which is beneficial for sensitive detection using electron capture or negative chemical ionization MS.[23][24]

Protocol for PFBHA Derivatization:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., pyridine).

  • Add a solution of PFBHA in the same solvent.

  • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 60 minutes) to ensure complete reaction.[23]

  • The derivatized sample is then ready for injection into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Analysis

NMR spectroscopy provides detailed information about the positional incorporation of ¹³C atoms within a molecule.[19][25] This is a significant advantage for resolving complex metabolic pathways where the specific location of the label is informative.[26] 2D NMR techniques, such as ¹H-¹³C HSQC, can provide unambiguous identification and quantification of ¹³C-labeled isotopomers.[20]

Advantages of NMR in Metabolic Flux Analysis:

  • Positional Isotopomer Information: NMR can distinguish between different isotopomers of the same metabolite, providing deeper insights into reaction mechanisms.[26]

  • Non-destructive: The sample can be recovered after NMR analysis for further investigation.[25]

  • Minimal Sample Preparation: Often, derivatization is not required.[25]

Data Analysis and Interpretation

The analysis of data from ¹³C tracing experiments involves determining the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[7] This information is then used to infer the relative or absolute fluxes through metabolic pathways, often with the aid of computational modeling software.[3][27]

Key Steps in Data Analysis:

  • Correction for Natural ¹³C Abundance: The raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes to accurately determine the enrichment from the tracer.[7]

  • Calculation of Mass Isotopomer Distributions (MIDs): The corrected data is used to calculate the fractional abundance of each isotopologue for every metabolite.

  • Metabolic Flux Modeling: The MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used as inputs for metabolic flux analysis (MFA) software to calculate intracellular fluxes.

Applications in Drug Development

The use of 4-Morpholinecarboxaldehyde-¹³C and other stable isotope tracers is invaluable in the field of drug development.

  • Mechanism of Action Studies: By observing how a drug candidate alters metabolic fluxes, researchers can gain a deeper understanding of its mechanism of action.[5]

  • Target Engagement and Pharmacodynamics: Tracing metabolic pathways can provide a direct readout of target engagement and the downstream pharmacological effects of a drug.

  • Off-Target Effect Identification: Unintended alterations in metabolic pathways can reveal potential off-target effects of a drug candidate.[5]

  • Biomarker Discovery: Metabolic signatures identified through tracer analysis can serve as biomarkers for drug efficacy or patient stratification.

Conclusion

4-Morpholinecarboxaldehyde-¹³C represents a valuable addition to the toolkit for stable isotope-resolved metabolomics. Its unique properties as an aldehyde tracer open up new avenues for investigating specific metabolic pathways that are central to health and disease. By following the detailed protocols and principles outlined in this guide, researchers can effectively employ this tracer to gain novel insights into cellular metabolism and accelerate the development of new therapeutic interventions. The combination of careful experimental design, robust analytical methods, and sophisticated data analysis will continue to push the boundaries of our understanding of the intricate and dynamic world of metabolism.

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Physical and chemical characteristics of N-Formylmorpholine-13C

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Formylmorpholine-¹³C

Introduction

N-Formylmorpholine (NFM) is a versatile polar aprotic solvent and chemical intermediate recognized for its high thermal stability and selectivity, particularly in industrial processes like aromatic hydrocarbon extraction.[1][2] Its stable isotope-labeled analogue, N-Formylmorpholine-¹³C, incorporates a heavy carbon isotope at the formyl position. This seemingly subtle modification does not significantly alter the compound's bulk physical or chemical properties but provides a powerful and distinct signature for advanced analytical detection.

The incorporation of stable isotopes is a cornerstone of modern chemical and biomedical research. It enables precise quantification through isotope dilution mass spectrometry, facilitates the elucidation of complex reaction mechanisms, and allows for the tracing of metabolic pathways.[3] This guide offers a comprehensive technical overview of N-Formylmorpholine-¹³C, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind analytical methodologies and the practical implications of isotopic labeling.

Molecular Structure and Isotopic Labeling

N-Formylmorpholine is the formamide derivative of morpholine.[4] In N-Formylmorpholine-¹³C, the carbon atom of the formyl group (C=O) is a ¹³C isotope instead of the naturally abundant ¹²C. This single substitution is the key to its utility as an analytical tool. While the bulk chemical behavior remains virtually identical to the unlabeled parent compound, the increased nuclear mass and distinct nuclear spin properties of ¹³C create a unique analytical fingerprint.

Caption: Molecular structure indicating the ¹³C-labeled formyl carbon.

Physical Properties

The substitution of a single ¹²C atom with ¹³C results in a negligible change to the bulk physical properties such as boiling point, melting point, and density. Therefore, the properties of standard N-Formylmorpholine can be considered representative.

PropertyValueSource(s)
Chemical Formula C₄H₉NO(¹³CH=O)
Molecular Weight (¹²C) 115.13 g/mol [4][5][6]
Molecular Weight (¹³C) ~116.13 g/mol Calculated
Appearance Colorless to pale yellow liquid or solid[7][8][9]
Melting Point 20-23 °C (70 °F)[1][4][8]
Boiling Point 236-240 °C (462 °F)[1][4]
Density ~1.145 g/cm³ at 20-26 °C[1][4]
Vapor Pressure 0.03 hPa at 20 °C[1]
Flash Point 113-118 °C (235-244 °F)[7]
Autoignition Temperature 345 °C (653 °F)[7]
Solubility Soluble in water and organic solvents[9]

Chemical Characteristics

The chemical reactivity of N-Formylmorpholine-¹³C is governed by the functional groups present in its unlabeled analogue.

  • Stability : The compound is stable under normal laboratory temperatures and pressures.[7][10][11] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[7]

  • Reactivity :

    • Incompatibilities : It is incompatible with strong oxidizing agents.[7][11]

    • Hydrolysis : The amide bond can be hydrolyzed under acidic or alkaline conditions to yield morpholine and formic acid.[1]

    • Formyl Group Reactivity : The formyl group allows the molecule to participate in nucleophilic addition reactions and act as a formylating agent.[4][10]

  • Hazardous Decomposition : When exposed to fire, it may generate irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][11]

Analytical Characterization: The Isotopic Advantage

The primary value of N-Formylmorpholine-¹³C lies in its distinct behavior in NMR and mass spectrometry, which allows for its unambiguous detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the identity and isotopic enrichment of the compound. The presence of the ¹³C label at a specific position introduces unique and highly diagnostic spectral features.

  • ¹³C NMR Spectroscopy : In a standard ¹³C NMR spectrum of unlabeled NFM, the formyl carbon signal appears around 160.7 ppm with an intensity based on the natural abundance of ¹³C (~1.1%).[12] For N-Formylmorpholine-¹³C (with >98% enrichment), this specific signal will be extraordinarily intense—approximately 90 times stronger relative to the other carbon signals in the molecule. This provides definitive confirmation of the label's position.

  • ¹H NMR Spectroscopy : The proton attached to the ¹³C-labeled formyl carbon will exhibit a significant splitting pattern. Instead of a singlet, the signal (typically around 8.0 ppm) will appear as a large doublet due to one-bond coupling with the ¹³C nucleus (¹J_CH), which has a coupling constant of approximately 200 Hz.[3] This large, characteristic coupling is an unmistakable indicator of ¹³C-formylation.

  • Sample Preparation : Dissolve 5-10 mg of N-Formylmorpholine-¹³C in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Causality: This initial spectrum confirms the presence of all expected protons and allows for the clear visualization of the characteristic ¹J_CH doublet on the formyl proton, confirming the presence and location of the label.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Causality: This experiment reveals the chemical shifts of all carbon atoms. The dramatic enhancement of the formyl carbon signal relative to the natural-abundance morpholine signals serves as a self-validating system for both the label's position and its high isotopic enrichment.

  • Data Processing : Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is the premier technique for using N-Formylmorpholine-¹³C as an internal standard for quantification.

  • Molecular Ion : The molecular weight of the ¹³C-labeled compound is approximately 1.00335 Da greater than its ¹²C counterpart. In a mass spectrum, the molecular ion peak ([M+H]⁺ or M⁺·) for N-Formylmorpholine-¹³C will appear at m/z +1 relative to the unlabeled compound. For example, if unlabeled NFM shows a molecular ion at m/z 115, the labeled version will be at m/z 116.[5][13]

  • Application in Isotope Dilution : N-Formylmorpholine-¹³C is an ideal internal standard for quantifying unlabeled NFM in complex matrices (e.g., biological fluids, environmental samples). A known amount of the ¹³C-labeled standard is spiked into the sample. Because the labeled and unlabeled compounds co-elute in chromatography and have nearly identical ionization efficiencies but different masses, the ratio of their signal intensities in the mass spectrometer allows for highly accurate and precise quantification of the unlabeled analyte, correcting for sample loss during preparation and matrix effects during ionization.

  • Standard Preparation : Prepare a stock solution of N-Formylmorpholine-¹³C of a known concentration in a suitable solvent (e.g., methanol).

  • Sample Preparation : To a known volume or mass of the sample, add a precise volume of the ¹³C-labeled internal standard stock solution. Perform any necessary extraction or cleanup steps (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis :

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Develop a chromatographic method (e.g., reverse-phase C18 column) to separate NFM from other matrix components.

    • Causality: Chromatography ensures that co-eluting matrix components do not interfere with the ionization of the analyte, a critical step for trustworthy quantification.

  • MS/MS Method :

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Define two MRM transitions: one for the unlabeled analyte (e.g., m/z 115 → fragment) and one for the ¹³C-labeled internal standard (e.g., m/z 116 → same fragment).

    • Causality: MRM provides exceptional selectivity and sensitivity. By monitoring a specific parent-to-fragment ion transition, chemical noise is filtered out, ensuring that the detected signal originates only from the target analyte and its internal standard. This is a self-validating system for specificity.

  • Quantification : Generate a calibration curve using known concentrations of unlabeled NFM and a fixed concentration of the internal standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 2: Analytical Workflow for N-Formylmorpholine-¹³C cluster_confirmation Identity & Purity Confirmation cluster_quantification Quantitative Application (LC-MS/MS) NMR_Sample Prepare NMR Sample (in CDCl₃ or DMSO-d₆) Acquire_NMR Acquire ¹H and ¹³C NMR Spectra NMR_Sample->Acquire_NMR Analyze_NMR Analyze Spectra: - Confirm ¹J_CH coupling in ¹H - Verify intense ¹³C signal Acquire_NMR->Analyze_NMR Spike_IS Spike Sample with N-Formylmorpholine-¹³C Extract Sample Extraction & Cleanup Spike_IS->Extract LCMS Inject on LC-MS/MS System (MRM Mode) Extract->LCMS Quantify Calculate Concentration (Peak Area Ratio) LCMS->Quantify Start N-Formylmorpholine-¹³C (Test Article) Start->NMR_Sample Start->Spike_IS

Caption: Workflow for identity confirmation and quantitative application.

Synthesis and Isotopic Purity

The synthesis of N-Formylmorpholine is typically achieved through the reaction of morpholine with a formylating agent.[14] The most common laboratory and industrial method involves reacting morpholine with formic acid, often at elevated temperatures to drive off the water byproduct.[15][16][17]

To produce N-Formylmorpholine-¹³C, this synthesis is adapted by using a ¹³C-labeled formyl source, most commonly [¹³C]formic acid .[3] The reaction proceeds via the same mechanism, yielding the desired ¹³C-labeled product.

The isotopic purity (or enrichment) is a critical quality attribute, representing the percentage of the compound that contains the ¹³C label. This is typically determined by mass spectrometry, by comparing the relative intensities of the labeled (e.g., m/z 116) and unlabeled (m/z 115) molecular ion peaks. Commercially available standards often have isotopic purities exceeding 98-99%.[18]

Applications in Research and Drug Development

While unlabeled NFM is used as an industrial solvent for processes like gas sweetening and aromatic extraction,[2][19] the applications of N-Formylmorpholine-¹³C are highly specialized and rooted in its analytical utility.

  • Internal Standard for Quantitative Bioanalysis : This is the primary application. In drug discovery and development, regulatory agencies require validated assays to measure drug concentrations in biological fluids (e.g., plasma, urine). A stable isotope-labeled version of the analyte is the "gold standard" internal standard for LC-MS/MS assays due to its ability to correct for experimental variability.

  • Metabolic and Mechanistic Studies : The ¹³C label acts as a tracer. If a novel drug candidate contains a formylmorpholine moiety, the ¹³C-labeled version can be synthesized and administered in preclinical studies. By tracking the ¹³C label using MS or NMR, researchers can identify metabolites and understand how the molecule is processed in the body.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Accurate quantification of drug levels over time is essential for building PK/PD models that predict a drug's efficacy and safety profile. The use of N-Formylmorpholine-¹³C as an internal standard ensures the high-quality data required for these models. The morpholine scaffold itself is valuable in CNS drug discovery for its ability to improve properties like blood-brain barrier permeability.[20]

Safety and Handling

N-Formylmorpholine is considered a hazardous chemical and should be handled with appropriate precautions.

  • Hazards : It may cause an allergic skin reaction (Skin Sensitization, Category 1) and is irritating to the eyes, skin, and respiratory system.[5][7][8][11]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling.[7][11]

  • Handling : Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][11]

Conclusion

N-Formylmorpholine-¹³C is more than just a heavy version of an industrial solvent; it is a precision tool for the modern scientist. Its physical and chemical characteristics are nearly identical to its unlabeled analogue, allowing it to serve as a perfect analytical surrogate. However, its unique isotopic signature, readily detected by NMR and mass spectrometry, provides an unparalleled level of certainty in identity, structure, and quantification. For researchers in drug metabolism, pharmacokinetics, and analytical chemistry, N-Formylmorpholine-¹³C is an essential component for generating robust, reliable, and trustworthy data.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Taylor & Francis Online. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy and Molecular Dynamics Calculations.
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A Comprehensive Technical Guide to the Safe Laboratory Handling of 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Morpholinecarboxaldehyde-¹³C. By integrating established safety protocols with an understanding of its application in modern research, this document aims to foster a culture of safety and precision in the laboratory.

Introduction: The Role of ¹³C-Labeled Compounds in Advanced Research

Stable isotope-labeled compounds, such as 4-Morpholinecarboxaldehyde-¹³C, are indispensable tools in contemporary drug discovery and development.[1][2][3] The incorporation of a carbon-13 (¹³C) isotope provides a non-radioactive, stable marker that allows scientists to trace the metabolic fate of a molecule within a biological system.[1][4] This is particularly crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which form a cornerstone of pharmacokinetic and toxicological assessments.[2][5] The ¹³C label enables precise detection and quantification by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into metabolic pathways and drug-receptor interactions.[1][2]

4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine[6][7], serves as a versatile chemical intermediate.[8] Its ¹³C-labeled variant is synthesized to track the morpholine moiety through various biological or chemical transformations. Given the importance of this class of compounds, a thorough understanding of their safe handling is paramount to protecting laboratory personnel and ensuring the integrity of experimental outcomes.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for the ¹³C isotopologue is not widely available, the toxicological and hazardous properties are considered analogous to the unlabeled parent compound, 4-Morpholinecarboxaldehyde. The isotopic substitution of a single carbon atom does not significantly alter the chemical reactivity or biological effects from a safety perspective.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[6][9][10] Prolonged or repeated exposure may lead to more severe irritation.

  • Allergic Skin Reaction (Sensitization): A significant hazard is the potential to cause an allergic skin reaction (sensitization) upon contact.[9][11][12] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a rash, itching, or swelling.[9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][10]

  • Gastrointestinal Irritation: Ingestion of large amounts may lead to gastrointestinal irritation.[6][10]

Regulatory and Classification:

Based on available data for 4-Morpholinecarboxaldehyde, it is classified under the Globally Harmonized System (GHS) with the following primary hazard statement:

  • H317: May cause an allergic skin reaction. [11][12]

A logical risk assessment is the first step in any experimental protocol involving this compound.

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Hazards (Skin/Eye Irritation, Sensitizer) B Evaluate Exposure Potential (Quantity, Frequency, Duration) A->B Consider the 'How' C Assess Existing Controls (Fume Hood, PPE) B->C Analyze the Environment D Determine Risk Level (Low, Medium, High) C->D Synthesize Information E Implement/Verify Controls (Procedural & PPE) D->E Mitigate as Needed F Proceed with Experiment E->F Safe Operating Procedure Established

Caption: Risk assessment workflow for handling 4-Morpholinecarboxaldehyde-¹³C.

Section 2: Physicochemical Properties and Stability

Understanding the physical and chemical properties of 4-Morpholinecarboxaldehyde is crucial for its appropriate handling and storage.

PropertyValueSource
CAS Number 4394-85-8 (unlabeled)[9][13]
Molecular Formula C₄¹³CH₉NO₂Derived
Molecular Weight ~116.13 g/mol Derived
Appearance White to colorless solid or liquid[7][8]
Melting Point 20-23 °C (68-73.4 °F)[7][8]
Boiling Point 239 °C (462 °F)[7]
Flash Point 118 °C (244.4 °F)
Stability Stable under normal temperatures and pressures.[6][10][6][10]
Incompatibilities Strong oxidizing agents.[6][9][10][6][9][10]
Hygroscopic May absorb moisture from the air.[6][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid or solutions of 4-Morpholinecarboxaldehyde-¹³C must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[15]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[15][16]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldWear tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[10][17] A face shield is required when handling larger quantities or when there is a significant splash risk.[17]
Hands Chemical-Resistant GlovesWear impervious gloves (e.g., Nitrile, Neoprene).[18] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.[17]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat is mandatory to protect skin and clothing.
Respiratory Respirator (if needed)A NIOSH-approved respirator with an appropriate cartridge may be necessary for large spills or if engineering controls are insufficient.[10][15] Use should be based on a formal risk assessment and follow a respiratory protection program.[15]

Section 4: Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.

General Handling Protocol:

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for unlabeled 4-Morpholinecarboxaldehyde.[6][9]

    • Ensure all necessary PPE is available and in good condition.

    • Confirm the chemical fume hood is functioning correctly.

    • Clearly label all containers with the chemical name, concentration, date, and hazard warnings.

  • Handling the Compound:

    • Conduct all manipulations within a chemical fume hood.[14]

    • Avoid creating dust if handling the solid form.

    • When transferring, use spark-proof tools and ground containers if necessary, especially with larger quantities.[15]

    • Keep containers tightly closed when not in use to prevent absorption of moisture and release of vapors.[15][19]

  • Post-Experiment Procedures:

    • Decontaminate the work area within the fume hood.

    • Properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[15][17]

Section 5: Storage and Transport

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

Storage Protocol:

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][19]

  • Container: Keep the compound in its original, tightly sealed container.[15]

  • Segregation: Do not store with strong acids, bases, or oxidizers.[19]

  • Labeling: Ensure the container is clearly labeled with the chemical identity and associated hazards.

Section 6: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation or a rash occurs, get medical advice.[9][12]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6][9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[6][9]

Spill Response Protocol:

A systematic approach is required to manage spills effectively and safely.

SpillResponse cluster_1 Spill Response Workflow A ALERT Inform personnel in the immediate area. B ASSESS Is the spill large or small? Are you trained to handle it? A->B C_Small CONTAIN (Small Spill) Absorb with inert material (vermiculite, sand). B->C_Small Small & Trained F EVACUATE (Large Spill) Leave the area immediately. Activate fire alarm if necessary. Contact EHS/Emergency Services. B->F Large or Untrained D_Small CLEANUP Collect absorbent material into a labeled hazardous waste container. C_Small->D_Small E_Small DECONTAMINATE Wipe the area with an appropriate solvent and then soap and water. D_Small->E_Small G REPORT Document the incident according to institutional policy. E_Small->G F->G

Caption: Logical workflow for responding to a chemical spill.

Section 7: Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Classification: 4-Morpholinecarboxaldehyde-¹³C waste should be classified as hazardous chemical waste.

  • Collection: Collect all waste, including contaminated consumables (gloves, wipes, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[9]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of it down the drain or in regular trash.

Conclusion

4-Morpholinecarboxaldehyde-¹³C is a valuable tool for advancing pharmaceutical and metabolic research. Its safe and effective use hinges on a comprehensive understanding of its properties, a rigorous assessment of risks, and the consistent application of established safety protocols. By treating this compound with the respect it deserves, researchers can protect themselves and their colleagues while generating high-quality, reliable data.

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Methodological & Application

Protocol for the Use of 4-Morpholinecarboxaldehyde-¹³C as an Internal Standard in Quantitative LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the use of 4-Morpholinecarboxaldehyde-¹³C as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-Morpholinecarboxaldehyde in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, as it provides the most effective means of correcting for variability in sample preparation, chromatography, and mass spectrometric ionization.[1][2][3][4] This guide offers a detailed methodology, from solution preparation to final data analysis, grounded in regulatory expectations and scientific best practices, to ensure the development of a robust, accurate, and reliable bioanalytical method.

The Principle of Stable Isotope Dilution

In quantitative LC-MS/MS, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[5][6] A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[4][7] This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement.[8][9][10][11]

By adding a known, fixed concentration of the SIL-IS to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte's MS signal to the IS's MS signal is used for quantification.[12][13] This ratio remains constant even if sample loss occurs during extraction or if signal intensity fluctuates due to matrix effects, leading to superior accuracy and precision.[14] The fundamental workflow is outlined below.

G cluster_0 Sample Processing cluster_1 Analysis & Quantification Sample Biological Sample (e.g., Plasma, Urine) Add_IS Spike with known amount of 4-Morpholinecarboxaldehyde-¹³C (IS) Sample->Add_IS Extract Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Result Final Analyte Concentration Curve->Result

Caption: The core principle of stable isotope dilution workflow.

Analyte and Internal Standard Properties

Understanding the physicochemical properties of both the analyte and the internal standard is critical for method development, particularly for selecting appropriate chromatographic conditions and extraction solvents. 4-Morpholinecarboxaldehyde is a small, polar molecule, making its retention on traditional reversed-phase columns challenging.[15][16]

Property4-Morpholinecarboxaldehyde (Analyte)4-Morpholinecarboxaldehyde-¹³C (IS)Source(s)
Synonyms N-FormylmorpholineN-Formylmorpholine-¹³C[17][18][19]
Molecular Formula C₅H₉NO₂C₄¹³CH₉NO₂[17][20][21]
Molecular Weight 115.13 g/mol 116.13 g/mol (approx.)[17][18][20]
Appearance Colorless to light yellow liquidNot Applicable[17][22]
Boiling Point ~236-240 °CNot Applicable[17][23]
Water Solubility Soluble / Very SolubleAssumed to be identical to analyte[19][22][23]
log P -1.2 to -0.6Assumed to be identical to analyte[18][20]

Materials and Reagents

  • Reference Standards: 4-Morpholinecarboxaldehyde (≥99% purity), 4-Morpholinecarboxaldehyde-¹³C (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm or greater.

  • Biological Matrix: Control human plasma (or other relevant matrix) with appropriate anticoagulant (e.g., K₂EDTA).

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.

Protocol 1: Preparation of Standard Solutions

Causality Note: Preparing separate stock solutions for calibration curve (CAL) standards and quality control (QC) samples is a regulatory requirement to avoid bias and ensure the accuracy of the QCs can independently verify the curve.[24]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 4-Morpholinecarboxaldehyde reference standard. Dissolve in methanol to a final volume of 5.0 mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Morpholinecarboxaldehyde-¹³C. Dissolve in methanol to a final volume of 1.0 mL.

  • Analyte Working Solutions (for CALs and QCs): Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into the biological matrix.

  • Internal Standard Working Solution (ISWS, 100 ng/mL): Dilute the Internal Standard Stock Solution with 50:50 (v/v) methanol:water. The final concentration should be optimized, but 100 ng/mL is a suitable starting point.

Protocol 2: Sample Preparation (Protein Precipitation)

Causality Note: Protein Precipitation (PPT) is a fast and simple "dilute-and-shoot" type method suitable for initial method development.[25] For a small polar molecule, it minimizes analyte loss compared to more complex Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocols.[26] The use of cold acetonitrile enhances protein removal efficiency.

G start Start: Thaw Samples, CALs, QCs on Ice aliquot Aliquot 50 µL of sample into microcentrifuge tube start->aliquot add_is Add 25 µL of Internal Standard Working Solution (ISWS) aliquot->add_is vortex1 Vortex briefly (5 sec) add_is->vortex1 add_ppt Add 200 µL of cold Acetonitrile with 0.1% Formic Acid vortex1->add_ppt vortex2 Vortex vigorously (1 min) to precipitate proteins add_ppt->vortex2 centrifuge Centrifuge at >12,000 g for 10 min at 4°C vortex2->centrifuge transfer Transfer 150 µL of supernatant to a new tube or well plate centrifuge->transfer evaporate Evaporate to dryness under Nitrogen stream at 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of 95:5 ACN:Water (Mobile Phase A) evaporate->reconstitute inject Inject 5 µL onto LC-MS/MS reconstitute->inject

Caption: Detailed workflow for the Protein Precipitation (PPT) method.

Step-by-Step Procedure:

  • Thaw all biological samples, calibration standards, and QCs on ice.

  • Aliquot 50 µL of each sample into a clean 1.5 mL polypropylene microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the "double blank" (matrix only).

  • Vortex briefly for 5 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean tube or 96-well plate, avoiding the protein pellet.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid).

  • Centrifuge the reconstituted samples one final time and transfer to autosampler vials for analysis.

Protocol 3: LC-MS/MS Method Parameters

Causality Note: Due to the high polarity of 4-Morpholinecarboxaldehyde (log P < 0), Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation mode.[15][27] HILIC provides better retention for polar analytes that are poorly retained on standard C18 columns, moving them away from the solvent front where significant matrix effects can occur.[15]

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column HILIC Column (e.g., Amide, Cyano) 2.1 x 50 mm, <3 µmProvides retention for small polar molecules.
Mobile Phase A 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic AcidTypical HILIC aqueous component with salt to improve peak shape.
Mobile Phase B 10 mM Ammonium Formate in 50:50 ACN:Water + 0.1% Formic AcidHigher aqueous content to elute the analyte.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 0% B (0-0.5 min), 0-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 0% B (3.51-5.0 min)A starting point; must be optimized for separation.
Mass Spectrometry (MS) Parameters

Causality Note: Electrospray Ionization (ESI) in positive mode is typically effective for molecules containing nitrogen, like morpholine.[28] The Multiple Reaction Monitoring (MRM) transitions must be optimized empirically by infusing the analyte and IS into the mass spectrometer. The values below are scientifically plausible starting points.

ParameterRecommended Setting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
MRM Transitions See table below
CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)
4-Morpholinecarboxaldehyde m/z 116.1m/z 86.1 (tentative)50
4-Morpholinecarboxaldehyde-¹³C m/z 117.1m/z 87.1 (tentative)50

Bioanalytical Method Validation Strategy

The developed method must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure it is fit for purpose.[24][29][30][31][32][33] A full validation should assess the parameters outlined below.

G Validation Method Validation Parameters Per FDA M10 & EMA Guidelines Selectivity Selectivity & Specificity Assesses interference from endogenous matrix components at the analyte and IS retention times. Validation:f1->Selectivity MatrixEffect Matrix Effect Evaluates the impact of matrix components on ionization efficiency. Critical for method reliability. Validation:f1->MatrixEffect CalCurve Calibration Curve & LLOQ Demonstrates relationship between response and concentration. Defines the Lower Limit of Quantification (LLOQ). Validation:f1->CalCurve Accuracy Accuracy & Precision Determines how close measured values are to nominal values (Accuracy) and the reproducibility of measurements (Precision). Validation:f1->Accuracy Stability Stability Assesses analyte stability in matrix under various storage and processing conditions (Freeze-Thaw, Bench-Top, Long-Term). Validation:f1->Stability Dilution Dilution Integrity Ensures samples with concentrations above the curve can be diluted and accurately measured. Validation:f1->Dilution

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks (>20% of LLOQ response) in at least 6 unique matrix lots.[34]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 lots should be ≤15%.[24][34]
Calibration Curve ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision (Intra- and Inter-day) Mean accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ) at a minimum of 4 QC levels.
Stability Mean concentration of stability QCs must be within ±15% of nominal concentration.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IS Response 1. Inconsistent pipetting of ISWS.2. Variable matrix effects not tracked by IS.3. IS instability.1. Verify pipette calibration; use automated liquid handler if possible.2. Improve sample cleanup (e.g., try SPE); optimize chromatography to separate from suppression zones.3. Assess IS stability during method validation.
Poor Peak Shape (Fronting/Tailing) 1. Column degradation.2. Injection solvent incompatible with mobile phase.3. Analyte interaction with active sites on column/system.1. Flush or replace the column.2. Ensure reconstitution solvent is weaker than the initial mobile phase.3. Adjust mobile phase pH or additive (formic acid, ammonium formate).
No/Low Signal for Analyte & IS 1. Incorrect MS/MS transitions or source parameters.2. Sample preparation error (e.g., analyte loss).3. System failure (LC pump, injector, MS).1. Re-optimize (infuse) analyte and IS to confirm transitions and tune source parameters.2. Review extraction procedure; check recovery.3. Perform system suitability tests and troubleshoot hardware.

Conclusion

This application note provides a robust framework for developing and validating an LC-MS/MS method for the quantification of 4-Morpholinecarboxaldehyde using its stable isotope-labeled internal standard, 4-Morpholinecarboxaldehyde-¹³C. The combination of a SIL-IS, HILIC chromatography, and a thorough validation strategy guided by regulatory principles is essential for generating high-quality, reliable data in drug development. The provided protocols serve as a comprehensive starting point that should be further optimized and rigorously validated for the specific biological matrix and concentration range of interest.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
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  • Assessment of matrix effect in quantit
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  • 4-Morpholinecarboxaldehyde | Properties, Applications, Safety & Supplier China. Parchem.
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  • BA Method Development: Polar Compounds. BioPharma Services.
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  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
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Application Notes and Protocols: 4-Morpholinecarboxaldehyde-¹³C Derivatization of Primary Amines for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Protein Quantification

In the landscape of modern biological research and drug development, understanding the dynamic nature of the proteome is paramount. Quantitative proteomics, the large-scale measurement of protein abundances, provides a critical lens through which we can investigate cellular processes, identify disease biomarkers, and elucidate mechanisms of drug action.[1][2] Among the various strategies for protein quantification, stable isotope labeling has emerged as a robust and accurate approach.[1][3][4] This technique involves the incorporation of heavy isotopes into proteins or peptides, creating a distinct mass shift that can be detected by mass spectrometry.[4] This allows for the direct comparison of protein levels between different biological samples with a high degree of precision.[4][5]

This application note introduces a powerful and versatile chemical labeling method utilizing 4-Morpholinecarboxaldehyde-¹³C (¹³C-4MC) for the derivatization of primary amines. This reagent offers a streamlined and efficient workflow for quantitative proteomics studies, particularly for the analysis of peptides and other biomolecules containing primary amine functionalities. The ¹³C-4MC labeling strategy is based on the principle of reductive amination, a well-established and reliable chemical transformation.[5][6][7] This document will provide a comprehensive guide to the underlying chemistry, a detailed experimental protocol, and insights into the application of this technique in proteomics and drug development.

The Chemistry of ¹³C-4MC Derivatization: A Closer Look at Reductive Amination

The derivatization of primary amines with 4-Morpholinecarboxaldehyde-¹³C proceeds via a two-step reductive amination reaction. This process is highly specific for primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the 4-morpholinecarboxaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base, also known as an imine.[8][9] The formation of this C=N double bond is a reversible and acid-catalyzed process.[8][9]

Step 2: Reduction to a Stable Secondary Amine The newly formed imine is then reduced to a stable secondary amine using a reducing agent, typically sodium cyanoborohydride (NaBH₃CN). This reduction step is crucial as it creates a stable covalent bond, ensuring the label is not lost during sample processing and analysis.

The use of the ¹³C-labeled 4-morpholinecarboxaldehyde introduces a specific mass shift in the labeled peptides, allowing for their differentiation from the unlabeled counterparts in a mass spectrometer.

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction PrimaryAmine R-NH₂ (Primary Amine) Intermediate Carbinolamine Intermediate PrimaryAmine->Intermediate + 4MC ¹³C-CHO-Morpholine (4-Morpholinecarboxaldehyde-¹³C) 4MC->Intermediate Imine R-N=CH-¹³C-Morpholine (Schiff Base/Imine) Intermediate->Imine - H₂O FinalProduct R-NH-CH₂-¹³C-Morpholine (Stable Secondary Amine) Imine->FinalProduct + NaBH₃CN H2O H₂O ReducingAgent NaBH₃CN (Sodium Cyanoborohydride)

Caption: The two-step mechanism of ¹³C-4MC derivatization of primary amines.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of protein digests for quantitative proteomics analysis.

Materials and Reagents
Material/ReagentSupplierCatalog Number
4-Morpholinecarboxaldehyde-¹³C(Specify Supplier)(Specify Cat. No.)
Sodium Cyanoborohydride (NaBH₃CN)(Specify Supplier)(Specify Cat. No.)
Acetonitrile (ACN), LC-MS Grade(Specify Supplier)(Specify Cat. No.)
Water, LC-MS Grade(Specify Supplier)(Specify Cat. No.)
Formic Acid (FA), LC-MS Grade(Specify Supplier)(Specify Cat. No.)
Triethylammonium Bicarbonate (TEAB) Buffer, 1 M, pH 8.5(Specify Supplier)(Specify Cat. No.)
C18 Solid-Phase Extraction (SPE) Cartridges(Specify Supplier)(Specify Cat. No.)
Protein Digest Sample(User-provided)N/A
Experimental Workflow

experimental_workflow start Start: Protein Digest sample_prep 1. Sample Preparation (Quantify and Aliquot) start->sample_prep derivatization 2. Derivatization Reaction (Add ¹³C-4MC and NaBH₃CN) sample_prep->derivatization incubation 3. Incubation (Room Temperature, 1 hour) derivatization->incubation quenching 4. Quench Reaction (Add Formic Acid) incubation->quenching cleanup 5. Sample Cleanup (C18 SPE) quenching->cleanup analysis 6. LC-MS/MS Analysis cleanup->analysis end_node End: Data Analysis analysis->end_node

Caption: Overview of the ¹³C-4MC derivatization workflow.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Accurate protein quantification is essential for reliable results. Ensure that the protein concentration of your digested samples is accurately determined before proceeding.

  • Protocol:

    • Quantify the peptide concentration of your protein digest samples using a suitable method (e.g., BCA assay).

    • Aliquot equal amounts of peptide (e.g., 100 µg) from each sample to be compared into separate microcentrifuge tubes.

    • Lyophilize the samples to dryness.

2. Derivatization Reaction:

  • Rationale: The reaction conditions are optimized for efficient and specific labeling of primary amines. The use of TEAB buffer maintains the optimal pH for the reaction.

  • Protocol:

    • Reconstitute each lyophilized peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).

    • Prepare a 50 mM solution of ¹³C-4MC in acetonitrile.

    • Prepare a 1 M solution of sodium cyanoborohydride in 100 mM TEAB. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

    • To each peptide sample, add 4 µL of the 50 mM ¹³C-4MC solution.

    • Immediately add 4 µL of the 1 M sodium cyanoborohydride solution.

    • Vortex the samples gently to mix.

3. Incubation:

  • Rationale: The incubation period allows the derivatization reaction to proceed to completion.

  • Protocol:

    • Incubate the reaction mixture at room temperature for 1 hour.

4. Quenching the Reaction:

  • Rationale: The addition of formic acid quenches the reaction by protonating any remaining reactive species and lowering the pH.

  • Protocol:

    • Add 8 µL of 5% formic acid to each sample to stop the reaction.

5. Sample Cleanup:

  • Rationale: Solid-phase extraction is used to remove excess reagents and salts that could interfere with the downstream LC-MS/MS analysis.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.

    • Load the quenched reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Elute the labeled peptides with 500 µL of 50% acetonitrile/0.1% formic acid.

    • Lyophilize the eluted peptides to dryness.

6. LC-MS/MS Analysis:

  • Rationale: The cleaned and labeled peptide samples are now ready for analysis by liquid chromatography-tandem mass spectrometry.

  • Protocol:

    • Reconstitute the lyophilized samples in a suitable volume of 0.1% formic acid in water for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer equipped with a nanospray ionization source.

Data Analysis and Interpretation

The quantitative analysis of ¹³C-4MC labeled samples involves comparing the signal intensities of the light (unlabeled) and heavy (¹³C-labeled) peptide pairs in the mass spectra.[10] The mass difference between the isotopic pairs will correspond to the number of primary amines labeled on the peptide.

Hypothetical Quantitative Data
Protein IDPeptide SequenceLight Peak AreaHeavy Peak AreaRatio (Heavy/Light)
P12345TIDEK1.2 E+072.4 E+072.0
Q67890VYGPNER5.6 E+065.5 E+060.98
R54321KLPAGELK8.9 E+054.5 E+065.1

This table illustrates how the peak areas of the light and heavy isotopic forms of peptides are used to calculate the relative abundance ratios, providing a quantitative measure of protein expression changes between samples.

Applications in Drug Development

The ¹³C-4MC derivatization method is a valuable tool for various applications in drug development:

  • Biomarker Discovery: By comparing the proteomes of healthy and diseased states, or treated versus untreated cells, researchers can identify potential protein biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.

  • Target Engagement Studies: This technique can be used to assess the binding of a drug to its protein target by measuring changes in protein abundance or post-translational modifications.

  • Mechanism of Action Studies: Understanding how a drug candidate affects the cellular proteome can provide insights into its mechanism of action and potential off-target effects.

  • Toxicology Studies: Quantitative proteomics can be employed to identify proteins that are differentially expressed in response to drug treatment, helping to assess potential toxicity.

Conclusion

The 4-Morpholinecarboxaldehyde-¹³C derivatization of primary amines offers a robust, efficient, and versatile method for quantitative proteomics. Its straightforward workflow, high reaction specificity, and compatibility with standard mass spectrometry platforms make it an attractive choice for researchers in both academic and industrial settings. The ability to accurately quantify changes in protein expression provides invaluable information for advancing our understanding of complex biological systems and accelerating the drug development pipeline.

References
  • Computational Analysis of Quantitative Proteomics Data Using Stable Isotope Labeling. (n.d.). SpringerLink.
  • Yates, J. R., 3rd, Cociorva, D., Liao, L., & Zabrouskov, V. (2006). Quantitative proteomics using stable isotope labeling with amino acids in cell culture.
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852.
  • Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource.
  • Aggarwal, K., Choe, L. H., & Lee, K. H. (2006). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Briefings in Functional Genomics & Proteomics, 5(2), 112–120.
  • Sethuraman, M., McComb, M. E., He, F., Costello, C. E., & Cohen, R. A. (2004). Quantitative Proteomics Employing Primary Amine Affinity Tags. Journal of Proteome Research, 3(6), 1236–1242.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of Visualized Experiments, (89), e51416.
  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). A robust protocol for quantitative proteomics using reductive dimethylation for stable isotope labeling.
  • Khan, A., & Asiri, A. M. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Molecules, 25(1), 154.
  • Reaction with Primary Amines to form Imines. (2021). Chemistry LibreTexts.
  • Nucleophilic Addition of Amines- Imine and Enamine Formation. (2023). Chemistry LibreTexts.

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Application Note: Quantitative Analysis of Amine-Containing Metabolites using ¹³C-Reductive Amination with 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Metabolites and the Power of Stable Isotope Labeling

Amine-containing metabolites, a diverse class of small molecules including amino acids, neurotransmitters, and biogenic amines, are central players in a vast array of physiological and pathological processes. Their accurate quantification is paramount in fields ranging from fundamental biological research to clinical diagnostics and drug development. However, the inherent polarity and often low abundance of these compounds present significant analytical challenges, particularly in complex biological matrices.

Chemical derivatization is a powerful strategy to enhance the analytical properties of these metabolites for liquid chromatography-mass spectrometry (LC-MS) analysis. Reductive amination, a robust and versatile reaction, provides an effective means to tag primary and secondary amines. This application note details a comprehensive protocol for the quantitative analysis of amine-containing metabolites using a novel ¹³C-labeled derivatization reagent, 4-Morpholinecarboxaldehyde-¹³C, coupled with LC-MS/MS.

The use of a stable isotope-labeled derivatization agent offers significant advantages for quantitative metabolomics. By introducing a known mass shift, the ¹³C-labeled tag allows for the creation of an ideal internal standard for each analyte. The labeled and unlabeled analytes co-elute chromatographically and experience identical ionization and matrix effects in the mass spectrometer, enabling highly accurate and precise quantification.[1][2][3] This approach effectively corrects for variations in sample preparation and instrument response, leading to reliable and reproducible data.

Principle of the Method: Reductive Amination with 4-Morpholinecarboxaldehyde-¹³C

The core of this method lies in the reductive amination reaction. Primary and secondary amines in the biological sample react with the aldehyde group of 4-Morpholinecarboxaldehyde-¹³C to form a transient imine or iminium ion intermediate. This intermediate is then immediately and selectively reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to form a stable tertiary amine with the ¹³C-labeled morpholine tag covalently attached.

Sodium cyanoborohydride is the reagent of choice for this one-pot reaction due to its chemoselectivity. It is a less potent reducing agent than sodium borohydride and will preferentially reduce the protonated iminium ion intermediate over the starting aldehyde, thus maximizing the derivatization efficiency.[4][5][6] The reaction is typically performed under mildly acidic conditions to facilitate imine formation.

Visualizing the Workflow

ReductiveAminationWorkflow Workflow for ¹³C-Reductive Amination of Amine Metabolites cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization Reaction cluster_Analysis LC-MS/MS Analysis MetaboliteExtraction Metabolite Extraction (e.g., Protein Precipitation) SupernatantCollection Supernatant Collection and Drying MetaboliteExtraction->SupernatantCollection Reconstitution Reconstitute Dried Extract SupernatantCollection->Reconstitution AddReagents Add 4-Morpholinecarboxaldehyde-¹³C & Sodium Cyanoborohydride Reconstitution->AddReagents Incubation Incubation (Room Temperature) AddReagents->Incubation Quenching Quench Reaction (e.g., with NaHCO₃) Incubation->Quenching SampleCleanup Sample Cleanup (e.g., SPE) Quenching->SampleCleanup LCMS LC-MS/MS Analysis SampleCleanup->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis

Caption: A streamlined workflow for the analysis of amine metabolites.

Experimental Protocol

This protocol provides a detailed methodology for the derivatization of amine-containing metabolites in a biological sample, such as plasma or cell lysate, using 4-Morpholinecarboxaldehyde-¹³C.

Materials and Reagents
ReagentSupplierNotes
4-Morpholinecarboxaldehyde-¹³CCustom SynthesisEnsure high isotopic purity (>98%).
Sodium Cyanoborohydride (NaBH₃CN)Sigma-AldrichHandle with care in a fume hood as it can release toxic hydrogen cyanide gas upon contact with strong acids.
Acetonitrile (ACN), LC-MS gradeFisher Scientific
Methanol (MeOH), LC-MS gradeFisher Scientific
Water, LC-MS gradeFisher Scientific
Formic Acid (FA), LC-MS gradeThermo Scientific
Sodium Bicarbonate (NaHCO₃)Sigma-Aldrich
Internal Standard (IS) MixUser-preparedA mixture of known concentrations of ¹²C-labeled amine standards corresponding to the analytes of interest, derivatized with unlabeled 4-Morpholinecarboxaldehyde.
Solid Phase Extraction (SPE) CartridgesWaterse.g., Oasis HLB or similar, for sample cleanup.
Step-by-Step Protocol

1. Sample Preparation (Metabolite Extraction)

1.1. For plasma or serum samples, perform a protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of sample. 1.2. For cell pellets, add an appropriate volume of an 80:20 methanol:water solution and lyse the cells using sonication or freeze-thaw cycles. 1.3. Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation. 1.4. Centrifuge at 14,000 x g for 15 minutes at 4°C. 1.5. Carefully collect the supernatant containing the metabolites and transfer to a new microcentrifuge tube. 1.6. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.

2. Derivatization Reaction

Perform all steps involving sodium cyanoborohydride in a certified chemical fume hood.

2.1. Prepare a fresh 10 mg/mL solution of 4-Morpholinecarboxaldehyde-¹³C in acetonitrile. 2.2. Prepare a fresh 10 mg/mL solution of sodium cyanoborohydride in methanol. 2.3. Reconstitute the dried metabolite extract in 50 µL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. Vortex to ensure complete dissolution. 2.4. To the reconstituted sample, add 10 µL of the 10 mg/mL 4-Morpholinecarboxaldehyde-¹³C solution. 2.5. Add 10 µL of the 10 mg/mL sodium cyanoborohydride solution. 2.6. Vortex the reaction mixture gently and incubate at room temperature for 1 hour.

3. Reaction Quenching and Sample Cleanup

3.1. To quench the reaction, add 20 µL of a 5% sodium bicarbonate solution in water. This will neutralize any remaining acid and decompose the excess sodium cyanoborohydride. Be aware of potential gas evolution. 3.2. For sample cleanup, perform a solid-phase extraction (SPE). 3.2.1. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. 3.2.2. Load the quenched reaction mixture onto the conditioned SPE cartridge. 3.2.3. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities. 3.2.4. Elute the derivatized metabolites with 1 mL of methanol. 3.3. Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator. 3.4. Reconstitute the dried, derivatized sample in 100 µL of the initial LC mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of the derivatized amine metabolites can be achieved using a reversed-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Suggested LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification. A neutral loss scan for the morpholine tag can be used for untargeted screening.
MRM Transitions To be determined for each specific derivatized metabolite. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ion will be a characteristic fragment.

Data Analysis and Quantification

The quantification of the target amine metabolites is performed by calculating the peak area ratio of the endogenous (¹²C-derivatized) analyte to its corresponding ¹³C-labeled internal standard. A calibration curve should be constructed using a series of known concentrations of the ¹²C-derivatized standards spiked with a constant amount of the ¹³C-labeled internal standard mix.

Visualizing the Reductive Amination Mechanism

ReductiveAminationMechanism Mechanism of Reductive Amination Amine R-NH₂ (Primary Amine) Imine [R-N=CH-¹³C-Morpholine]⁺ (Iminium Ion) Amine->Imine + H⁺ Aldehyde ¹³C-Morpholine-CHO (Labeled Aldehyde) Aldehyde->Imine Product R-NH-CH₂-¹³C-Morpholine (Stable Labeled Amine) Imine->Product + [H⁻] from NaBH₃CN Reducer NaBH₃CN Reducer->Imine

Caption: The reaction of a primary amine with the labeled aldehyde.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Efficiency Incomplete reaction; degradation of reagents.Ensure reagents are fresh. Optimize reaction time and temperature. Check the pH of the reaction mixture; it should be mildly acidic.
Poor Peak Shape in LC Inappropriate LC conditions; sample matrix effects.Optimize the LC gradient. Ensure proper sample cleanup using SPE. Dilute the sample to minimize matrix effects.
High Background Noise Contamination from reagents or sample handling.Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware and plasticware. Include blank injections in the analytical run to identify sources of contamination.
Inaccurate Quantification Non-linear calibration curve; ion suppression.Ensure the calibration curve covers the expected concentration range of the analytes. The use of ¹³C-labeled internal standards should minimize ion suppression effects.

Conclusion

This application note provides a robust and reliable protocol for the quantitative analysis of amine-containing metabolites in biological samples. The use of 4-Morpholinecarboxaldehyde-¹³C in a reductive amination reaction, coupled with LC-MS/MS, offers a highly sensitive and accurate method for researchers in metabolomics, drug development, and clinical diagnostics. The inherent advantages of stable isotope labeling ensure high-quality, reproducible data, enabling deeper insights into the complex roles of amine metabolites in health and disease.

References

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry, 81(10), 3919–3932. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Dick, R. T., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 399. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 533. [Link]

  • Wishart, D. S. (2019). LC-MS-based metabolomics. Methods in Molecular Biology, 1860, 269-291. [Link]

  • Jabs, A., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1833–1840. [Link]

  • Jagerdeo, E., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Nguyen, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 266-273. [Link]

  • Jentoft, J. E., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride. Journal of Biological Chemistry, 254(11), 4359-4365. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Tang, W. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3523. [Link]

  • Parker, S. J., et al. (2020). Application of Metabolomics in Carcinogenesis and Cancer Prevention by Dietary Phytochemicals. Current Pharmacology Reports, 6(3), 107-120. [Link]

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Application Note: 4-Morpholinecarboxaldehyde-[formyl-13C] as a Novel Tracer for Probing One-Carbon Metabolic Flux

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic research.

Introduction: The Imperative to Dissect One-Carbon Metabolism

One-carbon (1C) metabolism is a vital network of interconnected biochemical pathways responsible for the transfer of single-carbon units.[1][2] This metabolic hub is fundamental to cellular proliferation, maintenance, and function, underpinning critical processes such as the synthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and the universal methyl donor S-adenosylmethionine (SAM).[3][4] The latter is essential for the methylation of DNA, RNA, histones, and other proteins, thereby exerting profound epigenetic control. Given its central role, dysregulation of 1C metabolism is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and developmental disorders.

Metabolic flux analysis (MFA) using stable isotope tracers has become an indispensable tool for quantifying the rates of intracellular metabolic reactions.[5] While tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine are invaluable for mapping central carbon metabolism, there is a need for novel tracers that can more directly and specifically probe distinct metabolic nodes.[6] This application note introduces a proposed methodology for the use of a novel, yet currently hypothetical, tracer, 4-Morpholinecarboxaldehyde-[formyl-¹³C] (herein referred to as ¹³C-4MC), for the targeted investigation of one-carbon metabolic flux.

Scientific Rationale: ¹³C-4MC as a Putative Donor to the One-Carbon Pool

4-Morpholinecarboxaldehyde (also known as N-formylmorpholine) is comprised of a stable morpholine ring and a formyl group. We hypothesize that the formyl group, when labeled with ¹³C, can serve as a direct precursor to the cellular one-carbon pool. The core of this proposed application rests on the enzymatic activity of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes known to oxidize a wide array of aldehydes.[7] Specifically, we propose that an intracellular ALDH could catalyze the oxidation of ¹³C-4MC to morpholine and ¹³C-formate. This ¹³C-formate can then enter the folate cycle, be converted to 10-[¹³C]formyl-tetrahydrofolate, and subsequently be incorporated into purines, serine, and other downstream metabolites.

The morpholine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability.[8][9] This suggests that ¹³C-4MC is likely to have favorable properties for cellular uptake. The metabolic fate of the morpholine ring itself is expected to proceed through oxidation and ring-opening pathways, but for the purpose of tracing the one-carbon unit, its primary role is that of a carrier for the ¹³C-formyl group.[10]

This novel tracer offers a potential advantage over other 1C tracers like [¹³C]-serine or [¹³C]-formate. By being a more complex molecule, its uptake and initial metabolism may be mediated by different transporters and enzymes, potentially providing a more nuanced view of one-carbon metabolism under specific cellular conditions or in targeting particular enzymatic activities.

Proposed Experimental Workflow

The successful application of ¹³C-4MC in metabolic flux analysis necessitates a systematic and rigorous experimental approach. The following protocol is a proposed guideline and may require optimization for specific cell lines and experimental conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) tracer_admin Tracer Administration (Incubate cells with ¹³C-4MC) cell_culture->tracer_admin tracer_prep Prepare ¹³C-4MC Tracer (Synthesized with ¹³C at the formyl position) tracer_prep->tracer_admin sampling Time-Course Sampling (Capture isotopic labeling kinetics) tracer_admin->sampling quenching Metabolism Quenching (e.g., with cold methanol) sampling->quenching extraction Metabolite Extraction (e.g., using a biphasic solvent system) quenching->extraction lcms LC-MS/MS Analysis (Quantify Mass Isotopomer Distributions) extraction->lcms data_proc Data Processing (Correct for natural abundance) lcms->data_proc mfa Metabolic Flux Analysis (Calculate pathway fluxes using modeling software) data_proc->mfa

Figure 1: Proposed experimental workflow for ¹³C-4MC based metabolic flux analysis.
Part 1: Cell Culture and Tracer Administration
  • Cell Seeding: Plate the cells of interest (e.g., a cancer cell line with high metabolic activity) in appropriate culture vessels and grow to mid-exponential phase.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, but lacking the standard one-carbon sources that might dilute the tracer, if the experimental design requires it.

  • Tracer Introduction: Replace the standard culture medium with the prepared medium containing a defined concentration of ¹³C-4MC. The optimal concentration should be determined empirically to ensure sufficient labeling without inducing cytotoxicity.

  • Isotopic Steady State: For steady-state MFA, incubate the cells with the ¹³C-4MC containing medium for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This is typically determined through a time-course experiment.

Part 2: Sample Collection and Metabolite Extraction
  • Metabolism Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold quenching solution (e.g., 80% methanol).

  • Cell Lysis and Extraction: Lyse the cells and extract the metabolites using a suitable method, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and non-polar metabolites.[11]

  • Sample Preparation for Analysis: Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis.

Part 3: Analytical Methods and Data Analysis
  • LC-MS/MS Analysis: Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a targeted method to quantify the mass isotopomer distributions (MIDs) of key metabolites in the one-carbon pathway and connected pathways (e.g., formate, serine, glycine, purine nucleotides, thymidylate).

  • Data Processing: Process the raw LC-MS/MS data to obtain the MIDs for each metabolite. Correct the raw MIDs for the natural abundance of ¹³C.

  • Metabolic Flux Calculation: Utilize specialized software for ¹³C-MFA (e.g., INCA, Metran) to estimate intracellular fluxes.[12] This involves providing the software with the biochemical reaction network, the measured MIDs, and any other measured rates (e.g., cell growth, nutrient uptake).

Hypothetical Metabolic Pathway and Expected Labeling Patterns

The central hypothesis is that the ¹³C from the formyl group of ¹³C-4MC will be incorporated into the one-carbon pool via the folate cycle.

G C13_4MC 4-Morpholinecarboxaldehyde-[formyl-¹³C] ALDH Aldehyde Dehydrogenase (ALDH) C13_4MC->ALDH Morpholine Morpholine ALDH->Morpholine C13_Formate ¹³C-Formate ALDH->C13_Formate Formyl_THF 10-[¹³C]Formyl-THF C13_Formate->Formyl_THF + THF THF Tetrahydrofolate (THF) Serine ¹³C-Serine THF->Serine + Glycine (via SHMT) Formyl_THF->THF MTHFD1 Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth C13_Purines ¹³C-Purines (ATP, GTP) Purine_Synth->C13_Purines (incorporates ¹³C) Glycine ¹³C-Glycine Serine->Glycine SHMT SHMT SHMT MTHFD1 MTHFD1

Figure 2: Proposed metabolic fate of the ¹³C-label from 4-Morpholinecarboxaldehyde-[formyl-¹³C].

Following the administration of ¹³C-4MC, we would expect to see the incorporation of the ¹³C label into downstream metabolites. The table below presents hypothetical mass isotopomer distribution (MID) data for key metabolites.

MetaboliteM+0M+1M+2M+3M+4M+5
Formate 50%50%----
Serine 70%30%0%0%--
Glycine 80%20%0%---
ATP 60%25%10%5%0%0%
GTP 65%20%10%5%0%0%
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) in key metabolites following incubation with ¹³C-4MC.

The detection of a significant M+1 fraction in formate would provide direct evidence for the initial metabolic conversion of ¹³C-4MC. The subsequent appearance of M+1 in serine and glycine would indicate the flux of the one-carbon unit through the folate cycle. The more complex MIDs in ATP and GTP would reflect the incorporation of the ¹³C label into the purine ring at positions C2 and C8.

Conclusion and Future Directions

The use of 4-Morpholinecarboxaldehyde-[formyl-¹³C] as a tracer in metabolic flux analysis is, at present, a novel and untested concept. However, based on fundamental biochemical principles, it holds the potential to be a valuable tool for dissecting the complexities of one-carbon metabolism. The proposed workflow provides a roadmap for researchers to explore this potential application.

Successful validation of this tracer would open up new avenues for investigating the role of one-carbon metabolism in health and disease. It could be particularly useful in studying the metabolic effects of drugs that target aldehyde dehydrogenases or other enzymes in the folate cycle. Further research would be needed to synthesize ¹³C-4MC, assess its cytotoxicity and cellular uptake, and validate its metabolic fate in various cell lines.

References

  • Fiveable. (n.d.). One-carbon metabolism and the folate cycle. Biological Chemistry II Class Notes. Retrieved from [Link]

  • Proteopedia. (2022). One-carbon metabolism. Retrieved from [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). Folate-mediated one-carbon metabolism. Well-being, Metabolism, and Disease, 168, 960–976.
  • Newman, A. C., & Maddocks, O. D. K. (2017). Regulatory mechanisms of one-carbon metabolism enzymes. Biomolecules, 7(1), 15.
  • Rodrigues, J. F., et al. (2021). Genetic Modulation of the Erythrocyte Phenotype Associated with Retinopathy of Prematurity—A Multicenter Portuguese Cohort Study. Journal of Clinical Medicine, 10(16), 3589.
  • Field, M. S., & Stover, P. J. (2018). Mechanisms of genome instability from cellular folate stress. Nutrition reviews, 76(5), 363-376.
  • Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 17, 43-50.
  • One-carbon metabolism and associated products and pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167-174.
  • Leighty, R. W., & Antoniewicz, M. R. (2011). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 717-725.
  • Tzara, A., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Drug Metabolism Reviews, 52(4), 549-569.
  • Krupenko, S. A. (2014). Role of ALDH1L1 in the cytosolic one-carbon pool metabolism. Chemico-biological interactions, 216, 43-50.
  • Ogawa, T., et al. (2021). One-carbon metabolizing enzyme ALDH1L1 influences mitochondrial metabolism through 5-aminoimidazole-4-carboxamide ribonucleotide accumulation and serine depletion, contributing to tumor suppression. Journal of Biological Chemistry, 297(3), 101036.
  • Metallo, C. M., et al. (2012). Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 531-540.
  • D'Alessandro, A., & Zolla, L. (2017).
  • Nargund, S. L., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687883.
  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current opinion in biotechnology, 24(6), 1116-1121.
  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 11(4-5), 227-236.
  • Bolleddula, J., & Kalgutkar, A. S. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 53(2), 236-271.
  • Boettcher, C., et al. (2005). Mammalian Morphine: De Novo Formation of Morphine in Human Cells. Medical science monitor : international medical journal of experimental and clinical research, 11(10), BR341-BR346.
  • Krupenko, S. A., & Oleinik, N. V. (2009). Phylogeny and evolution of aldehyde dehydrogenase-homologous folate enzymes. The FEBS journal, 276(18), 5088-5098.
  • Morra, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2241-2256.
  • Pappa, A., et al. (2021).
  • Atherton, P. J., & Smith, K. (2012). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. American Journal of Physiology-Endocrinology and Metabolism, 302(1), E1-E12.
  • Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1083.
  • Kumari, P., & Singh, R. K. (2024).
  • Dwivedi, P., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1301, 137353.
  • Lane, A. N., & Fan, T. W. M. (2015). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 5(1), 89-118.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Manz, T. D., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European journal of medicinal chemistry, 248, 115061.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Fan, T. W. M., et al. (2017). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Methods in molecular biology, 1601, 199-216.

Sources

Using 4-Morpholinecarboxaldehyde-13C for quantification of biogenic amines in food samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust Isotope Dilution LC-MS/MS Method for the Accurate Quantification of Biogenic Amines in Diverse Food Matrices Using 4-Morpholinecarboxaldehyde-¹³C Derivatization

Abstract

Biogenic amines (BAs) in food are critical indicators of microbial spoilage and potential public health risks. Their accurate quantification is challenging due to their polarity, lack of chromophores, and significant matrix effects in complex food samples.[1][2] This application note details a highly sensitive and robust method for the simultaneous quantification of key biogenic amines, including histamine, tyramine, putrescine, and cadaverine, in various food products. The method employs a pre-column derivatization strategy using 4-Morpholinecarboxaldehyde-¹³C via reductive amination. This novel approach functions as an "isotope-tag" strategy, where a single ¹³C-labeled internal standard reagent is used to derivatize all target analytes. When coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), this stable isotope dilution assay effectively nullifies matrix interference and variations in instrument response, ensuring high accuracy and precision.[3][4] We provide detailed, step-by-step protocols for sample extraction from different food matrices, the derivatization procedure, and optimized UPLC-MS/MS parameters.

Introduction: The Challenge of Biogenic Amine Analysis

Biogenic amines are low molecular weight nitrogenous bases formed by the microbial decarboxylation of amino acids.[5] In foods, particularly fermented products like cheese and wine, and protein-rich foods like fish and meat, their presence is a double-edged sword.[6][7] While contributing to the flavor profile in some cases, elevated levels often indicate poor raw material quality, unhygienic processing conditions, or improper storage.[8] Ingestion of high concentrations of BAs, especially histamine and tyramine, can lead to adverse physiological effects, ranging from headaches and rashes to severe hypertensive crises, a condition known as "scombroid poisoning" in the context of fish.[9][10]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidance levels for histamine in fish to protect consumers.[11][12] This necessitates reliable and accurate analytical methods for routine monitoring. Traditional methods often suffer from poor sensitivity or are susceptible to interference from the complex food matrix.[1] LC-MS/MS has become the gold standard for its selectivity and sensitivity, yet it is still prone to ion suppression or enhancement from co-eluting matrix components.[13][14]

The use of stable isotope-labeled internal standards in an isotope dilution mass spectrometry (IDMS) workflow is the most effective strategy to overcome these challenges.[3] These standards are chemically identical to the analytes and co-elute chromatographically, allowing them to compensate for variations during sample preparation, injection, and ionization.[4] This application note presents a streamlined IDMS method where the isotopic label is introduced universally to all analytes through the derivatization reagent itself, 4-Morpholinecarboxaldehyde-¹³C.

Principle of the Method

The core of this method is a two-step process: derivatization followed by UPLC-MS/MS analysis.

Derivatization via Reductive Amination

Primary and secondary amines react with the aldehyde group of 4-Morpholinecarboxaldehyde to form an unstable Schiff base (an imine). This intermediate is then immediately reduced by a mild reducing agent, such as sodium triacetoxyborohydride, to form a stable, covalently bonded tertiary amine derivative. This reaction significantly increases the hydrophobicity of the polar biogenic amines, leading to improved retention on reversed-phase chromatography columns.[2]

Isotope Dilution using a ¹³C-Labeled Reagent

This method employs both an unlabeled (¹²C) and a stable isotope-labeled (¹³C) version of the derivatizing reagent.

  • Unlabeled 4-Morpholinecarboxaldehyde is used to derivatize the biogenic amines present in the calibration standards and the food sample.

  • 4-Morpholinecarboxaldehyde-¹³C is used to derivatize a known amount of a biogenic amine standard mix, which then serves as the internal standard (IS) solution.

This IS solution is spiked into every sample and calibrator at the beginning of the preparation process. In the mass spectrometer, the instrument distinguishes between the analyte (derivatized with the ¹²C-reagent) and the internal standard (derivatized with the ¹³C-reagent) by their mass difference. Because the analyte and its corresponding internal standard experience identical losses during sample preparation and identical ionization effects, the ratio of their peak areas remains constant.[3][15] This allows for highly accurate quantification, irrespective of matrix effects or recovery losses.

G cluster_reaction Reductive Amination Derivatization cluster_is Internal Standard Generation BA Biogenic Amine (Analyte, R-NH₂) Schiff Schiff Base Intermediate (Unstable) BA->Schiff + Aldehyde 4-Morpholine- carboxaldehyde-¹²C Aldehyde->Schiff + Product Stable ¹²C-Derivative (Analyte for MS) Schiff->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product + BA_std Biogenic Amine (Standard, R-NH₂) Product_IS Stable ¹³C-Derivative (Internal Standard for MS) BA_std->Product_IS + Derivatization Aldehyde_C13 4-Morpholine- carboxaldehyde-¹³C Aldehyde_C13->Product_IS G start Start: Food Sample (e.g., Fish, Cheese, Wine) homogenize 1. Homogenization (5g sample) start->homogenize extract 2. Extraction Add 10 mL 0.4 M HClO₄ Vortex, Sonicate homogenize->extract centrifuge1 3. Centrifugation 10,000 x g, 15 min, 4°C extract->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant spike 5. Spike Internal Standard Add 50 µL of ¹³C-derivatized IS Mix supernatant->spike derivatize 6. Derivatization Reaction Add Unlabeled Reagent & Reducer Incubate spike->derivatize filter 7. Filtration Filter through 0.22 µm syringe filter derivatize->filter analyze 8. UPLC-MS/MS Analysis filter->analyze

Sources

Synthesis of 13C-labeled standards using 4-Morpholinecarboxaldehyde-13C

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of ¹³C-Labeled Internal Standards via Reductive Amination Using 4-Morpholinecarboxaldehyde-¹³C for Quantitative Bioanalysis

Senior Application Scientist: Dr. Evelyn Reed

Abstract & Introduction: The Imperative for High-Quality Internal Standards

In the landscape of modern drug discovery and development, quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] The accuracy and precision of these assays are fundamentally dependent on the use of internal standards (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), particularly those incorporating ¹³C, are considered the "gold standard" because they are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[1][3][4] This mimicry allows for robust correction, leading to highly reliable data.

This application note provides a detailed technical guide and a field-proven protocol for the synthesis of ¹³C-labeled standards of amine-containing molecules. We will focus on the strategic use of 4-Morpholinecarboxaldehyde-¹³C , a versatile and efficient labeling reagent. The core of this methodology is the reductive amination reaction, a robust and high-yield transformation that is central to modern synthetic chemistry.[5][6] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step protocol for its execution, and discuss the critical aspects of product purification and characterization necessary to generate a validated internal standard suitable for regulated bioanalysis.

The Synthetic Strategy: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful, one-pot method for converting aldehydes or ketones into primary, secondary, or tertiary amines.[6][7] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The amine substrate attacks the carbonyl carbon of the aldehyde (in our case, 4-Morpholinecarboxaldehyde-¹³C) to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base or, more accurately, a protonated iminium ion, which is the electrophilic species that will be reduced.

  • Hydride Reduction: A reducing agent selectively delivers a hydride to the iminium ion, forming the final carbon-nitrogen bond and yielding the desired labeled amine product.

Causality in Reagent Selection: The Superiority of STAB

The choice of reducing agent is critical for the success of a one-pot reductive amination. While several hydride reagents exist, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:[8][9]

  • Mild and Selective: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This is a crucial advantage because it will readily reduce the iminium ion intermediate but is not reactive enough to reduce the starting aldehyde.[5][8] This selectivity prevents the wasteful consumption of the expensive ¹³C-labeled aldehyde and the formation of the corresponding alcohol byproduct, simplifying purification.

  • Tolerant of Mildly Acidic Conditions: The formation of the iminium ion is often catalyzed by mild acid (like acetic acid). STAB is stable and effective under these conditions, whereas NaBH₄ would rapidly decompose.

  • Improved Safety Profile: Compared to sodium cyanobborohydride (NaBH₃CN), another common reagent for this reaction, STAB avoids the formation of highly toxic cyanide byproducts.[8]

  • Convenient Handling: STAB is a solid reagent that is relatively easy to handle, though it is sensitive to moisture and should be used in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][9]

The combination of 4-Morpholinecarboxaldehyde-¹³C with STAB provides a reliable and high-yielding pathway to introduce a stable isotopic label onto a wide variety of primary and secondary amine-containing molecules.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the mechanistic pathway of the reductive amination process.

G Amine R-NH₂ (Amine Substrate) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Aldehyde ¹³CHO-Morpholine (4-Morpholinecarboxaldehyde-¹³C) Aldehyde->Carbinolamine Iminium Iminium Ion [R-N⁺H=¹³CH-Morpholine] Carbinolamine->Iminium - H₂O (Dehydration) Product R-NH-¹³CH₂-Morpholine (¹³C-Labeled Standard) Iminium->Product + Hydride (H⁻) STAB NaBH(OAc)₃ (STAB) STAB->Product Hydride Source

Caption: Reductive amination mechanism.

Experimental Workflow

This diagram outlines the complete workflow from synthesis to a fully characterized internal standard.

G Start 1. Reaction Setup (Amine + ¹³C-Aldehyde + STAB in DCE) Monitor 2. Reaction Monitoring (LC-MS / TLC) Start->Monitor Workup 3. Aqueous Work-up (Quench, Wash, Extract) Monitor->Workup Upon Completion Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Analyze 5. Characterization (NMR, HRMS) Purify->Analyze Final 6. Final Product (Quantified ¹³C-Labeled Standard) Analyze->Final Validation

Caption: Overall experimental workflow.

Detailed Synthesis Protocol

This protocol describes a general procedure for labeling a primary or secondary amine with 4-Morpholinecarboxaldehyde-¹³C. The scale can be adjusted based on the required quantity of the final standard.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials & Reagents
Reagent/MaterialPurposeTypical GradeSupplier Example
Amine Substrate (R-NH₂)Analyte precursor>98% PuritySigma-Aldrich, etc.
4-Morpholinecarboxaldehyde-¹³C¹³C Labeling Reagent>98% Purity, >99% ¹³CLGC Standards[10]
Sodium Triacetoxyborohydride (STAB)Selective Reducing AgentReagent GradeAcros Organics, etc.
1,2-Dichloroethane (DCE), AnhydrousAprotic Solvent>99.8%, DriSolv™MilliporeSigma
Acetic Acid (optional)CatalystGlacialFisher Scientific
Saturated NaHCO₃ (aq.)Quenching/WashingReagent Grade-
Dichloromethane (DCM)Extraction SolventHPLC Grade-
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade-
Silica GelStationary Phase230-400 mesh-
Step-by-Step Methodology

(Based on a 0.5 mmol scale of the limiting reagent)

  • Reaction Setup (Self-Validating System: Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (0.5 mmol, 1.0 equiv.).

    • Add 4-Morpholinecarboxaldehyde-¹³C (0.55 mmol, 1.1 equiv.).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). The inert atmosphere is crucial as STAB is water-sensitive.[7][8]

    • Using a syringe, add anhydrous 1,2-dichloroethane (DCE, 5 mL). Stir the mixture at room temperature until all solids are dissolved.

    • (Optional Catalyst Step) If the amine is weakly nucleophilic or the reaction is slow, a catalytic amount of glacial acetic acid (0.05 mmol, 0.1 equiv) can be added. For most primary and secondary amines, this is not necessary.[9]

  • Addition of Reducing Agent:

    • In a single portion, add sodium triacetoxyborohydride (STAB) (0.75 mmol, 1.5 equiv.) to the stirring solution. A slight effervescence may be observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring (Self-Validating System: Progress Tracking):

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours.

    • The reaction is complete when the limiting reagent (typically the amine substrate) is fully consumed. Typical reaction times range from 4 to 24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes any remaining acid and quenches the excess STAB.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is a common starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the purified ¹³C-labeled standard.

Characterization and Quantification (Self-Validating System: Identity & Purity Confirmation)
  • Structural Confirmation:

    • ¹H and ¹³C NMR: Confirm the structure of the final compound. The ¹³C NMR spectrum will show a highly enriched signal for the labeled carbon.

    • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the labeled compound, confirming the incorporation of the ¹³C isotope. The mass will be approximately 1.00335 Da higher than the unlabeled analogue.

  • Purity Assessment:

    • LC-MS/UV: Assess the chemical purity of the final product. Purity should ideally be >98% for use as an analytical standard.

  • Isotopic Enrichment:

    • Mass spectrometry is used to determine the percentage of the compound that contains the ¹³C label. This should typically be >99%.[11]

Application in a Bioanalytical Workflow

The synthesized and validated [Analyte-¹³C] standard is now ready for use. In a typical pharmacokinetic study, a known concentration of this standard is spiked into every unknown plasma sample, calibrator, and quality control sample at the very beginning of the sample preparation process (e.g., before protein precipitation or solid-phase extraction).

During LC-MS/MS analysis, the mass spectrometer is set to monitor the mass transition of the unlabeled analyte and the corresponding mass transition of the ¹³C-labeled internal standard. Because the IS experiences the exact same processing and analytical variations as the analyte, the ratio of the analyte peak area to the IS peak area provides a normalized signal. This ratio is used to construct the calibration curve and accurately quantify the analyte concentration in the unknown samples, effectively canceling out experimental variability.[3][4]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Miller, J. K., et al. (2021). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. Available at: [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Rzeppa, S., et al. (2006). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 705-710. Available at: [Link]

  • Singh, R., & Cundy, K. C. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical Research in Toxicology, 25(4), 789-801. Available at: [Link]

  • MacLeod, A. K., et al. (2020). Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(1), 67-72. Available at: [Link]

  • MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 77(23), 7646-7653. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of Secondary Amines with 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of secondary amines using 4-Morpholinecarboxaldehyde-¹³C. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled reagent for quantitative analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to help you maximize your derivatization efficiency and achieve reliable, reproducible results.

Core Principles: The Reductive Amination Pathway

The derivatization of a secondary amine with 4-Morpholinecarboxaldehyde-¹³C proceeds via a well-established reaction known as reductive amination .[1] This process is a cornerstone of modern organic synthesis for its efficiency and control in forming carbon-nitrogen bonds.[2][3] The reaction unfolds in two principal, sequential stages:

  • Iminium Ion Formation: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Morpholinecarboxaldehyde-¹³C. This is followed by the elimination of a water molecule to form a positively charged intermediate known as an iminium ion. This step is reversible and is typically catalyzed by a mild acid, which facilitates the dehydration step.[1]

  • Reduction: A selective reducing agent, introduced into the reaction mixture, donates a hydride (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the positive charge and forms the stable, derivatized tertiary amine product.

The selectivity of the reducing agent is paramount; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde, which would otherwise lead to unwanted byproducts and lower yields.[4][5]

Caption: Mechanism of reductive amination with a secondary amine.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: Why is my derivatization yield consistently low?

Low yield is a common issue that can often be traced to several factors.[6] A systematic review of your procedure is the best approach.

Potential Cause A: Inefficient Iminium Ion Formation

  • Scientific Rationale: The formation of the iminium ion is an equilibrium-driven process.[1] Without proper conditions, the equilibrium may favor the starting materials. Mildly acidic conditions (pH 4-6) are optimal because they protonate the hydroxyl group of the hemiaminal intermediate, making it a good leaving group (water), thus driving the reaction forward.[3][5]

  • Troubleshooting Steps:

    • Introduce a Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture. Typically, 0.5-1.0 equivalent relative to the amine is sufficient.[7]

    • Verify pH: If your sample matrix is buffered, ensure the final pH of the reaction mixture falls within the optimal 4-6 range.

    • Consider a Two-Step Protocol: To maximize iminium formation, pre-incubate the secondary amine and 4-Morpholinecarboxaldehyde-¹³C (with catalytic acid) for a period (e.g., 15-60 minutes) at room temperature before adding the reducing agent.[6][8] This allows the equilibrium to be established without the competing reduction of the aldehyde.

Potential Cause B: Competing Aldehyde Reduction

  • Scientific Rationale: If the reducing agent is too strong or if reaction conditions are not optimal, the agent can directly reduce the 4-Morpholinecarboxaldehyde-¹³C to its corresponding alcohol. This is a common side reaction when using potent hydrides like sodium borohydride (NaBH₄).[4][6]

  • Troubleshooting Steps:

    • Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reaction.[2] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is another effective, milder alternative.[3][5]

    • Monitor Reagent Addition: If using a two-step protocol, ensure the reducing agent is added only after allowing sufficient time for iminium formation.

Potential Cause C: Reagent Instability or Stoichiometry

  • Scientific Rationale: Hydride reducing agents can degrade upon exposure to moisture. Aldehydes can undergo oxidation over time. Incorrect stoichiometry will naturally lead to incomplete conversion.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure your 4-Morpholinecarboxaldehyde-¹³C is of high purity and your reducing agent is fresh and has been stored under anhydrous conditions.

    • Verify Stoichiometry: Typically, a slight excess of the aldehyde and reducing agent (e.g., 1.2-1.5 equivalents each) relative to the secondary amine is used to drive the reaction to completion.

Question 2: My LC-MS analysis shows significant amounts of unreacted secondary amine and/or 4-Morpholinecarboxaldehyde-¹³C. What went wrong?

This indicates an incomplete reaction. The troubleshooting steps are similar to those for low yield but with a focus on reaction kinetics and conditions.

Potential Cause A: Insufficient Reaction Time or Temperature

  • Scientific Rationale: Reductive amination, while generally efficient, is not instantaneous. Reaction times can vary depending on the steric hindrance and electronic properties of the specific secondary amine.

  • Troubleshooting Steps:

    • Extend Reaction Time: Increase the reaction time. For many secondary amines, allowing the reaction to proceed for 2-4 hours at room temperature is sufficient, but overnight reactions (12-16 hours) are sometimes necessary for challenging substrates.[8]

    • Gentle Heating: If extended time at room temperature is ineffective, consider gentle heating to 40-50°C. However, be cautious, as higher temperatures can sometimes promote side reactions or reagent degradation. A time-course experiment is recommended to find the optimal balance.

Potential Cause B: Solvent Incompatibility

  • Scientific Rationale: The solvent must be able to dissolve all reactants and be compatible with the reducing agent. Aprotic solvents are generally preferred.

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are excellent choices.[2] Acetonitrile (ACN) is also commonly used, especially in analytical workflows.

    • Ensure Solubility: If your amine is a salt (e.g., a hydrochloride), it may need to be neutralized with a non-nucleophilic base (like triethylamine, TEA) to ensure it is in its free base form and soluble in the organic solvent before the reaction begins.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this derivatization?

For the reductive amination of secondary amines, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[2] Its selectivity for reducing the iminium ion in the presence of the aldehyde minimizes byproduct formation and leads to cleaner reactions and higher yields.[6] Sodium cyanoborohydride (NaBH₃CN) is also a good choice, but NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide.[3]

Q2: Do I need to run the reaction under inert (e.g., nitrogen or argon) atmosphere?

For most standard applications on an analytical scale, an inert atmosphere is not strictly necessary.[9] However, hydride reducing agents are sensitive to moisture. Using anhydrous solvents and ensuring your reagents are dry is more critical. If you are working on a very small scale or with particularly sensitive compounds, working under an inert atmosphere is good practice to prevent any potential degradation.

Q3: Can I perform this derivatization directly in an aqueous sample matrix?

While some reductive aminations can be performed in water, it is generally less efficient.[10] The presence of excess water can hinder the iminium ion formation step, which relies on dehydration.[1] For optimal results, it is best to extract the amine of interest into a compatible organic solvent before proceeding with the derivatization.

Q4: How can I monitor the reaction's progress?

For method development, monitoring the reaction is crucial. The easiest way is by using Thin Layer Chromatography (TLC) or LC-MS.

  • TLC: Spot the reaction mixture over time. You should see the disappearance of the starting amine and aldehyde spots and the appearance of a new, typically less polar, product spot.

  • LC-MS: Dilute a small aliquot of the reaction mixture and inject it. Monitor the ion chromatograms for the masses of the starting materials and the expected derivatized product.

Experimental Protocols & Data

Protocol 1: Standard One-Pot Derivatization

This protocol is suitable for most secondary amines and is optimized for simplicity and efficiency.

One_Pot_Workflow start Prepare Amine Solution (in ACN or DCM) add_aldehyde Add 4-Morpholinecarboxaldehyde-¹³C (1.2 eq) start->add_aldehyde add_acid Add Acetic Acid (0.5-1.0 eq) add_aldehyde->add_acid mix1 Vortex Briefly (1 min) add_acid->mix1 add_reductant Add NaBH(OAc)₃ (1.5 eq) mix1->add_reductant react React at Room Temp (2-4 hours) add_reductant->react quench Quench Reaction (e.g., with NaHCO₃ solution) react->quench analyze Analyze by LC-MS quench->analyze

Caption: One-pot derivatization workflow.

Step-by-Step Method:

  • Preparation: In a clean vial, dissolve the secondary amine sample in an appropriate volume of anhydrous acetonitrile (ACN) or dichloromethane (DCM).

  • Aldehyde Addition: Add 1.2 molar equivalents of 4-Morpholinecarboxaldehyde-¹³C.

  • Acid Catalyst: Add 0.5-1.0 molar equivalents of glacial acetic acid. Vortex the mixture for 1 minute.

  • Reduction: Add 1.5 molar equivalents of solid Sodium triacetoxyborohydride (NaBH(OAc)₃). Cap the vial immediately.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

  • Quenching (Optional but Recommended): To stop the reaction and neutralize the acid, add a small volume of saturated sodium bicarbonate (NaHCO₃) solution. Vortex and allow the layers to separate.

  • Analysis: The organic layer containing the derivatized product is now ready for dilution and analysis by LC-MS.

Protocol 2: Two-Step Derivatization for Difficult Substrates

This protocol is recommended for sterically hindered amines or when one-pot methods yield incomplete conversion.

  • Iminium Formation:

    • In a clean vial, dissolve the secondary amine in anhydrous DCM.

    • Add 1.2 molar equivalents of 4-Morpholinecarboxaldehyde-¹³C and 1.0 equivalent of acetic acid.

    • Cap the vial and let it stand at room temperature for 60 minutes to allow for iminium ion formation.

  • Reduction:

    • Add 1.5 molar equivalents of NaBH(OAc)₃ to the mixture.

    • Recap the vial and allow the reaction to proceed for 2-4 hours (or longer if necessary) at room temperature.

  • Work-up & Analysis: Proceed with the quenching and analysis steps as described in Protocol 1.

Table 1: Optimization Parameters Overview
ParameterStandard ConditionOptimization Strategy & Rationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Use NaBH(OAc)₃ or NaBH₃CN for selectivity. Avoid NaBH₄ to prevent aldehyde reduction.[3][4][5]
Solvent Acetonitrile (ACN), Dichloromethane (DCM)Ensure all reactants are soluble. Use anhydrous grade to protect the reducing agent.
pH / Catalyst Catalytic Acetic Acid (0.5-1.0 eq)Optimal pH is 4-6 to facilitate iminium formation without deactivating the amine.[2][5]
Stoichiometry 1.2 eq Aldehyde, 1.5 eq ReductantA slight excess of reagents drives the reaction towards completion.
Temperature Room Temperature (20-25°C)Gentle heating (40-50°C) can increase the rate for slow reactions, but monitor for byproduct formation.[11]
Time 2-4 hoursExtend to 12-16 hours (overnight) for sterically hindered or less reactive amines.[8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Lewis, R. J., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Marine Drugs, 20(6), 393. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • IntechOpen. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • ResearchGate. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • National Institutes of Health (NIH). (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • ResearchGate. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]

  • ACS Publications. (2011). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Pharmaffiliates. 4-Morpholinecarboxaldehyde-13C. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • PubChem. N-Formylmorpholine. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • precisionFDA. 4-MORPHOLINECARBOXALDEHYDE. [Link]

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Technical Support Center: Troubleshooting Low Signal Intensity of 4-Morpholinecarboxaldehyde-¹³C Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for low signal intensity issues encountered when working with 4-Morpholinecarboxaldehyde-¹³C (4-MC-¹³C) labeled peptides. Here, we move beyond simple checklists to offer a deeper understanding of the underlying chemical and analytical principles, empowering you to diagnose and resolve challenges in your experimental workflow.

Troubleshooting Guide: From Reaction Vial to Mass Spectrometer

Low signal intensity of your 4-MC-¹³C labeled peptide is a multifaceted problem that can originate at any stage of your experiment. This guide provides a systematic approach to identify and rectify the root cause.

Section 1: The Labeling Reaction - Optimizing the Reductive Amination

The foundation of a strong mass spectrometry signal is a successful and efficient labeling reaction. Reductive amination, the core of the 4-MC-¹³C labeling, involves the formation of a Schiff base between the peptide's primary amine (N-terminus or lysine side chain) and the aldehyde, followed by reduction to a stable secondary amine. Incomplete or inefficient labeling is a primary culprit for low signal intensity.

Question: My labeling efficiency is low, resulting in a weak signal for my labeled peptide. How can I improve it?

Answer:

Low labeling efficiency can be attributed to several factors related to the reaction conditions. Here’s a breakdown of critical parameters and how to optimize them:

  • pH Control is Paramount: The formation of the Schiff base intermediate is pH-dependent. The optimal pH range for most reductive amination reactions is between 6 and 8.

    • Causality: At lower pH, the primary amine of the peptide is protonated (-NH3+), rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde. At higher pH, the concentration of the protonated Schiff base, which is the species that is reduced, decreases, slowing down the reaction.

    • Protocol: Prepare your reaction buffer meticulously. Phosphate or borate buffers are commonly used. Verify the pH of your peptide solution before adding the labeling reagent.

  • Stoichiometry of Reactants: An excess of the 4-MC-¹³C aldehyde is generally recommended to drive the reaction towards product formation.

    • Expert Insight: While a significant excess can be beneficial, an overly large excess can sometimes lead to side reactions or complicate purification. Start with a 5- to 10-fold molar excess of the aldehyde over the peptide and optimize from there.

  • Choice and Concentration of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this reaction as it selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is another effective, milder alternative.

    • Trustworthiness: Ensure your reducing agent is fresh. NaBH₃CN can degrade over time, especially if not stored under anhydrous conditions. Use a 2- to 5-fold molar excess of the reducing agent over the aldehyde.

  • Reaction Time and Temperature: Reductive amination is typically performed at room temperature for 2 to 24 hours.

    • Experimental Logic: The reaction rate is temperature-dependent. If you observe low efficiency at room temperature, you can try increasing the temperature to 37°C. Monitor the reaction progress over time using a small aliquot analyzed by LC-MS to determine the optimal reaction time.

Troubleshooting Workflow for Low Labeling Efficiency

Caption: A logical workflow for troubleshooting low labeling efficiency.

Question: I'm observing unexpected side products in my reaction mixture. Could this be the reason for the low signal of my desired labeled peptide?

Answer:

Yes, side reactions can consume your starting material and complicate the purification process, leading to a lower yield of the desired labeled peptide and consequently, a weaker MS signal.

  • Over-alkylation: If your peptide has multiple primary amines (e.g., N-terminus and lysine residues), you might observe a mixture of singly and multiply labeled species.

    • Mitigation: To favor mono-labeling, you can reduce the molar excess of the 4-MC-¹³C aldehyde and shorten the reaction time.

  • Reaction with other nucleophilic side chains: While less common, side reactions with other nucleophilic amino acid side chains (e.g., cysteine, histidine) can occur under certain conditions.

    • Validation: Use high-resolution mass spectrometry to identify the mass of the side products. This can provide clues about the nature of the side reaction.

  • Aldehyde Instability: Ensure the 4-Morpholinecarboxaldehyde-¹³C is of high purity and stored correctly (cool and dry) to prevent degradation. Aldehydes can oxidize to carboxylic acids, which will not participate in the reductive amination.

Section 2: Purification Pitfalls - Isolating Your Labeled Peptide

Effective purification is critical to remove unreacted reagents, byproducts, and unlabeled peptide, all of which can interfere with the mass spectrometry analysis and contribute to a low signal-to-noise ratio for your target analyte.

Question: I'm having trouble separating my 4-MC-¹³C labeled peptide from the unlabeled peptide using reverse-phase HPLC. What can I do?

Answer:

The addition of the morpholine-containing tag alters the physicochemical properties of the peptide, which can be leveraged for purification.

  • Enhanced Hydrophilicity: The morpholine group is relatively polar. This means your labeled peptide will likely be more hydrophilic than the unlabeled version and will elute earlier in a standard reverse-phase HPLC gradient.

    • Protocol Optimization: Use a shallower gradient to improve the resolution between the labeled and unlabeled peptides. Start with a lower percentage of organic solvent (e.g., acetonitrile) and increase it very gradually.

  • Alternative Chromatography: If co-elution persists, consider alternative chromatographic techniques.

    • Ion-Exchange Chromatography (IEX): The morpholine tag introduces a tertiary amine which will be protonated at acidic pH. This change in the overall charge of the peptide can be exploited for separation using cation-exchange chromatography.[1]

Table 1: HPLC Gradient Optimization for Labeled Peptides

ParameterStandard GradientOptimized Gradient for Labeled PeptideRationale
Initial %B (Acetonitrile) 5-10%0-5%Accommodates the increased hydrophilicity of the labeled peptide.
Gradient Slope 1-2% / min0.5-1% / minImproves resolution between closely eluting species.
Column Chemistry C18C18 or consider a more polar stationary phaseA standard C18 is often sufficient, but for very similar peptides, a different selectivity may be needed.
Section 3: Mass Spectrometry Analysis - Maximizing Your Signal

Even with a successfully labeled and purified peptide, suboptimal mass spectrometer settings can lead to a weak signal.

Question: My labeled peptide is pure, but the signal intensity in the mass spectrometer is still low. What are the potential causes and solutions?

Answer:

Several factors within the mass spectrometer can affect the signal intensity of your 4-MC-¹³C labeled peptide.

  • Ionization Efficiency: The morpholine tag can influence how well your peptide ionizes in the electrospray source.

    • Expert Insight: The morpholine group contains a tertiary amine that can be readily protonated, potentially enhancing the overall charge state of the peptide and improving its ionization efficiency in positive ion mode.[2] However, the overall effect is peptide-dependent.

    • Troubleshooting:

      • Optimize Source Parameters: Adjust the spray voltage, capillary temperature, and gas flows to find the optimal conditions for your specific labeled peptide.

      • Mobile Phase Additives: Ensure your mobile phase contains an appropriate concentration of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Isotopic Distribution and Signal Dilution: The incorporation of one or more ¹³C atoms from the labeling reagent will result in a characteristic isotopic pattern.

    • Causality: The signal intensity is distributed across several isotopic peaks. For peptides with a high number of carbons, the monoisotopic peak may not be the most abundant. This can make the signal appear weaker if you are only monitoring the monoisotopic mass.

    • Solution: When performing extracted ion chromatograms (XICs), sum the intensities of the first few isotopic peaks of your labeled peptide to get a more accurate representation of its total signal. High-resolution mass spectrometers are invaluable for resolving these isotopic patterns.

  • Fragmentation Efficiency (for MS/MS): The presence of the label can sometimes alter the fragmentation pattern of the peptide.

    • Mechanism: The morpholine tag is a stable modification and is unlikely to be a preferred site of fragmentation. However, its presence could subtly influence the fragmentation of the peptide backbone.

    • Optimization: If you are performing quantitative experiments using MS/MS (e.g., PRM or MRM), you may need to re-optimize the collision energy for your labeled peptide to achieve the most intense and reproducible fragment ions.

Troubleshooting Decision Tree for Low MS Signal

Low_MS_Signal Low_Signal Low MS Signal Intensity Check_Purity Confirm Peptide Purity by HPLC Low_Signal->Check_Purity Optimize_Source Optimize Ion Source Parameters Check_Purity->Optimize_Source Purity Confirmed Check_Isotopes Analyze Isotopic Distribution Optimize_Source->Check_Isotopes Source Optimized Optimize_Fragmentation Optimize MS/MS Fragmentation Check_Isotopes->Optimize_Fragmentation Isotopic Pattern Considered Signal_Improved Signal Intensity Improved Optimize_Fragmentation->Signal_Improved Fragmentation Optimized

Caption: A decision tree for troubleshooting low MS signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Morpholinecarboxaldehyde-¹³C?

A1: The reagent should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] Proper storage is crucial to prevent degradation, which can lead to reduced labeling efficiency.

Q2: Can I label lysine side chains in addition to the N-terminus?

A2: Yes, 4-MC-¹³C will react with the primary amine of lysine side chains. If you wish to selectively label the N-terminus, you may need to use a lower molar excess of the aldehyde and carefully control the reaction time. Alternatively, protecting the lysine side chains during synthesis is an option.

Q3: Will the ¹³C label affect the retention time of my peptide in reverse-phase HPLC?

A3: The change in mass due to the ¹³C isotope is very small and will have a negligible effect on the retention time compared to the significant change in polarity caused by the addition of the morpholine group.

Q4: Are there any known impurities in commercially available 4-Morpholinecarboxaldehyde-¹³C that I should be aware of?

A4: While suppliers strive for high purity, potential impurities could include the unlabeled (¹²C) version of the aldehyde or related morpholine compounds. It is always good practice to verify the purity of the reagent upon receipt. If you suspect impurities are affecting your results, you can analyze the reagent by GC-MS or NMR.

Q5: How does the morpholine tag affect peptide fragmentation in MS/MS?

A5: The morpholine tag itself is generally stable under typical collision-induced dissociation (CID) conditions. However, its presence can sometimes lead to the formation of a characteristic reporter ion upon fragmentation, which could potentially be used for quantification.[2] It is advisable to acquire a full MS/MS spectrum of your labeled peptide to identify the most intense and reliable fragment ions for quantitative analysis.

References

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Morpholinecarboxaldehyde-13C. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47. [Link]

  • De Spiegeleer, B., D'Hondt, M., Vangheluwe, E., & Vandercruyssen, K. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 93–108. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 30(2), e3538. [Link]

  • PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

  • Cydzik, M., Rudowska, M., Ossowski, T., & Chmurzyński, L. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and bioanalytical chemistry, 410(7), 1949–1958. [Link]

  • Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2016). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & cellular proteomics : MCP, 15(5), 1742–1756. [Link]

  • Regnier, F. E., & Gooding, K. M. (2003). Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. Bioorganic & medicinal chemistry letters, 13(17), 2913–2916. [Link]

  • LMU. (n.d.). Clickable report tags for identification of modified peptides by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Retrieved from [Link]

  • Allen, D. K., & Young, S. A. (2014). Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry. Analytical chemistry, 86(4), 2046–2053. [Link]

  • Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of 4-Morpholinecarboxaldehyde-13C Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 4-Morpholinecarboxaldehyde and its isotopically labeled derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal separation of these polar compounds.

Introduction

4-Morpholinecarboxaldehyde is a polar organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its 13C-labeled derivative is a valuable tool in various analytical and metabolic studies. However, the inherent polarity of these molecules presents unique challenges in achieving efficient and symmetrical peaks during chromatographic analysis. This guide offers a structured approach to method development and troubleshooting, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with 4-Morpholinecarboxaldehyde-13C derivatives.

Q1: Why is my 4-Morpholinecarboxaldehyde-13C derivative showing poor retention on a standard C18 column?

A1: 4-Morpholinecarboxaldehyde is a polar molecule, indicated by its high water solubility and a low log P value of -1.2.[2][3] Standard C18 columns are non-polar stationary phases designed for reversed-phase chromatography, where retention is driven by hydrophobic interactions.[4][5] Polar compounds like 4-Morpholinecarboxaldehyde have limited interaction with the C18 stationary phase and will therefore elute very early, often near the void volume.

Q2: What are the recommended starting chromatographic techniques for separating 4-Morpholinecarboxaldehyde-13C?

A2: For polar compounds like 4-Morpholinecarboxaldehyde-13C, alternative chromatographic modes are generally more effective than standard reversed-phase. Consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase (e.g., unbonded silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent.[6][7] HILIC is well-suited for retaining and separating highly polar compounds.

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses silica-hydride-based stationary phases that can exhibit both reversed-phase and normal-phase characteristics, allowing for the retention of both polar and non-polar compounds in a single run.[8]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It is known for its high efficiency and speed, particularly for the separation of polar and chiral compounds.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Direct analysis of polar morpholine derivatives by GC can be challenging.[12] Derivatization to a more volatile and less polar compound, such as N-nitrosomorpholine, can significantly improve chromatographic performance.[12][13]

Q3: Will I be able to separate the 13C-labeled derivative from its unlabeled counterpart using chromatography?

A3: Separating isotopically labeled compounds from their unlabeled analogues by chromatography is challenging due to their nearly identical physicochemical properties.[14][15] While complete baseline separation is often difficult to achieve with standard HPLC, high-resolution techniques or specialized columns may provide partial separation. In many applications, co-elution is expected and acceptable, with differentiation achieved by a mass spectrometer.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of 4-Morpholinecarboxaldehyde-13C derivatives.

Issue 1: Peak Tailing

Peak tailing is a common problem when analyzing polar and basic compounds like morpholine derivatives, leading to poor integration and reduced sensitivity.[16]

Logical Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_silanol Primary Cause: Secondary Interactions with Silanols? start->check_silanol solution_ph Solution 1: Lower Mobile Phase pH check_silanol->solution_ph Yes solution_column Solution 2: Use an End-Capped or Base-Deactivated Column check_silanol->solution_column Yes check_overload Secondary Cause: Column Overload? check_silanol->check_overload No solution_ph->check_overload solution_column->check_overload solution_overload Solution: Dilute Sample or Use a Higher Capacity Column check_overload->solution_overload Yes check_bed Tertiary Cause: Column Bed Deformation? check_overload->check_bed No solution_overload->check_bed solution_bed Solution: Replace Column and Use Guard Column/In-line Filter check_bed->solution_bed Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

  • Symptom: The chromatographic peak for 4-Morpholinecarboxaldehyde-13C is asymmetrical with a pronounced tail.

  • Probable Cause 1: Secondary Interactions with Residual Silanols: Silica-based stationary phases can have acidic silanol groups on their surface. Basic compounds, like morpholine derivatives, can interact strongly with these sites, causing peak tailing.[16]

    • Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3, if the column allows) will protonate the silanol groups, reducing their interaction with the basic analyte.[16] Be mindful that this may also affect the ionization state and retention of your analyte.

    • Solution B: Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[17][18] Look for columns specifically marketed for the analysis of basic compounds.

    • Solution C: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.[19]

  • Probable Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue. Consider using a column with a larger internal diameter or a higher loading capacity.[17]

  • Probable Cause 3: Column Bed Deformation: A void at the column inlet or a damaged packing bed can cause poor peak shape.[16][17]

    • Solution: Replace the column with a new one. To prevent this issue, always use a guard column and/or an in-line filter, and ensure proper sample preparation to remove particulates.[20]

Issue 2: Poor Resolution and Co-elution

Achieving adequate separation from matrix components or related impurities can be challenging.

Troubleshooting Steps:

  • Symptom: The peak for 4-Morpholinecarboxaldehyde-13C is not well-separated from other peaks in the chromatogram.

  • Probable Cause 1: Inappropriate Stationary Phase: The selectivity of the column may not be suitable for the sample matrix.

    • Solution: Screen different stationary phases. For HILIC, consider columns with different polar functional groups (e.g., amide, diol, or unbonded silica). For reversed-phase, if applicable, try a polar-embedded phase.[18]

  • Probable Cause 2: Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.

    • Solution A (HILIC): Adjust the water content in the mobile phase. A lower water concentration generally increases retention. Also, consider changing the organic solvent (e.g., acetonitrile vs. methanol) and the type and concentration of the buffer.

    • Solution B (SFC): Vary the co-solvent (e.g., methanol, ethanol) and its percentage. The addition of additives like ammonium acetate can also significantly alter selectivity.[21]

  • Probable Cause 3: Inefficient Separation: The column may not have enough theoretical plates to resolve closely eluting compounds.

    • Solution: Use a longer column or a column packed with smaller particles to increase efficiency.[18]

Experimental Protocols

Protocol 1: HILIC Method Development for 4-Morpholinecarboxaldehyde-13C

This protocol provides a starting point for developing a HILIC method.

1. Column and Mobile Phase Selection:

  • Column: Start with a HILIC column containing an amide or unbonded silica stationary phase (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile

2. Initial Gradient Conditions:

  • Flow Rate: 0.4 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 2 µL
  • Gradient Program: | Time (min) | %B (Acetonitrile) | | :--- | :--- | | 0.0 | 95 | | 5.0 | 70 | | 5.1 | 95 | | 8.0 | 95 |

3. Optimization:

  • Adjust the gradient slope and initial/final %B to optimize retention and resolution.
  • If peak shape is poor, consider adding a small amount of a weak acid or base to the mobile phase, depending on the nature of the co-eluting species.
Protocol 2: GC-MS Analysis with Derivatization

This protocol is adapted from established methods for morpholine analysis.[13][22]

1. Derivatization:

  • To 1 mL of your sample in a suitable solvent, add 100 µL of 0.05 M HCl and 100 µL of saturated sodium nitrite solution.
  • Vortex the mixture for 30 seconds.
  • Heat at 40°C for 5 minutes.
  • Cool the sample to room temperature.

2. Extraction:

  • Add 0.5 mL of dichloromethane to the derivatized sample.
  • Vortex for 1 minute to extract the N-nitroso-4-morpholinecarboxaldehyde derivative.
  • Allow the layers to separate and carefully transfer the organic (bottom) layer to an autosampler vial.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column, such as a DB-1701 or equivalent (30 m x 0.25 mm, 0.25 µm), is a good starting point.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-200.
  • Source Temperature: 230 °C.

Data Summary

Table 1: Recommended Starting Conditions for Different Chromatographic Modes

Chromatographic ModeStationary PhaseMobile PhaseKey Considerations
HILIC Amide, Diol, or Unbonded SilicaHigh Organic (e.g., Acetonitrile) with a small amount of aqueous bufferExcellent for polar compounds; sensitive to water content.[6]
SFC Ethylpyridine, Diol, or SilicaSupercritical CO2 with a polar modifier (e.g., Methanol)Fast separations; "green" chromatography.[9][21]
GC-MS Mid-polarity (e.g., 1701 type)HeliumRequires derivatization for volatility and good peak shape.[12][13]

Conclusion

The successful chromatographic separation of 4-Morpholinecarboxaldehyde-13C derivatives requires a departure from standard reversed-phase methods. By selecting an appropriate chromatographic mode, such as HILIC or SFC, and systematically troubleshooting issues like peak tailing and poor resolution, robust and reliable analytical methods can be developed. This guide provides a foundational framework to assist you in achieving your separation goals. For further assistance, please consult the references provided or contact your chromatography solutions provider.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link] SFC/how-good-is-sfc-for-polar-analytes/32155

  • Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC - PubMed. Available at: [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. Available at: [Link]

  • Normal Phase HPLC Columns - Phenomenex. Available at: [Link]

  • SFC separation of a mixture of 19 polar compounds on six different... - ResearchGate. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Available at: [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide - Mastelf. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed. Available at: [Link]

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. Available at: [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. Available at: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Isotope separations using chromatographic methods (Journal Article) | ETDEWEB. Available at: [Link]

  • Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides | Request PDF - ResearchGate. Available at: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate. Available at: [Link]

  • (PDF) HPLC method development using a mixed-mode column for following 68Ga-radiolabeling - ResearchGate. Available at: [Link]

  • A process of method development: A chromatographic approach - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. This journal is © The Royal Society of Chemis. Available at: [Link]

  • N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem. Available at: [Link]

  • Separation of morpholine and some of its metabolites by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Current challenges and future prospects in chromatographic method development for pharmaceutical research - Molnar Institute. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

  • N-Formylmorpholine - Wikipedia. Available at: [Link]

  • Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography | Request PDF - ResearchGate. Available at: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH. Available at: [Link]

  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]

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Technical Support Center: Stability of 4-Morpholinecarboxaldehyde-¹³C in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinecarboxaldehyde-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for ensuring the stability of this compound in biological matrices during sample preparation and analysis. As an isotopically labeled compound, the chemical stability of 4-Morpholinecarboxaldehyde-¹³C is considered equivalent to its unlabeled counterpart, N-Formylmorpholine.[1][2] Therefore, this guide leverages established principles of bioanalysis and the known chemistry of aldehydes and morpholine-containing structures to ensure the integrity of your experimental data.

Understanding the potential liabilities of your analyte is the first step toward generating reliable and reproducible results in preclinical and clinical studies.[3][4] This document provides FAQs, troubleshooting guides, and validated protocols to help you navigate the complexities of sample handling for this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-Morpholinecarboxaldehyde-¹³C.

Q1: What are the primary chemical stability concerns for 4-Morpholinecarboxaldehyde-¹³C? A1: The molecule has two primary points of potential instability:

  • The Aldehyde Functional Group: Aldehydes are chemically reactive and susceptible to oxidation to the corresponding carboxylic acid or reduction to an alcohol.[5][6] These conversions can be catalyzed by enzymes present in biological matrices, such as aldehyde dehydrogenases or oxidases, which are particularly active in liver and, to a lesser extent, blood.[6][7]

  • The Morpholine Ring: While generally stable, the morpholine ring can be a substrate for certain metabolic enzymes, particularly cytochrome P450 monooxygenases.[8][9] This can lead to ring-opening hydroxylation and subsequent degradation, a process more common in vivo but a potential concern in metabolically active ex vivo matrices like tissue homogenates or whole blood.[10]

Q2: What are the recommended storage conditions for plasma, urine, and tissue homogenates containing this compound? A2: To minimize degradation, samples should be frozen as quickly as possible after collection and processing. The general recommendation is storage at -80°C . This temperature effectively halts most enzymatic processes and chemical degradation. For short-term storage (e.g., < 1 month), -20°C may be acceptable, but this must be validated with stability studies. It is crucial to aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[2]

Q3: Is 4-Morpholinecarboxaldehyde-¹³C expected to be more stable in plasma or whole blood? A3: Stability is expected to be lower in whole blood compared to plasma. Whole blood contains a higher concentration and variety of active enzymes within blood cells.[11] Cellular enzymes can be released during hemolysis, further increasing the risk of degradation. Therefore, it is best practice to process whole blood to plasma or serum as rapidly as possible, preferably within 30-60 minutes of collection, while keeping the samples on ice.[11][12]

Q4: How does sample pH affect the stability of the analyte? A4: The stability of aldehydes can be pH-dependent.[7][13] Extreme pH conditions (highly acidic or alkaline) can catalyze degradation or structural changes. Most biological samples have a physiological pH of ~7.4. During processing, it is recommended to maintain a pH between 5 and 8. If acidification is required for other analytical reasons, its impact on analyte stability must be thoroughly evaluated.[3]

Q5: Should I add chemical stabilizers to my samples upon collection? A5: The necessity of stabilizers is matrix- and analyte-dependent. For 4-Morpholinecarboxaldehyde-¹³C, if initial stability tests show degradation, particularly in plasma or liver homogenates, the use of a general enzyme inhibitor cocktail or a specific inhibitor of aldehyde-metabolizing enzymes may be warranted. Sodium fluoride (NaF), for example, is a non-specific inhibitor of some esterases and can be considered.[3] However, the most effective strategy is often rapid processing at low temperatures to minimize enzymatic activity.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 4-Morpholinecarboxaldehyde-¹³C.

Problem Potential Cause Recommended Solution & Rationale
Low Analyte Recovery After Sample Processing Bench-Top Instability: The compound degraded at room temperature during sample preparation (e.g., thawing, centrifugation, extraction).Action: Perform all sample processing steps on an ice bath. Minimize the time samples are kept at room temperature before extraction or analysis.[12] Rationale: Low temperatures significantly reduce the rate of both chemical degradation and enzyme-catalyzed reactions.
Enzymatic Degradation: Active enzymes in the matrix (especially plasma or tissue homogenates) metabolized the analyte.Action: 1. Process whole blood to plasma immediately (<30 min).[11] 2. For tissue homogenates, consider flash-freezing the tissue immediately after collection and preparing the homogenate from frozen tissue in a buffer containing enzyme inhibitors. 3. Evaluate adding a broad-spectrum protease or oxidase inhibitor to the matrix.[3] Rationale: This minimizes the exposure time of the analyte to active enzymes.
Inconsistent Results in Stored Samples Freeze-Thaw Instability: The analyte is degrading with each freeze-thaw cycle. This can be due to pH shifts or enzyme release from cellular debris upon thawing.Action: Aliquot samples into single-use volumes immediately after the first processing step. This ensures that each aliquot is thawed only once before analysis. Rationale: Avoiding repeated freeze-thaw cycles is a cornerstone of good bioanalytical practice to ensure sample integrity.[11]
Long-Term Storage Degradation: The analyte is not stable under the current storage conditions (e.g., -20°C) for the required duration.Action: 1. Ensure samples are stored at -80°C. 2. Conduct a long-term stability study by analyzing spiked samples stored for periods equal to or longer than the duration of the study samples' storage.[11] Rationale: Validating stability for the entire sample lifecycle is a regulatory expectation and essential for data reliability.
High Variability Between Replicates Adsorption to Container Surfaces: The compound may non-specifically bind to the walls of storage vials (e.g., polypropylene).Action: 1. Test different types of storage tubes (e.g., low-bind polypropylene, glass). 2. Consider adding a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.1%) to the sample matrix.[12] Rationale: This can prevent loss of analyte due to adsorption, which is often a cause of random, unpredictable variability.
Sample Inhomogeneity: The analyte is not evenly distributed, especially in tissue homogenates or thawed plasma with cryoprecipitate.Action: Ensure samples are thoroughly but gently vortexed after thawing and before taking an aliquot for analysis.[14] For tissues, homogenization protocols must be robust and validated.[15] Rationale: A non-homogenous sample will lead to significant variations in the concentration of aliquots taken for analysis.
Section 3: Potential Degradation Pathways

Understanding the potential routes of degradation is critical for designing a robust sample handling protocol. The two primary liabilities for 4-Morpholinecarboxaldehyde-¹³C are the aldehyde group and the morpholine ring.

  • Aldehyde Group Metabolism: The aldehyde is susceptible to enzymatic conversion. Aldehyde oxidases (AO) and aldehyde dehydrogenases (ALDH) can catalyze its oxidation to the inactive 4-Morpholinecarboxylic acid. Conversely, alcohol dehydrogenases (ADH) could potentially reduce it to 4-(hydroxymethyl)morpholine.[6][7]

  • Morpholine Ring Cleavage: The morpholine ring itself can be a target for metabolic enzymes, particularly cytochrome P450s (CYPs).[8][10] This pathway typically involves hydroxylation followed by C-N or C-O bond cleavage, leading to ring-opened metabolites such as 2-(2-aminoethoxy)acetic acid.[9] While this is a primary in vivo metabolic route for some morpholine-containing drugs, it can occur ex vivo in matrices with high metabolic capacity (e.g., liver S9 fractions or homogenates).

G cluster_main 4-Morpholinecarboxaldehyde-¹³C cluster_aldehyde Aldehyde Group Reactions cluster_ring Morpholine Ring Reactions A 4-Morpholinecarboxaldehyde-¹³C (Parent Compound) B 4-Morpholinecarboxylic acid-¹³C (Oxidation Product) A->B Oxidation (ALDH, AO) C 4-(Hydroxymethyl)morpholine-¹³C (Reduction Product) A->C Reduction (ADH) D Ring-Opened Metabolites (e.g., 2-(2-aminoethoxy)acetic acid-¹³C) A->D Ring Cleavage (CYP450) workflow start 1. Sample Collection (e.g., Whole Blood in K₂EDTA tubes) process 2. Immediate Cooling (Place on ice bath) start->process centrifuge 3. Centrifugation (within 30 min) (e.g., 1500 x g for 10 min at 4°C) process->centrifuge separate 4. Plasma Separation (Transfer plasma to fresh, labeled tubes) centrifuge->separate aliquot 5. Aliquoting (Create single-use aliquots) separate->aliquot store 6. Long-Term Storage (Freeze immediately at -80°C) aliquot->store end 7. Analysis (Thaw one aliquot per analysis) store->end

Caption: Recommended workflow for processing blood samples.

Protocol: Freeze-Thaw Stability Assessment

Objective: To determine the stability of the analyte after repeated freeze-thaw cycles.

  • Sample Preparation: Spike a fresh pool of the biological matrix (e.g., plasma) with 4-Morpholinecarboxaldehyde-¹³C at two concentrations: low (LQC) and high (HQC).

  • Baseline Analysis: Immediately after spiking, analyze a set of aliquots (n=3 per concentration) to establish the baseline (T₀) concentration.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the remaining aliquots at -80°C for at least 12 hours. Thaw them completely at room temperature. Once thawed, refreeze at -80°C for at least 12 hours.

    • Repeat: Repeat this process for the desired number of cycles (typically 3 to 5).

  • Analysis: After the final thaw, analyze the samples (n=3 per concentration per cycle).

  • Data Evaluation: Calculate the mean concentration for each cycle and compare it to the baseline (T₀) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Protocol: Bench-Top Stability Assessment

Objective: To assess the stability of the analyte in the matrix at room temperature or on ice for the duration of a typical sample preparation batch.

  • Sample Preparation: Spike a fresh pool of matrix at LQC and HQC concentrations.

  • Baseline Analysis: Analyze a set of aliquots (n=3 per concentration) immediately to establish the T₀ concentration.

  • Incubation: Leave the remaining aliquots on the lab bench (or on an ice bath, depending on the desired test condition) for a pre-determined period (e.g., 4, 8, or 24 hours). This duration should be longer than your longest expected sample preparation time.

  • Analysis: After the incubation period, analyze the samples.

  • Data Evaluation: Compare the mean concentration of the incubated samples to the baseline T₀ values. The stability is acceptable if the deviation is within ±15%.

Section 5: Summary of Stability Testing Parameters

The following table summarizes the key stability tests and typical acceptance criteria based on regulatory guidance for bioanalytical method validation.

Stability Test Purpose Typical Conditions Acceptance Criteria Reference
Freeze-Thaw Stability To assess analyte stability after multiple freeze-thaw cycles.3-5 cycles; -80°C to room temperature.Mean concentration within ±15% of baseline.[11]
Bench-Top Stability To ensure analyte is stable during sample handling and processing.Test for a period exceeding routine handling time at room temp and/or on ice.Mean concentration within ±15% of baseline.[11]
Long-Term Stability To confirm analyte stability for the entire storage duration of study samples.Store at the intended temperature (e.g., -80°C) for a period equal to or greater than the study sample storage time.Mean concentration within ±15% of baseline.[11]
Whole Blood Stability To evaluate stability before processing to plasma/serum.Incubate spiked whole blood at room temp and 4°C for up to 2 hours.Mean concentration in plasma derived from these samples should be within ±15% of samples processed immediately.[11]
Stock Solution Stability To ensure the integrity of the stock solution used for preparing calibrators and QCs.Store at intended conditions (e.g., 4°C and room temp) and test over time.Response should be within ±10% of a freshly prepared solution.[11]
References
  • Eawag-BBD. (n.d.). Morpholine Degradation Pathway. University of Minnesota. [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. [Link]

  • Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(8), 3445-3450. [Link]

  • Knapp, J. S., & Brown, H. B. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(1), 59-69. [Link]

  • Mohanty, S., & Jena, H. M. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Hazardous, Toxic, and Radioactive Waste, 26(4). [Link]

  • University of Göttingen. (n.d.). Sample Preparation Guide. [Link]

  • University of New Mexico. (n.d.). Sample Preparation. Center for Stable Isotopes. [Link]

  • ResearchGate. (n.d.). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. [Link]

  • Mitrowska, K., & Bober, B. (2006). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1130(1), 1-14. [Link]

  • MARLAP. (2004). Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • Giraud, S., et al. (2010). Isotopic labeling of metabolites in drug discovery applications. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 327-340. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of Ghlac. [Link]

  • CLIPT. (2020). CLIPT Episode 4: Preparation of solid samples for analysis. YouTube. [Link]

  • ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. [Link]

  • Adamowicz, P., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Scientific Reports, 12(1), 7384. [Link]

  • Cincione, A., et al. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(14), 5567. [Link]

  • Kalgutkar, A. S., & Baillie, T. A. (2005). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 18(11), 1625-1644. [Link]

  • PubChem. (n.d.). N-Formylmorpholine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Synergistic Enhancement of Thermal Stability and Activity of Glycolaldehyde Synthase via Computer-Aided Design and Mechanistic Analysis. [Link]

  • Anderson, M. (2020). Assessing stability in bioanalysis: Reflections on the last 10 years. Bioanalysis, 12(15), 1035-1038. [Link]

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Technical Support Center: Minimizing Isotopic Scrambling in 4-Morpholinecarboxaldehyde-¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ¹³C tracer experiments using 4-Morpholinecarboxaldehyde-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing isotopic scrambling and ensuring the integrity of your metabolic flux analysis (MFA) data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding isotopic scrambling and the use of 4-Morpholinecarboxaldehyde-¹³C as a metabolic tracer.

Q1: What is isotopic scrambling and why is it a concern in my experiments?

A1: Isotopic scrambling refers to the randomization or unintentional redistribution of isotopic labels (like ¹³C) within a molecule, leading to a labeling pattern that does not reflect the direct metabolic pathway from the tracer.[1][2] In mass spectrometry, this can refer to the random mixing of isotopes in ions that had a fixed isotopic composition when formed.[2] This phenomenon can arise from both biological processes (e.g., reversible enzymatic reactions) and non-enzymatic chemical rearrangements during sample preparation.[3][4] For instance, in gluconeogenic tissues, scrambled lactate isotopologues can be produced from ¹³C₆-glucose through a sequence of glycolysis, the Krebs cycle, gluconeogenesis, and then glycolysis again.[3]

Q2: How does 4-Morpholinecarboxaldehyde-¹³C work as a tracer?

A2: 4-Morpholinecarboxaldehyde-¹³C serves as a stable isotope tracer that introduces a carbon-13 label into cellular metabolism. The labeled carbon from the aldehyde group can be enzymatically transferred to other molecules, allowing researchers to trace its fate through various metabolic pathways. The choice of tracer is a critical step in ¹³C-MFA as it largely dictates the precision of flux estimations.[6][7][8] Different tracers are optimal for probing different pathways; for example, [1,2-¹³C₂]glucose is excellent for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[6][7][8]

Q3: What are the primary causes of isotopic scrambling in ¹³C metabolic labeling experiments?

A3: Isotopic scrambling in ¹³C tracer experiments can stem from several sources:

  • Biological (In-vivo) Scrambling:

    • Reversible Reactions: Many enzymatic reactions in central carbon metabolism are reversible. This bidirectionality can lead to the scrambling of the ¹³C label. For example, the reactions in the non-oxidative pentose phosphate pathway can rearrange carbon skeletons, leading to complex labeling patterns.[3]

    • Metabolic Cycling: The cyclic nature of pathways like the TCA cycle can result in the redistribution of labels over multiple turns.[9]

    • Symmetrical Intermediates: Symmetrical molecules like fumarate and succinate in the TCA cycle can be acted upon by enzymes at either end, leading to an equal probability of the label appearing in different positions in downstream metabolites.

  • Artifactual (Ex-vivo) Scrambling:

    • Incomplete Quenching: The failure to rapidly and completely halt all enzymatic activity after cell harvesting is a major source of artifactual scrambling.[1] If metabolism continues, metabolite pools can interconvert, altering the labeling patterns that existed in-vivo.

    • Metabolite Instability: Certain metabolites are chemically unstable and can degrade or undergo rearrangements during extraction, storage, or analysis, leading to isotopic scrambling.

    • Analytical Procedures: The high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) derivatization and analysis can sometimes induce isotopic exchange or scrambling.[10]

II. Troubleshooting Guide: Diagnosing and Resolving Isotopic Scrambling

This section provides a structured approach to identifying and mitigating isotopic scrambling in your 4-Morpholinecarboxaldehyde-¹³C tracer experiments.

Problem 1: I am observing unexpected or seemingly random ¹³C labeling patterns in my downstream metabolites.

This is a classic indicator of isotopic scrambling. The troubleshooting process should systematically evaluate both biological and procedural causes.

Step 1: Verify the Metabolic Network Model and Tracer Choice
  • Question: Is my assumed metabolic network accurate, and is 4-Morpholinecarboxaldehyde-¹³C the optimal tracer for my pathways of interest?

  • Explanation: An incomplete or inaccurate metabolic model can lead to misinterpretation of labeling data. Certain tracers are better suited for specific pathways.[6][7][8] The use of multiple isotopic tracers can be particularly useful for elucidating fluxes in complex biological systems.[5]

  • Solution:

    • Re-evaluate the literature: Confirm the known metabolic pathways in your specific biological system.

    • Consider alternative pathways: Investigate if there are less common or recently discovered pathways that could explain the observed labeling.

    • Perform in silico tracer studies: Use computational tools to simulate the expected labeling patterns from your tracer in your proposed network. This can help identify if the "unexpected" patterns are actually consistent with known biochemistry.

    • Parallel Labeling Experiments: If feasible, conduct parallel experiments with different ¹³C tracers (e.g., specific glucose or glutamine isotopologues) to gain more comprehensive flux information and validate your findings.[11][12]

Step 2: Scrutinize Your Quenching and Extraction Protocol
  • Question: Is my quenching method rapid and effective enough to instantly halt all metabolic activity?

  • Explanation: Incomplete quenching is a frequent cause of ex-vivo scrambling.[1] The ideal quenching solvent should immediately stop cellular metabolism without causing cell lysis and leakage of intracellular metabolites.[13]

  • Solution:

    • Evaluate Quenching Solution and Temperature: Cold methanol solutions (e.g., 60% methanol at -40°C) are commonly used.[14] However, the optimal solution can be cell-type dependent. Some studies have found that adding buffers like HEPES or salts like ammonium carbonate can improve quenching efficiency and reduce metabolite leakage.[14] For adherent cells, quenching with liquid nitrogen followed by extraction with 50% acetonitrile has been shown to be effective.[15][16]

    • Minimize Time to Quenching: The transition from culture to quenching solution must be as rapid as possible, ideally within seconds.

    • Validate Quenching Efficacy: A common method to validate quenching is to measure the energy charge of the cells. A stable ATP/ADP/AMP ratio post-quenching indicates that energy-dependent metabolic processes have been successfully halted.

Experimental Protocol: Validating Quenching Efficiency
  • Culture cells under standard experimental conditions.

  • Prepare two sets of samples: a control group and a quenched group.

  • For the quenched group, rapidly aspirate the medium and add the ice-cold quenching solution (e.g., -40°C 60% methanol with 70 mM HEPES).

  • Incubate at low temperature (e.g., -40°C) for a defined period (e.g., 30 minutes).

  • For the control group, process the cells without a quenching step, mimicking a slow or inefficient procedure.

  • Extract metabolites from both groups using a consistent extraction protocol (e.g., boiling ethanol or a methanol/chloroform/water mixture).

  • Analyze the extracts using LC-MS to quantify ATP, ADP, and AMP.

  • Calculate the Energy Charge = (ATP + 0.5 * ADP) / (ATP + ADP + AMP).

  • A significantly lower energy charge in the control group compared to the quenched group indicates that the quenching protocol is effectively halting metabolism.

Step 3: Assess Metabolite Stability and Analytical Methods
  • Question: Could my sample handling, storage, or analytical methods be contributing to scrambling?

  • Explanation: Some metabolites are inherently unstable. Additionally, analytical techniques, particularly those involving heat, can induce rearrangements.

  • Solution:

    • Storage Conditions: Always store extracts at -80°C to minimize degradation.[17] Avoid repeated freeze-thaw cycles.

    • Analytical Platform: While GC-MS is a powerful tool, the derivatization and high temperatures can be problematic for certain compounds.[10] If scrambling is suspected, consider using Liquid Chromatography-Mass Spectrometry (LC-MS), which typically involves milder conditions.

    • Isotope Dilution Mass Spectrometry (IDMS): This technique, which involves adding a known amount of a heavy-isotope-labeled internal standard, can help to accurately quantify metabolites and identify potential issues during sample processing.[16][18]

Problem 2: My flux calculations show high uncertainty or are physiologically implausible.

This issue often points to insufficient labeling information, which can be exacerbated by scrambling that dilutes the specific labeling patterns needed for precise flux determination.

Step 1: Enhance Isotopic Labeling Data
  • Question: Am I measuring enough labeled metabolites to constrain the fluxes in my model?

  • Explanation: The precision of ¹³C-MFA is highly dependent on the richness of the labeling data.[11][19]

  • Solution:

    • Expand Metabolite Measurements: Increase the number of metabolites for which you measure labeling patterns, particularly those closely linked to the fluxes with high uncertainty.

    • Integrate Analytical Platforms: Combine data from GC-MS and LC-MS/MS. These techniques can provide complementary information on the labeling of different classes of metabolites.[20]

    • Utilize Tandem Mass Spectrometry (MS/MS): MS/MS can provide positional isotopic information by fragmenting parent ions, which can be invaluable for distinguishing between different isotopomers and identifying scrambling.

Visualization of Potential Scrambling Pathways

The following diagram illustrates how ¹³C from a tracer can be redistributed through central metabolic pathways, highlighting potential points of isotopic scrambling.

MetabolicScrambling cluster_glycolysis Glycolysis & PPP cluster_ppp PPP (Scrambling Point) cluster_tca TCA Cycle Tracer 4-Morpholinecarboxaldehyde-¹³C G6P Glucose-6-P Tracer->G6P Initial Labeling F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative GAP G3P F6P->GAP F6P->R5P Non-oxidative (Reversible) PYR Pyruvate GAP->PYR AcCoA Acetyl-CoA PYR->AcCoA R5P->GAP Non-oxidative (Reversible) S7P Sedoheptulose-7-P CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinate (Symmetrical) AKG->SUC FUM Fumarate (Symmetrical) SUC->FUM MAL Malate FUM->MAL OAA Oxaloacetate MAL->OAA OAA->CIT

Caption: Potential points of isotopic scrambling in central carbon metabolism.

III. Data Summary: Quenching & Extraction Methods

The choice of quenching and extraction methodology is critical for minimizing ex-vivo isotopic scrambling. The following table summarizes common methods and their key characteristics.

MethodQuenching SolutionExtraction SolventProsConsReferences
Cold Methanol 60% Methanol (-40°C)Boiling Ethanol (75%)Widely used, effective for many cell types.Can cause leakage of some metabolites in certain cell lines.[14],[18]
Buffered Methanol 60% Methanol + 70 mM HEPES (-40°C)Methanol/Chloroform/WaterImproved cell integrity, reduced leakage compared to methanol alone.Buffer components may interfere with some downstream analyses if not properly removed.[14]
Liquid Nitrogen Liquid Nitrogen50% AcetonitrileExtremely rapid quenching, minimal metabolite leakage.Can be technically challenging for adherent cells; requires specialized equipment.[15],[16]
Cold Saline Ice-cold 0.9% NaCl-80°C 80% MethanolIsotonic, gentle on cells.Slower quenching compared to organic solvents or liquid N₂, may not fully halt all enzymatic activity.[13],[15],[16]

IV. References

  • Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology.

  • Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., Fan, T. W., & Dang, C. V. (2012). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. Metabolic Engineering.

  • BenchChem. (2025). Common pitfalls to avoid in metabolic flux analysis using 13C tracers. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Minimizing Isotopic Exchange in Labeling Experiments. BenchChem Technical Support.

  • Munger, J., Bennett, B. D., Parikh, A., Feng, X. J., McArdle, J., Rabitz, H. A., Shenk, T., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS Computational Biology.

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • McCue, M. (2021). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube.

  • Fan, T. W.-M., Lane, A. N., Higashi, R. M., Farag, M. A., Gao, H., Bousamra, M., & Miller, D. M. (2009). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... ResearchGate.

  • Walther, J. L., Metallo, C. M., Zhang, J., & Stephanopoulos, G. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.

  • Rose, I. A. (1988). Positional isotope exchange. CRC Critical Reviews in Biochemistry.

  • Nargund, S., & Clemens, R. A. (2025). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Metabolic Engineering.

  • Walther, J. L., Metallo, C. M., Zhang, J., & Stephanopoulos, G. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2016). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research.

  • Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Creative Proteomics.

  • Canelas, A. B., Ras, C., ten Pierick, A., van Dam, J. C., Seifar, R. M., van Gulik, W. M., & Heijnen, J. J. (2008). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. Journal of Chromatography B.

  • Douma, R. D., de Jonge, L. P., Kwijper, E. D., van der Werf, M. J., & Heijnen, J. J. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv.

  • ResearchGate. (n.d.). Summary of quenching and extraction workflow using the modified cell... ResearchGate.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry. Methods in Molecular Biology.

  • Liu, X., Yang, L., Li, H., & Chen, J. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Biotechnology Journal.

  • Kunjapur, A. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube.

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • Crown, S. B., Kelleher, J. K., & Antoniewicz, M. R. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology.

  • UCL. (n.d.). Chapter 3 Analytical techniques. UCL.

  • Alfa Chemistry. (2023). Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Alfa Chemistry.

  • IUPAC. (2024). Isotopic scrambling. Mass Spec Terms.

  • EBSCO. (n.d.). Isotopic analysis | Research Starters. EBSCO.

  • ResearchGate. (n.d.). [U-13 C]Glutamine tracer experiments produce rich labeling patterns in... ResearchGate.

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology.

  • ResearchGate. (n.d.). Metabolic events contributing to fatty acid 13 C-labeling patterns... ResearchGate.

  • Geltz, J., de Bock, C. E., & Schlenner, S. M. (2023). 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion. Journal of Experimental Medicine.

  • Nöh, K., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology.

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed.

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 4-Morpholinecarboxaldehyde-¹³C Labeled Analytes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced LC-MS applications. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming matrix effects, specifically when analyzing analytes labeled with 4-Morpholinecarboxaldehyde-¹³C. This resource is structured to offer not just solutions, but a foundational understanding of the underlying principles to empower your method development and troubleshooting.

Section 1: Understanding the Challenge: Matrix Effects in LC-MS

Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, impacting accuracy, precision, and sensitivity.[1][2] They arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5]

Why is this particularly relevant for 4-Morpholinecarboxaldehyde-¹³C labeled analytes?

Derivatization with reagents like 4-Morpholinecarboxaldehyde is a powerful strategy to improve the chromatographic retention and ionization efficiency of certain analytes. However, the derivatization process itself and the nature of the resulting labeled analyte can introduce unique challenges related to matrix effects. Furthermore, while ¹³C-labeled internal standards are the gold standard for compensating for matrix effects, their effectiveness relies on a thorough understanding of potential pitfalls.[6][7]

The Mechanism of Ion Suppression

Ion suppression is the most common manifestation of matrix effects.[2][8] It occurs when matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[9] This can happen through several mechanisms:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited amount of charge available on the droplets.[2] Co-eluting matrix components can compete with the analyte for this charge, leading to a decrease in the analyte's signal.[2]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[3] This can affect the efficiency of droplet evaporation and ion release, ultimately impacting the analyte signal.[3]

  • Gas-Phase Interactions: Interfering compounds can neutralize analyte ions in the gas phase before they enter the mass analyzer.[3]

The following diagram illustrates the process of ion suppression in the ESI source.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Process Droplet->Ionization Competition for Charge & Droplet Properties Alteration Detector Detector Ionization->Detector Reduced Analyte Ions SuppressedSignal Suppressed Analyte Signal Detector->SuppressedSignal

Caption: Mechanism of Ion Suppression in ESI.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the LC-MS analysis of 4-Morpholinecarboxaldehyde-¹³C labeled analytes, providing actionable troubleshooting steps.

Q1: My analyte signal is significantly lower in matrix samples compared to neat standards, even with a ¹³C-labeled internal standard. What's happening?

A1: This is a classic sign of severe ion suppression that may not be fully compensated for by the internal standard (IS).[6] Here’s a systematic approach to troubleshoot:

  • Step 1: Confirm Co-elution of Analyte and IS. While ¹³C-labeled standards are designed to co-elute perfectly with the analyte, subtle chromatographic shifts can occur.[10] Verify that the retention times of your analyte and the ¹³C-IS are identical in both neat solution and matrix extracts. Even minor separations can expose them to different matrix environments, leading to differential suppression.[9]

  • Step 2: Evaluate the Degree of Matrix Effect. Quantify the matrix effect to understand the severity of the issue. The post-extraction spike method is a standard approach for this.[11][12]

    • Protocol:

      • Prepare a blank matrix sample by performing the full extraction procedure.

      • Spike the extracted blank matrix with your analyte and IS at a known concentration (Set B).

      • Prepare a neat solution of the analyte and IS in your mobile phase at the same concentration (Set A).

      • Analyze both sets and calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[11] An MF significantly different from 1, despite using an IS, points to a need for method optimization.

  • Step 3: Optimize Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[2][13] Consider the following techniques, comparing their effectiveness in reducing matrix effects for your specific application.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.[14]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can have lower recovery for polar analytes, and may still co-extract some interfering substances.[13][14]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Highly selective, can provide very clean extracts.More time-consuming and expensive, requires method development.[2][15]

For complex matrices, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[14]

  • Step 4: Refine Chromatographic Conditions. If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to separate the analyte and IS from the regions of ion suppression.[1][2]

    • Post-Column Infusion Experiment: This experiment helps to identify the retention time windows where ion suppression is most pronounced.[1][16]

      • Infuse a constant flow of your analyte solution into the MS source post-column.

      • Inject a blank, extracted matrix sample onto the column.

      • Monitor the analyte's signal. Dips in the baseline indicate retention times where matrix components are eluting and causing suppression.[5][17]

    • Mitigation Strategies:

      • Modify the gradient profile to shift the elution of your analyte away from these suppression zones.

      • Experiment with different column chemistries (e.g., HILIC for polar analytes) to alter selectivity.

      • Adjust the mobile phase pH to change the retention behavior of ionizable analytes and interferences.[14]

Q2: I'm observing poor reproducibility and accuracy in my quantitative results. Could this be related to the 4-Morpholinecarboxaldehyde derivatization?

A2: Yes, the derivatization step itself can be a source of variability if not properly controlled.

  • Incomplete or Variable Derivatization: Ensure the derivatization reaction goes to completion for all samples, standards, and QCs.

    • Optimization: Systematically evaluate reaction parameters such as reagent concentration, pH, temperature, and reaction time.

    • Verification: Analyze samples with and without the derivatizing agent to confirm the absence of the underivatized analyte.

  • Stability of the Derivative: The 4-Morpholinecarboxaldehyde derivative must be stable throughout the sample preparation and analysis workflow.

    • Assessment: Evaluate the stability of the derivatized analyte in the final extract under autosampler conditions.

  • Excess Derivatization Reagent: Residual derivatization reagent or byproducts can cause ion suppression or interfere with the chromatography.

    • Mitigation: Incorporate a cleanup step after derivatization to remove excess reagents. A simple LLE or SPE step can be effective.

Q3: My ¹³C-labeled internal standard shows a slightly different retention time than my native analyte. Is this a problem?

A3: Yes, this is a significant issue known as the "isotope effect".[9] While ¹³C labeling generally does not cause chromatographic shifts, it's crucial to verify this.[10] If a shift is observed:

  • Confirm the Identity and Purity of Standards: Ensure that the observed shift is not due to an impurity or incorrect standard.

  • Chromatographic Optimization: Adjusting the mobile phase composition or temperature may help to minimize the separation.

  • Consider a Different IS: If the chromatographic separation cannot be resolved, you may need to consider a different internal standard. However, for ¹³C-labeled standards, this is a rare occurrence.

The following workflow provides a systematic approach to troubleshooting matrix effects.

TroubleshootingWorkflow Start Poor Signal, Reproducibility, or Accuracy CheckCoElution Q1: Verify Analyte and IS Co-elution Start->CheckCoElution QuantifyME Q2: Quantify Matrix Effect (Post-Extraction Spike) CheckCoElution->QuantifyME Co-elution Confirmed OptimizeSamplePrep Q3: Optimize Sample Preparation (PPT, LLE, SPE) QuantifyME->OptimizeSamplePrep Significant ME Detected CheckDerivatization Q5: Evaluate Derivatization Reaction QuantifyME->CheckDerivatization ME Acceptable OptimizeChroma Q4: Optimize Chromatography (Post-Column Infusion) OptimizeSamplePrep->OptimizeChroma ME Still Unacceptable Solution Improved Method Performance OptimizeSamplePrep->Solution ME Acceptable OptimizeChroma->CheckDerivatization OptimizeChroma->Solution ME Acceptable CheckDerivatization->Solution

Sources

Technical Support Center: Optimization of Collision Energy for MS/MS Fragmentation of 4-Morpholinecarboxaldehyde-¹³C Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-Morpholinecarboxaldehyde and its ¹³C-labeled analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing collision-induced dissociation (CID) parameters. Here, we move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the MS/MS analysis of 4-Morpholinecarboxaldehyde-¹³C derivatives in a direct question-and-answer format.

Q1: I see a strong precursor ion signal, but my product ion intensity is very low or non-existent. What's the first thing I should check?

A1: This is a classic symptom of suboptimal collision energy (CE).[1] The energy transferred during collision with the inert gas is insufficient to induce efficient fragmentation.[2][3] Conversely, excessively high energy can lead to extensive fragmentation, shattering your ion of interest into very small, unmonitored fragments, or cause the primary fragments to be so unstable they immediately dissociate further.[4]

Immediate Action Plan:

  • Perform a Collision Energy Ramp Experiment: This is the most critical first step. Systematically increase the collision energy and monitor the intensity of your target product ion.[5] This will allow you to generate a "breakdown curve" or collision energy profile, pinpointing the exact energy that yields the maximum product ion signal.[5][6]

  • Verify Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure in your collision cell is within the manufacturer's recommended range.[1][7] Insufficient gas pressure leads to fewer collisions and inefficient energy transfer, regardless of the applied voltage.[7]

Q2: My fragmentation pattern is inconsistent between runs, even with the same collision energy setting. What could be the cause?

A2: Signal instability can arise from several sources upstream of the collision cell or from the instrument's operational state.

Troubleshooting Steps:

  • Check for Ion Source Stability: An unstable electrospray (ESI) can cause fluctuating ion current entering the mass spectrometer. Visually inspect the spray if possible and check for consistent nebulizer gas flow and temperature.

  • Examine Upstream Chromatography: If using LC-MS/MS, inconsistent retention times or peak shapes for your analyte can lead to variable ion concentrations entering the collision cell at different times. This can be mistaken for fragmentation inconsistency.

  • Evaluate In-Source Fragmentation: Unintended fragmentation can occur in the ion source itself if source parameters (like cone voltage or declustering potential) are too high.[8] This pre-fragmentation can alter the precursor ion population entering the collision cell. Try reducing these source voltages to see if consistency improves.

  • Instrument Contamination: Contamination in the ion source or ion optics can lead to charge-state instability and inconsistent ion transmission.[1] If the problem persists, consider cleaning the ion source.[9]

Q3: I've optimized the collision energy, but the fragmentation efficiency is still poor. Are there other factors I can adjust?

A3: Yes, while collision energy is a primary factor, other parameters play a crucial role in the collision-induced dissociation process.[3][4]

Advanced Optimization Parameters:

  • Collision Gas Type: The choice of collision gas can impact the energy transfer dynamics. Heavier gases like argon are generally more efficient at transferring kinetic energy to the precursor ion upon collision compared to lighter gases like helium.[10][11] If your instrument allows, testing an alternative collision gas may improve fragmentation.

  • Instrument-Specific Settings: Different mass spectrometer types (e.g., Triple Quadrupole, Q-TOF, Ion Trap) have unique parameters that influence fragmentation.[2][12][13]

    • Triple Quadrupoles (QqQ): Focus on optimizing the collision cell exit potential and RF settings in the collision cell (Q2) to efficiently capture and transmit fragment ions.[14]

    • Ion Traps: The activation time (the duration the RF voltage is applied to excite the precursor ion) is a critical parameter. A longer activation time can compensate for lower collision energy and vice-versa.[2][8]

    • Q-TOF: The collision energy can often be set as a slope-intercept relationship based on the m/z, which can be a robust way to optimize for multiple fragments.[15]

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and broader questions related to the fragmentation of 4-Morpholinecarboxaldehyde-¹³C derivatives.

Q4: What is a good starting point for collision energy optimization for a small molecule like 4-Morpholinecarboxaldehyde?

A4: A good starting point depends on whether your instrument software uses absolute collision energy (in eV) or a normalized collision energy (NCE) scale.[8]

  • For Absolute CE (e.g., on many QqQ or Q-TOF systems): A reasonable starting range for a small molecule is typically between 10 to 40 eV.[4][16] Begin with a ramp from 5 eV to 50 eV in 2-5 eV increments to cover a broad range.[5]

  • For Normalized CE (e.g., on Thermo Fisher Orbitrap or Ion Trap systems): NCE is designed to provide more consistent fragmentation across different m/z values.[8][17] A typical starting NCE value is around 30.[8] A ramp from NCE 15 to 45 would be a comprehensive starting experiment.

It's highly recommended to perform an automated collision energy optimization experiment where the instrument injects the sample multiple times while systematically varying the CE.[18]

Q5: How does the ¹³C isotopic label affect the fragmentation and collision energy optimization?

A5: The ¹³C label introduces several considerations:

  • Mass Shift: The primary effect is a predictable mass shift in the precursor ion and any fragment ions that retain the ¹³C label. This is fundamental for isotopic labeling experiments.[19][20]

  • Minimal Impact on Fragmentation Chemistry: A ¹³C label does not significantly alter the chemical bonding or electron distribution of the molecule. Therefore, the fundamental fragmentation pathways and the optimal collision energy required to break specific bonds should be nearly identical to the unlabeled (¹²C) analogue.[21]

  • Potential for Preferential Fragmentation of Lighter Isotopologues: Some studies, particularly in proteomics, have shown that at suboptimal collision energies, the lighter, unlabeled precursor ions may fragment slightly more readily than their heavier, labeled counterparts.[22][23] This is why it is crucial to operate at the plateau of the collision energy breakdown curve, where fragmentation is most efficient for all isotopologues, to ensure accurate quantification.

Q6: Should I optimize collision energy for each product ion separately?

A6: Yes, for quantitative applications like Multiple Reaction Monitoring (MRM), it is best practice to determine the optimal collision energy for each precursor-to-product ion transition independently.[6][24] Different fragmentation pathways leading to different product ions will have different energy requirements.[6] One transition might be optimized at 15 eV, while another might require 25 eV for maximum intensity. For quantification, the transition that gives the most intense and stable signal is typically chosen.[6]

Data Summary: Hypothetical Collision Energy Optimization

The table below illustrates the typical output of a collision energy ramping experiment for a hypothetical fragment of a ¹³C-labeled 4-Morpholinecarboxaldehyde derivative.

Collision Energy (eV)Precursor Ion Intensity (counts)Product Ion Intensity (counts)
55,000,00050,000
104,200,000450,000
152,500,0001,200,000
20 1,100,000 1,850,000
25400,0001,600,000
30150,000900,000
3550,000400,000
40<10,000150,000

In this example, the optimal collision energy for this specific transition is 20 eV, as it yields the highest product ion intensity.

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: Systematic Collision Energy Optimization via Flow Injection Analysis

Objective: To determine the optimal collision energy for a specific MRM transition of a 4-Morpholinecarboxaldehyde-¹³C derivative.

Materials:

  • Mass spectrometer (Triple Quadrupole, Q-TOF, or similar)

  • Syringe pump or LC system for direct infusion

  • Standard solution of the 4-Morpholinecarboxaldehyde-¹³C derivative (e.g., 100 ng/mL in 50:50 Acetonitrile:Water)

Methodology:

  • Instrument Setup:

    • Configure the mass spectrometer for MS/MS (MRM or Product Ion Scan mode).

    • Set the ion source parameters (e.g., ESI voltage, gas flows, temperature) to values known to be robust for small molecules.

    • Define the precursor ion m/z for your ¹³C derivative and the target product ion m/z.

  • Infusion:

    • Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min) to achieve a stable precursor ion signal.

  • Collision Energy Ramp:

    • Create a series of experiments in your instrument control software. Each experiment will have the same parameters except for the collision energy.

    • Set the collision energy to ramp from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2 or 3 eV increments).

    • Allow the signal to stabilize at each CE value before recording the data. Many modern software platforms can automate this process within a single injection.[18]

  • Data Analysis:

    • For each CE value, record the average intensity of the precursor and product ions.

    • Plot the product ion intensity as a function of collision energy.

    • The collision energy that corresponds to the highest point on this curve is the optimal CE for that transition.

Visual Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key decision-making and experimental processes.

Troubleshooting_Workflow start Low Product Ion Intensity ce_check Is Collision Energy (CE) Optimized? start->ce_check ramp_ce Action: Perform CE Ramp Experiment ce_check->ramp_ce No gas_check Is Collision Gas Pressure Correct? ce_check->gas_check Yes ramp_ce->gas_check adjust_gas Action: Adjust to Manufacturer Specs gas_check->adjust_gas No source_check Is Ion Source Signal Stable? gas_check->source_check Yes adjust_gas->source_check clean_source Action: Check Spray, Clean Source source_check->clean_source No advanced_opt Consider Advanced Optimization (Gas Type, etc.) source_check->advanced_opt Yes success Problem Resolved clean_source->success advanced_opt->success

Caption: Troubleshooting workflow for low product ion signal.

CE_Optimization_Workflow start Begin CE Optimization setup 1. Set up MS/MS Method (Precursor & Product Ions) start->setup infuse 2. Infuse Standard Solution for Stable Signal setup->infuse ramp 3. Create CE Ramp (e.g., 5-50 eV in 2 eV steps) infuse->ramp acquire 4. Acquire Data at Each CE Step ramp->acquire analyze 5. Plot Product Ion Intensity vs. Collision Energy acquire->analyze determine 6. Identify CE with Maximum Intensity analyze->determine end Optimal CE Determined determine->end

Caption: Experimental workflow for collision energy optimization.

References

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Grokipedia. Retrieved from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Collision-Based Ion-activation and Dissociation. (n.d.). AnalyteGuru - Thermo Fisher Scientific. Retrieved from [Link]

  • Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. (2025, May 13). PMC - NIH. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved from [Link]

  • Skyline Collision Energy Optimization. (n.d.). Skyline. Retrieved from [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558.
  • Guttman, M., Szigeti, M., Kadas, J., & Keri, G. (2019). Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation of Monoclonal Antibodies. Analytical Chemistry, 91(20), 12971-12978.
  • Protein Identification in Complex Mixtures: A Comparison of Accurate-Mass Q-TOF and Ion-Trap LC–MS. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Guttman, M., Szigeti, M., & Keri, G. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(5), 707-723.
  • MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLOS ONE, 9(3), e91537.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. Retrieved from [Link]

  • MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Szabó, D., Gömöry, Á., Ludányi, K., & Drahos, L. (2023). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. Molecules, 29(1), 159.
  • Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Multiple isotopic labels for quantitative mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Collision cell pressure effect on CID spectra pattern using triple quadrupole instruments: A RRKM modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. Retrieved from [Link]

  • Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. (2023, June 15). NIH. Retrieved from [Link]

  • In silico based Collision Energy optimization for targeted MRM assay of Hemoglobin variants using Skyline. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Retrieved from [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent. Retrieved from [Link]

  • Collision Energy Optimization Small Molecules. (2022, May 18). MacCoss Lab Software. Retrieved from [Link]

  • Le, T. H., & Awad, H. (2006). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(4), 488-502.
  • Normalized collision energy calculation for Q Exactive. (2014, June 8). News in Proteomics Research. Retrieved from [Link]

  • MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & B-J., C. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116-10124.
  • Considerations of the use of Triple Quadrupoles or Ion Traps in Quantitative Applications. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved from [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Comparative Metabolomics Reveals Enhanced TCA Cycle and Suppressed Secondary Metabolism as Metabolic Hallmarks of Embryogenic Calli in Picea mongolica. (n.d.). MDPI. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]

  • Help on understanding mass fragmentation. (n.d.). Reddit. Retrieved from [Link]

  • Understanding NCE (nominal collision energy) on QExactive instruments. (n.d.). Reddit. Retrieved from [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). skyline.ms. Retrieved from [Link]

  • Powerful scan modes of QTRAP® System Technology. (n.d.). SCIEX. Retrieved from [Link]

  • Mass spectra not showing proper fragments and can not match the peaks. (2017, August 8). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Mass Analyzers. (2024, June 14). ACD/Labs. Retrieved from [Link]

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Technical Support Center: Purification of In-House Synthesized 4-Morpholinecarboxaldehyde-13C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of in-house synthesized 4-Morpholinecarboxaldehyde-13C. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable labeled compound. As chemists who perform our own syntheses, we understand that the journey from crude reaction mixture to a highly pure, characterizable product is often fraught with challenges. This guide moves beyond simple protocols to provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the "why" behind each technique to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of 4-Morpholinecarboxaldehyde-13C. Each answer provides a mechanistic explanation for the problem and a detailed, actionable protocol for its resolution.

Question 1: My final product is a persistent yellow or brown color, even after initial workup. What causes this discoloration and how can I obtain a colorless product?

Answer:

Discoloration in your 4-Morpholinecarboxaldehyde-13C sample is a common issue that typically points to two main culprits: thermal degradation or the presence of polymeric side-products. The formyl group can be sensitive, and prolonged exposure to high temperatures during synthesis or distillation can lead to decomposition.[1] Additionally, side reactions, akin to phenol-formaldehyde resin formation, can create colored, high-molecular-weight impurities.[2]

The most effective method for removing both color and non-volatile impurities is vacuum distillation . This technique lowers the boiling point of the compound, minimizing the risk of thermal decomposition.[3]

Workflow for Decolorization and Purification

Crude Crude, Colored Product Distill Vacuum Distillation Crude->Distill Check1 Assess Color of Distillate Distill->Check1 Pure Pure, Colorless Product Check1->Pure Colorless Carbon Activated Carbon Treatment Check1->Carbon Still Colored Filter Filtration Carbon->Filter Redistill Second Vacuum Distillation Filter->Redistill Redistill->Pure

Caption: Workflow for removing color impurities.

Detailed Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease.

  • Drying (Pre-Distillation): If the crude product is wet, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure before distilling. The compound is hygroscopic.[4]

  • Distillation: Transfer the crude oil to the distillation flask. Introduce a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum using a diaphragm or rotary vane pump. A cold trap between the apparatus and the pump is essential.

  • Heating: Gently heat the flask using a heating mantle and a stir plate.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. Discard any initial, lower-boiling point fractions (forerun) and stop before high-boiling, colored impurities begin to distill.

ParameterRecommended ValueRationale
Pressure 10-15 mmHgSignificantly lowers the boiling point to prevent thermal degradation.
Boiling Point ~105-112 °CThe expected boiling point at this reduced pressure.[3]
Apparatus Short-PathMinimizes product loss on the glass surfaces.

Question 2: My NMR spectrum shows significant peaks corresponding to unreacted morpholine and/or my formylating agent. How can I remove these starting materials?

Answer:

The presence of starting materials indicates an incomplete reaction. Fortunately, their differing chemical properties can be exploited for effective removal using a classic acid-base extraction. Morpholine is a basic secondary amine, while 4-Morpholinecarboxaldehyde is a neutral amide. By washing your crude product with a dilute acid, you can protonate the unreacted morpholine, forming a water-soluble ammonium salt that partitions into the aqueous phase, leaving your desired product in the organic layer.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat this wash 2-3 times to ensure complete removal of the morpholine.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting product should be significantly purer but may still require vacuum distillation for ultimate purity.

Question 3: After my reaction, I'm left with a large amount of a thick, non-distillable residue at the bottom of my flask. What is this, and how can I prevent it?

Answer:

This viscous residue is almost certainly a result of polymerization or resinification.[2] This side reaction is highly dependent on temperature and reactant concentration. Running the reaction at too high a temperature or with a high concentration of the formylating agent can initiate a cascade of intermolecular reactions, leading to these undesirable byproducts.

Prevention is the most effective strategy. The key is rigorous control over reaction conditions.

Logical Flow for Minimizing Residue Formation

cluster_0 Reaction Parameters cluster_1 Outcome Temp Temperature Control Residue Polymer/Resin Formation Temp->Residue Too High Product Desired Product Yield Temp->Product Optimal Addition Rate of Addition Addition->Residue Too Fast Addition->Product Slow/Controlled Stir Stirring Efficiency Stir->Residue Poor Stir->Product Vigorous

Caption: Key parameters to control for minimizing residue.

Preventative Experimental Measures:
  • Temperature Management: Maintain the lowest effective temperature for the formylation reaction. Use an accurately calibrated thermometer and a reliable heating source (e.g., oil bath).[1]

  • Controlled Addition: Add the formylating agent to the morpholine solution slowly, either dropwise for liquids or portion-wise for solids. This keeps the instantaneous concentration of the reactive species low.

  • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring throughout the reaction to prevent localized overheating and high concentrations.

Frequently Asked Questions (FAQs)

Question 1: What is the best overall purification strategy for taking crude, in-house synthesized 4-Morpholinecarboxaldehyde-13C to >99% purity?

Answer:

A multi-step approach is the most robust strategy. No single technique is likely to remove all potential impurities. The optimal sequence combines chemical extraction with physical separation.

Comprehensive Purification Workflow

Crude Crude Reaction Mixture Workup Aqueous Acid/Base Workup (Removes starting materials, salts) Crude->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Distill Final Purification: Vacuum Distillation Concentrate->Distill Pure Pure Product (>99%) Store under Inert Gas Distill->Pure Analysis Purity & Identity Confirmation (NMR, GC-MS, KF) Pure->Analysis

Caption: Recommended multi-step purification sequence.

This workflow ensures that ionic impurities and unreacted starting materials are removed first, followed by a drying step, and finally, a high-purification distillation to remove non-volatile and colored impurities.

Question 2: How can I definitively confirm the purity and identity of my final 4-Morpholinecarboxaldehyde-13C product?

Answer:

A combination of spectroscopic and analytical techniques is required for unambiguous confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool.

    • ¹H NMR: Will confirm the structure by showing the characteristic peaks for the morpholine ring protons and the formyl proton.

    • ¹³C NMR: Crucial for confirming the position and incorporation of the ¹³C label. The spectrum will show a significantly enhanced signal for the labeled carbon atom (either the formyl carbon or a specific carbon on the morpholine ring, depending on your synthesis).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity. A pure sample should show a single major peak in the chromatogram. The mass spectrum will confirm the molecular weight, which will be 116.07 g/mol for the singly ¹³C-labeled compound, differing from the unlabeled molecular weight of 115.13 g/mol .[6]

  • Karl Fischer Titration: Since the compound is hygroscopic, this method is essential for accurately quantifying the water content.[4]

AnalysisExpected Result for Pure 4-Morpholinecarboxaldehyde-13C
Appearance Colorless to very pale yellow liquid/solid[3]
¹H NMR (CDCl₃) δ ~8.06 (s, 1H, -CHO), ~3.7 (m, 4H, -O-CH₂-), ~3.5 (m, 4H, -N-CH₂-)[5]
¹³C NMR (CDCl₃) δ ~161.0 (-CHO), ~66.8 (-O-CH₂-), ~45.5 & ~40.0 (-N-CH₂-)[6]. One peak will be greatly enhanced due to ¹³C labeling.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 116
Water Content <0.1% (by Karl Fischer)

Question 3: What are the correct procedures for long-term storage of the purified compound?

Answer:

Proper storage is critical to maintain the purity of your 4-Morpholinecarboxaldehyde-13C. Due to its hygroscopic nature and potential sensitivity to oxidation, the following steps should be taken:

  • Container: Use a clean, dry glass vial or ampoule with a tightly sealing cap (e.g., a PTFE-lined cap).

  • Inert Atmosphere: Purge the container with an inert gas like argon or nitrogen before adding your compound and again before sealing. This displaces air and moisture.

  • Temperature: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[3][4]

  • Location: Keep the container away from strong oxidizing agents and direct sunlight.[7][8]

By following these procedures, you can ensure the integrity of your valuable labeled compound for future experiments.

References

  • Fisher Scientific. (2009, September 22).
  • Boc Sciences.
  • ChemicalBook. 4-Formylmorpholine(4394-85-8) 13C NMR spectrum.
  • PubChem. N-Formylmorpholine | C5H9NO2 | CID 20417.
  • Amine Catalysts. (2023, November 9). 4-morpholine formaldehyde/cas 4394-85-8.
  • Cole-Parmer.
  • ChemicalBook. 4-Morpholinecarboxaldehyde(4394-85-8)MSDS Melting Point Boiling Density Storage Transport.
  • Benchchem.
  • Benchchem.

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Best practices for storing and handling 4-Morpholinecarboxaldehyde-13C to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Morpholinecarboxaldehyde-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable isotopically labeled compound throughout your experiments. Here, we address common questions and concerns regarding its storage, handling, and potential degradation.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for 4-Morpholinecarboxaldehyde-13C to ensure its long-term stability?

To maintain the chemical and isotopic integrity of 4-Morpholinecarboxaldehyde-13C, it should be stored in a cool, dry, and well-ventilated area.[1] The compound is stable under normal temperatures and pressures.[1][2] For long-term storage, it is advisable to keep the container tightly closed and protected from moisture and heat.[3] While room temperature storage is generally acceptable, refrigeration can further slow down potential degradation processes.[3][4]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool, room temperature, or refrigerated.Minimizes the rate of potential chemical reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlay.Protects against oxidation, a common degradation pathway for aldehydes.
Light Store in an amber vial or in the dark.Protects against light-induced degradation.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to moisture and air.[1]

Q2: How susceptible is 4-Morpholinecarboxaldehyde-13C to degradation? What are the primary degradation pathways?

4-Morpholinecarboxaldehyde is generally stable under recommended storage conditions.[5] However, like most aldehydes, its primary degradation pathway is oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). Other potential reactions include polymerization, though this has not been reported as a common issue.[1] The presence of strong oxidizing agents will accelerate degradation and should be avoided.[1][2][5][6]

The 13C isotopic label itself is stable and does not decay. The risk of isotopic exchange for a 13C-carbonyl is extremely low under normal laboratory conditions, unlike for some other isotopes like deuterium.

G cluster_degradation Potential Degradation Pathway of 4-Morpholinecarboxaldehyde-13C 4-Morpholinecarboxaldehyde-13C 4-Morpholinecarboxaldehyde-13C 4-Morpholinecarboxylic_acid-13C 4-Morpholinecarboxylic acid-13C 4-Morpholinecarboxaldehyde-13C->4-Morpholinecarboxylic_acid-13C Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Air/O2) Oxidizing_Agent->4-Morpholinecarboxaldehyde-13C

Caption: Oxidation of 4-Morpholinecarboxaldehyde-13C.

Handling and Usage

Q3: What personal protective equipment (PPE) should I use when handling 4-Morpholinecarboxaldehyde-13C?

It is essential to handle 4-Morpholinecarboxaldehyde-13C in a well-ventilated area or under a laboratory fume hood.[1][3] Always wear appropriate personal protective equipment, including chemical safety goggles, protective gloves, and a lab coat.[2][6] In case of skin contact, wash the affected area immediately with plenty of soap and water.[6]

Q4: What solvents are compatible with 4-Morpholinecarboxaldehyde-13C?

4-Morpholinecarboxaldehyde is soluble in water and various organic solvents such as ethanol, methanol, and chloroform.[7][8] This versatility allows for its use in a wide range of experimental conditions.[7] Always use high-purity, dry solvents to minimize the introduction of contaminants that could promote degradation.

Q5: Are there any chemicals that are incompatible with 4-Morpholinecarboxaldehyde-13C?

Yes, the primary incompatibility is with strong oxidizing agents.[1][2][5][6] Contact with these substances can lead to vigorous reactions and degradation of the aldehyde. It is crucial to avoid storing or mixing this compound with such chemicals.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could degradation of 4-Morpholinecarboxaldehyde-13C be the cause?

Inconsistent results can indeed stem from the degradation of your starting material. If you suspect this, consider the following:

  • Purity Check : Analyze an aliquot of your 4-Morpholinecarboxaldehyde-13C stock solution by a suitable analytical method like HPLC, GC-MS, or NMR to check for the presence of impurities, such as the corresponding carboxylic acid.

  • Age and Storage of the Compound : Consider how long the compound has been stored and if the storage conditions have been optimal. Older batches or those stored improperly are more likely to have degraded.

  • Experimental Conditions : Aldehydes can be sensitive to certain reaction conditions. Ensure your experimental setup is free from potential oxidants.

Q2: I see an unexpected peak in my chromatogram/spectrum. How can I determine if it's a degradation product?

The most likely degradation product is 4-morpholinecarboxylic acid-13C. You can tentatively identify this peak based on its expected mass in mass spectrometry or its chemical shift in NMR. To confirm, you could:

  • Spike your sample : If a standard of 4-morpholinecarboxylic acid is available, spiking your sample with it should increase the intensity of the suspected peak.

  • Induce degradation : Deliberately expose a small amount of your 4-Morpholinecarboxaldehyde-13C to an oxidizing agent and analyze the product mixture. The appearance or increase of the unexpected peak would support its identification as the oxidation product.

G cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results or Unexpected Peaks Check_Purity Analyze Stock Solution (HPLC, GC-MS, NMR) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Impurity (e.g., Oxidation Product) Impurity_Detected->Identify_Impurity Yes No_Impurity No Impurity Detected Impurity_Detected->No_Impurity No New_Aliquot Use Fresh Aliquot or Purify Stock Identify_Impurity->New_Aliquot Review_Handling Review Handling & Storage Procedures New_Aliquot->Review_Handling Proceed Proceed with Experiment Review_Handling->Proceed Check_Other Investigate Other Experimental Factors No_Impurity->Check_Other Check_Other->Proceed

Caption: Troubleshooting workflow for suspected degradation.

Q3: How can I test for the presence of aldehydes in my sample to confirm the integrity of 4-Morpholinecarboxaldehyde-13C?

Several classic chemical tests can qualitatively detect the presence of aldehydes. These can be useful for a quick check, although they are not specific to your labeled compound:

  • Tollens' Test : This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror on the test tube.[9]

  • Fehling's Test : Aldehydes, when heated with Fehling's solution, produce a red precipitate of copper(I) oxide.[10]

  • 2,4-Dinitrophenylhydrazine (DNPH) Test : This test detects the carbonyl group of both aldehydes and ketones, forming a yellow to red precipitate.[11]

For quantitative and more definitive analysis, chromatographic and spectroscopic methods are recommended.

References

  • PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylmorpholine, 99+%. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Formylmorpholine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Morpholine-4-carbaldehyde. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Identification of Unknown Aldehydes and Ketones - Concept. Retrieved from [Link]

  • Quora. (2017, September 6). How to identify aldehyde. Retrieved from [Link]

  • University of Technology. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Quantitative Method Using 4-Morpholinecarboxaldehyde-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis is paramount. The accuracy and reproducibility of data underpin critical decisions in pharmacokinetics, toxicology, and clinical trials. A cornerstone of robust quantitative methodology, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth, experience-driven comparison and validation workflow for a quantitative method, using the stable isotope-labeled (SIL) 4-Morpholinecarboxaldehyde-¹³C as an internal standard.

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how," but the critical "why" behind each experimental choice. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness of the final data.

The Lynchpin of Quantitative Analysis: The Internal Standard

In the complex biological matrices where our analytes of interest reside, variability is the only constant. Fluctuations in sample preparation, injection volume, and instrument response can all introduce significant error. An internal standard is added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[1][2] The IS should ideally be a stable isotope-labeled version of the analyte, as it will share near-identical physicochemical properties.[1][3] This ensures that any variations experienced by the analyte during the analytical process are mirrored by the IS. Consequently, the ratio of the analyte's response to the IS's response provides a normalized signal that corrects for these variations, leading to significantly improved precision and accuracy.[4] 4-Morpholinecarboxaldehyde-¹³C, by incorporating a stable, non-radioactive heavy isotope, serves as an ideal internal standard for the quantification of its unlabeled analogue, 4-Morpholinecarboxaldehyde.

Foundational Pillars of Method Validation

A quantitative method is only as reliable as its validation. The following sections detail the critical parameters that must be rigorously assessed to ensure a method is fit for its intended purpose, in line with global regulatory expectations from bodies like the FDA and EMA.[5][6][7][8][9][10][11][12][13]

Selectivity and Specificity: Ensuring a Clear Signal

Expertise & Experience: The first and most fundamental question is whether your method can unequivocally measure the analyte and only the analyte. Biological samples are complex mixtures, and co-eluting endogenous components can interfere with the analyte or internal standard, a phenomenon known as matrix effect.[14][15][16][17][18] Specificity demonstrates that your method is free from these interferences.[19][20]

Trustworthiness: A selective method prevents false positives and ensures that the measured signal is a true representation of the analyte's concentration.

Experimental Protocol: Selectivity Assessment

  • Matrix Screening: Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.

  • Blank Analysis: Process and analyze a blank sample from each lot to check for any interfering peaks at the retention times of the analyte and the internal standard.

  • Lower Limit of Quantification (LLOQ) Spike: Spike one of the blank matrix lots with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Data Analysis: Compare the chromatograms of the blank samples with the spiked LLOQ sample. The response of any interfering peak in the blank matrix at the retention time of the analyte should be no more than 20% of the analyte response at the LLOQ. For the internal standard, the interference should be no more than 5%.

Data Presentation: Selectivity Results

Matrix LotAnalyte Response in Blank (Area)IS Response in Blank (Area)Analyte Response at LLOQ (Area)IS Response at Working Conc. (Area)Analyte Interference (%)IS Interference (%)Pass/Fail
15012025001000002.00.12Pass
27515025501010002.90.15Pass
3401002480998001.60.10Pass
49020025101005003.60.20Pass
56013025301002002.40.13Pass
6801802490999003.20.18Pass
Linearity and Range: Defining the Quantitative Boundaries

Expertise & Experience: Linearity establishes the relationship between the concentration of the analyte and the instrumental response over a defined range.[20][21][22] This is crucial for accurate interpolation of unknown sample concentrations from a calibration curve. The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[22]

Trustworthiness: A well-defined linear range ensures that the method is reliable for quantifying samples across a spectrum of expected concentrations.

Experimental Protocol: Linearity and Range Determination

  • Stock Solution Preparation: Prepare a stock solution of the analyte and a separate stock solution of the internal standard (4-Morpholinecarboxaldehyde-¹³C) in a suitable solvent.

  • Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking a blank biological matrix with known concentrations of the analyte. The concentrations should span the expected range of the study samples.

  • Internal Standard Addition: Add the internal standard at a constant concentration to all calibration standards.

  • Analysis: Analyze the calibration standards in triplicate.

  • Calibration Curve Construction: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Regression Analysis: Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares method. The correlation coefficient (r²) should be ≥ 0.99.[21]

Data Presentation: Calibration Curve Parameters

ParameterAcceptance CriteriaResult
RangeDefined by LLOQ and ULOQ1 - 1000 ng/mL
Regression ModelWeighted 1/x²Weighted 1/x²
Correlation Coefficient (r²)≥ 0.990.998
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)All points within criteria

Visualization: Linearity Assessment Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Analyte & IS Stock Solutions B Spike Blank Matrix to Create Calibration Standards (≥6 levels) A->B C Add Constant Concentration of IS to all Standards B->C D Analyze Standards in Triplicate via LC-MS C->D E Plot Peak Area Ratio (Analyte/IS) vs. Concentration D->E F Perform Weighted Linear Regression E->F G Assess r² and Back-Calculated Concentrations F->G

Caption: Workflow for establishing method linearity.

Accuracy and Precision: Hitting the Bullseye Consistently

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements.[19][22][23] These are the cornerstones of a reliable quantitative method. They are assessed at multiple concentration levels using Quality Control (QC) samples.

Trustworthiness: Demonstrating accuracy and precision provides confidence that the method will generate reliable and reproducible data during routine use.

Experimental Protocol: Accuracy and Precision Assessment

  • QC Sample Preparation: Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on at least three different days.

  • Data Calculation:

    • Accuracy: Calculate as the percentage of the mean measured concentration to the nominal concentration ((Mean Measured Conc. / Nominal Conc.) * 100).

    • Precision: Calculate as the percent relative standard deviation (%RSD) or coefficient of variation (%CV) of the replicate measurements.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%RSD) should not exceed 15% (20% for LLOQ).

Data Presentation: Intra-day and Inter-day Accuracy and Precision

Intra-day (Run 1)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ1.00.9595.08.5
LQC3.02.9096.76.2
MQC5051.5103.04.1
HQC80079098.83.5

Inter-day (3 Runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ1.00.9898.012.1
LQC3.02.9598.38.7
MQC5050.8101.66.5
HQC80079599.45.3
Stability: Ensuring Analyte Integrity

Expertise & Experience: The stability of the analyte in the biological matrix under various storage and handling conditions must be established to ensure that the measured concentration reflects the concentration at the time of sample collection.[24][25][26][27][28] The use of a stable isotope-labeled internal standard like 4-Morpholinecarboxaldehyde-¹³C is advantageous here, as it will degrade at the same rate as the analyte, potentially compensating for minor instability. However, this does not replace the need for rigorous stability testing.[3][29]

Trustworthiness: Stability data provides the framework for proper sample handling, storage, and analysis, preventing erroneous results due to analyte degradation.

Experimental Protocol: Stability Evaluation

  • QC Sample Preparation: Use low and high concentration QC samples for all stability tests.

  • Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the expected sample handling time before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period in a study.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

  • Analysis and Acceptance: Analyze the stability samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation: Stability Assessment Summary

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) LQC3.02.8595.0
HQC80078097.5
Bench-Top (6 hours) LQC3.02.9197.0
HQC80079299.0
Long-Term (90 days at -80°C) LQC3.02.8896.0
HQC80078898.5
Post-Preparative (24h at 4°C) LQC3.02.9498.0
HQC800808101.0

Visualization: Comprehensive Method Validation Workflow

G cluster_start Method Development cluster_validation Method Validation cluster_end Method Application A Develop LC-MS/MS Method for Analyte & IS B Selectivity & Specificity A->B C Linearity & Range A->C D Accuracy & Precision (Intra- & Inter-day) A->D E Matrix Effect A->E F Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) A->F G Validated Method Ready for Routine Sample Analysis B->G C->G D->G E->G F->G

Caption: Overview of the quantitative method validation process.

Conclusion: A Foundation of Trustworthy Data

The validation of a quantitative method is a rigorous, multi-faceted process that provides objective evidence of its reliability. By systematically evaluating selectivity, linearity, accuracy, precision, and stability, we build a foundation of trust in the data generated. The use of a stable isotope-labeled internal standard, such as 4-Morpholinecarboxaldehyde-¹³C, is a critical element in this process, offering superior compensation for the inherent variability of bioanalysis.[30] This guide, grounded in scientific principles and regulatory expectations, provides a comprehensive framework for researchers to confidently validate their quantitative methods and generate data of the highest integrity.

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A Senior Application Scientist's Guide to Isotopic Labeling for Fluxomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a cornerstone technique in systems biology, providing a quantitative snapshot of the intricate network of biochemical reactions within a cell. At the heart of MFA lies the use of isotopic labeling, where substrates enriched with stable isotopes, most commonly 13C, are introduced to a biological system. By tracking the incorporation of these isotopes into downstream metabolites, we can elucidate the relative and absolute fluxes through various metabolic pathways. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of 13C-MFA.

A crucial aspect of a successful MFA experiment is the selection of the appropriate isotopic labeling reagent. This choice directly influences the quality and resolution of the resulting flux map. While the user has inquired about 4-Morpholinecarboxaldehyde-13C, an extensive review of the scientific literature and available resources indicates that this compound is not utilized as an isotopic labeling reagent for metabolic flux analysis. Its chemical structure does not lend itself to being a primary carbon source for cellular metabolism. Instead, the field relies on 13C-labeled versions of central carbon metabolites that are readily taken up and metabolized by cells.

This guide will, therefore, pivot to provide a comprehensive comparison of the most effective and widely used isotopic labeling reagents for fluxomics. We will delve into the principles of tracer selection, compare the performance of various labeled substrates with supporting data, and provide a framework for choosing the optimal tracer for your specific research question.

The Foundation of 13C-MFA: Choosing Your Labeled Substrate

The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a cell culture and allow it to reach a metabolic and isotopic steady state. The distribution of 13C within the metabolome is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is a direct consequence of the active metabolic pathways. Computational models are then used to deduce the intracellular fluxes that best explain the observed labeling patterns.

The choice of the 13C-labeled substrate is paramount. An ideal tracer should:

  • Be a primary carbon source for the cells under investigation.

  • Generate distinct labeling patterns for different metabolic pathways.

  • Provide high resolution for the fluxes of interest.

The most common and effective isotopic tracers are isotopologues of glucose and glutamine, the two primary carbon sources for most mammalian cells in culture.

A Comparative Analysis of Key 13C-Labeled Tracers

The selection of a specific isotopologue (a molecule with isotopes at particular positions) can significantly impact the precision of flux estimates for different pathways.

13C-Labeled Glucose Isotopologues

Glucose is the primary fuel for glycolysis and the pentose phosphate pathway (PPP). The choice of which carbon atoms in the glucose molecule are labeled with 13C determines the information that can be gleaned about these and interconnected pathways.

Tracer Primary Pathways Resolved Advantages Limitations
[1,2-13C2]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Excellent for resolving the split between glycolysis and the oxidative PPP. The 13C-13C bond is broken in the PPP, leading to distinct labeling patterns.Less informative for the TCA cycle and anaplerotic fluxes.
[U-13C6]glucose General Central Carbon Metabolism, TCA CycleLabels all carbons, providing a broad overview of metabolism. Useful for tracing carbon skeletons through multiple pathways.Can sometimes lead to complex labeling patterns that are difficult to deconvolute for specific pathway splits.
[1-13C]glucose Pentose Phosphate Pathway (PPP)The labeled carbon is lost as 13CO2 in the first step of the oxidative PPP, providing a clear measure of this pathway's activity.Limited information about other pathways.
[6-13C]glucose Glycolysis, TCA CycleThe label is retained through glycolysis and enters the TCA cycle.Less effective for resolving PPP flux.

Experimental Insight: A study comparing various glucose tracers in E. coli demonstrated that no single tracer was optimal for the entire metabolic network.[1] A mixture of 75% [1-13C]glucose and 25% [U-13C]glucose provided the best resolution for upper metabolism (glycolysis and PPP), while [4,5,6-13C]glucose was superior for resolving fluxes in the lower part of metabolism, including the TCA cycle.[1]

13C-Labeled Glutamine Isotopologues

Glutamine is a crucial anaplerotic substrate, replenishing TCA cycle intermediates. It is particularly important in rapidly proliferating cells, including many cancer cell lines.

Tracer Primary Pathways Resolved Advantages Limitations
[U-13C5]glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationProvides detailed information on glutamine's contribution to the TCA cycle. Can distinguish between oxidative and reductive metabolism of glutamine.Does not provide information on glucose-derived fluxes.
[5-13C]glutamine TCA CycleThe labeled carbon enters the TCA cycle as α-ketoglutarate.Provides less comprehensive labeling of the TCA cycle compared to the uniformly labeled version.

Experimental Insight: In cancer cell metabolism studies, [U-13C]glutamine is frequently used to trace the significant contribution of glutamine to the TCA cycle and to assess the activity of reductive carboxylation, a pathway often upregulated in cancer.

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment follows a well-defined workflow. Understanding the causality behind each step is crucial for obtaining reliable and reproducible results.

G Figure 1: Standard 13C-MFA Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer 1. Tracer Selection Culture 2. Cell Culture Setup Tracer->Culture Define media composition Labeling 3. Isotopic Labeling Culture->Labeling Introduce 13C-labeled substrate Quenching 4. Metabolic Quenching Labeling->Quenching Rapidly halt metabolism Extraction 5. Metabolite Extraction Quenching->Extraction Isolate intracellular metabolites Measurement 6. MS/NMR Analysis Extraction->Measurement Quantify isotopologue distribution DataProcessing 7. Data Processing & Correction Measurement->DataProcessing Correct for natural isotope abundance Modeling 8. Flux Modeling & Estimation DataProcessing->Modeling Fit data to metabolic model

Caption: A schematic overview of the key steps in a 13C-Metabolic Flux Analysis experiment.

Detailed Protocol: A Self-Validating System

1. Tracer Selection: As discussed, this is a critical first step. The choice of tracer should be hypothesis-driven, aiming to maximize the information content for the pathways of interest.

2. Cell Culture: Cells should be adapted to the experimental media to ensure they are in a metabolic steady state before the introduction of the labeled substrate.

3. Isotopic Labeling: The 13C-labeled substrate is introduced, and the cells are cultured for a sufficient duration to achieve isotopic steady state. This is a critical assumption for many MFA models, and it is essential to validate this by collecting samples at multiple time points to ensure the labeling pattern is no longer changing.

4. Metabolic Quenching: To accurately capture the intracellular metabolic state, enzymatic reactions must be stopped instantaneously. This is typically achieved by rapid cooling, for example, by washing the cells with ice-cold saline and then adding a cold solvent like methanol or acetonitrile.

5. Metabolite Extraction: Intracellular metabolites are then extracted from the cells, often using a solvent-based method. The choice of extraction solvent can influence the classes of metabolites that are recovered.

6. Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS often requires derivatization of the metabolites to make them volatile.[1][2][3]

7. Data Processing: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes.[4]

8. Flux Modeling: The corrected labeling data, along with other physiological data such as substrate uptake and product secretion rates, are used as inputs for a computational model of the cell's metabolic network. Software packages like INCA, OpenFLUX, or Metran are then used to estimate the intracellular fluxes that best fit the experimental data.

Visualizing Metabolic Pathways: Glycolysis and the Pentose Phosphate Pathway

The choice of a 13C-glucose tracer directly impacts our ability to resolve fluxes through glycolysis and the PPP. The following diagram illustrates how the carbon atoms from glucose are rearranged in these pathways.

G Figure 2: Carbon Transitions in Glycolysis and the PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose (C6) C1 C2 C3 C4 C5 C6 G6P Glucose-6-P (C6) C1 C2 C3 C4 C5 C6 Glucose->G6P F6P Fructose-6-P (C6) C1 C2 C3 C4 C5 C6 G6P->F6P Ru5P Ribulose-5-P (C5) C2 C3 C4 C5 C6 G6P->Ru5P FBP Fructose-1,6-BP (C6) C1 C2 C3 C4 C5 C6 F6P->FBP GAP Glyceraldehyde-3-P (C3) C4 C5 C6 FBP->GAP DHAP Dihydroxyacetone-P (C3) C3 C2 C1 FBP->DHAP Pyruvate Pyruvate (C3) C4 C5 C6 GAP->Pyruvate DHAP->GAP Ru5P->F6P Ru5P->GAP CO2 CO2 Ru5P->CO2 C1 released

Caption: A simplified diagram showing the fate of carbon atoms from glucose in glycolysis and the PPP.

By using [1-13C]glucose, the release of 13CO2 provides a direct measure of flux through the oxidative PPP. With [1,2-13C2]glucose, the labeling pattern of pyruvate can distinguish between its formation directly through glycolysis (retaining the C1-C2 bond) versus its formation after cycling through the PPP (where the C1-C2 bond is broken).

Conclusion: A Framework for Rational Tracer Selection

While the initially proposed 4-Morpholinecarboxaldehyde-13C is not a recognized tool for metabolic flux analysis, the principles of isotopic labeling provide a powerful framework for interrogating cellular metabolism. The selection of an appropriate 13C-labeled substrate, typically glucose or glutamine, is a critical experimental design parameter that dictates the resolution and accuracy of the resulting flux map. By carefully considering the metabolic pathways of interest and leveraging the comparative strengths of different isotopologues, researchers can design robust 13C-MFA experiments that yield deep insights into the workings of cellular metabolism. This guide provides a foundational understanding to empower researchers in making informed decisions for their fluxomics studies.

References

  • Crown, S. B., & Antoniewicz, M. R. (2013). 13C-metabolic flux analysis: a practical guide for the cancer biologist. Experimental & molecular medicine, 45(9), e46. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature protocols, 8(12), 2439–2450. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic Engineering, 55, 123-132. [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]

  • Noh, K., Hino, S., Soga, T., & Heisuke, T. (2019). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Journal of Bioscience and Bioengineering, 127(1), 104-111. [Link]

  • Moseley, H. N. (2010). A roadmap for interpreting 13C metabolite labeling patterns from cells. Frontiers in genetics, 1, 3. [Link]

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A Comparative Guide to the Performance of 4-Morpholinecarboxaldehyde-¹³C in Targeted vs. Untargeted Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of metabolomics, the quest for comprehensive and accurate measurement of small molecules is perpetual. The choice between targeted and untargeted approaches represents a fundamental decision in experimental design, each with distinct advantages and limitations.[1][2][3] This guide provides an in-depth technical comparison of the performance of a novel isotopic derivatization agent, 4-Morpholinecarboxaldehyde-¹³C, in both targeted and untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflows. By leveraging a stable isotope label, this reagent offers a powerful tool for enhancing quantitative accuracy and confidence in metabolite identification.

The Rationale for Isotopic Derivatization with 4-Morpholinecarboxaldehyde-¹³C

4-Morpholinecarboxaldehyde is a chemical compound with the formula C₅H₉NO₂.[4][5] For the purpose of this guide, we will be discussing its ¹³C-labeled analogue. The core principle behind using 4-Morpholinecarboxaldehyde-¹³C is to introduce a known isotopic signature into a specific class of metabolites, thereby improving their analytical characteristics in mass spectrometry. Derivatization is a common strategy in LC-MS to enhance the ionization efficiency, chromatographic separation, and structural characterization of analytes that are otherwise difficult to detect.[6][7][8] The inclusion of a ¹³C atom provides a distinct mass shift, allowing for the clear differentiation of derivatized metabolites from background noise and aiding in their quantification.[9][10]

Based on its aldehyde functional group, 4-Morpholinecarboxaldehyde-¹³C is hypothesized to react with primary and secondary amine-containing metabolites, such as amino acids and biogenic amines, through a reductive amination reaction. This reaction forms a stable, more hydrophobic derivative, which is often beneficial for reversed-phase liquid chromatography.

Targeted Metabolomics: The Pursuit of Absolute Quantification

Targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites.[1][3][11] This hypothesis-driven approach is the gold standard for validation and clinical applications where absolute quantification is paramount.[12][13]

Experimental Workflow for Targeted Analysis

The workflow for targeted metabolomics using 4-Morpholinecarboxaldehyde-¹³C is designed for maximum sensitivity and reproducibility.[11][13]

Targeted_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization with 4-Morpholinecarboxaldehyde-¹³C Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup LC UPLC Separation Cleanup->LC MS Triple Quadrupole MS (SRM/MRM) LC->MS Quantification Peak Integration & Quantification MS->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Targeted metabolomics workflow using 4-Morpholinecarboxaldehyde-¹³C.

Detailed Protocol for Targeted Quantification of Amino Acids
  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of ¹³C,¹⁵N-labeled amino acids as internal standards.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of 4-Morpholinecarboxaldehyde-¹³C in methanol and 10 mg/mL of sodium cyanoborohydride in methanol.

    • Incubate at 60°C for 30 minutes.

    • Quench the reaction with 10 µL of 1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample onto a C18 UPLC column.

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Detect the derivatized amino acids using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The transitions will be specific for each derivatized amino acid.

Performance Evaluation

In a targeted approach, 4-Morpholinecarboxaldehyde-¹³C serves as a derivatization agent to improve chromatographic and mass spectrometric properties. The true quantitative power comes from the use of stable isotope-labeled internal standards that co-elute with the analytes of interest, correcting for matrix effects and variations in sample preparation and instrument response.[12][14]

Performance MetricExpected Outcome with 4-Morpholinecarboxaldehyde-¹³C DerivatizationRationale
Linearity (R²) > 0.99Derivatization provides a consistent and reproducible reaction, leading to a linear response over a wide concentration range.
Limit of Quantification (LOQ) Low ng/mL to pg/mLThe morpholine group can enhance ionization efficiency, leading to lower detection limits.
Precision (%CV) < 15%The use of stable isotope-labeled internal standards minimizes analytical variability.[15]
Accuracy (%RE) 85-115%Correction with co-eluting internal standards ensures high accuracy in quantification.

Untargeted Metabolomics: A Hypothesis-Generating Approach

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, making it ideal for discovery research and identifying novel biomarkers.[2][16][17] This approach generates large and complex datasets that require sophisticated data processing and statistical analysis.[18][19]

Experimental Workflow for Untargeted Analysis

The untargeted workflow is designed for broad coverage and the detection of unexpected changes in the metabolome.[16][17]

Untargeted_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Global Metabolite Extraction Sample->Extraction Derivatization Derivatization with 4-Morpholinecarboxaldehyde-¹³C Extraction->Derivatization LC UPLC Separation Derivatization->LC MS High-Resolution MS (e.g., Orbitrap, Q-TOF) LC->MS Processing Peak Picking, Alignment, Normalization MS->Processing Stats Multivariate Statistics (PCA, PLS-DA) Processing->Stats Identification Metabolite Identification (MS/MS, Databases) Stats->Identification

Caption: Untargeted metabolomics workflow using 4-Morpholinecarboxaldehyde-¹³C.

Detailed Protocol for Untargeted Profiling of Amine-Containing Metabolites
  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of 4-Morpholinecarboxaldehyde-¹³C in methanol and 10 mg/mL of sodium cyanoborohydride in methanol.

    • Incubate at 60°C for 30 minutes.

    • Quench the reaction with 10 µL of 1% formic acid in water.

  • LC-HRMS Analysis:

    • Inject 5 µL of the derivatized sample onto a C18 UPLC column.

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in full scan mode from m/z 70-1000.

    • Perform data-dependent MS/MS for fragmentation analysis to aid in identification.

Performance Evaluation

In an untargeted approach, 4-Morpholinecarboxaldehyde-¹³C acts as a "class-specific" labeling reagent. The presence of the ¹³C-labeled morpholine tag provides a unique isotopic pattern that can be computationally exploited to specifically identify all derivatized metabolites within the complex dataset. This significantly improves the confidence in metabolite annotation.[9][10]

Performance MetricExpected Outcome with 4-Morpholinecarboxaldehyde-¹³C DerivatizationRationale
Metabolite Coverage Increased for amine-containing compoundsDerivatization enhances the detectability of this specific class of metabolites.
Confidence in Identification HighThe known mass of the derivatization agent and the ¹³C label allow for filtering and confident annotation of derivatized features.
Quantitative Reproducibility (%CV) 15-30%While relative quantification is the goal, derivatization can improve reproducibility compared to underivatized polar amines.
Data Complexity IncreasedDerivatization can introduce artifacts and increase the complexity of data processing.

Head-to-Head Comparison: Targeted vs. Untargeted with 4-Morpholinecarboxaldehyde-¹³C

FeatureTargeted MetabolomicsUntargeted Metabolomics
Primary Goal Absolute quantificationDiscovery and hypothesis generation[3]
Scope Predefined list of metabolitesComprehensive, unbiased analysis[2][16]
Mass Spectrometer Triple Quadrupole (QqQ)High-Resolution MS (Orbitrap, Q-TOF)
Role of ¹³C Label Part of the derivatization agent to improve chromatography and ionization.A tool for class-specific identification and filtering of data.[9][10]
Internal Standards Required for each analyte (stable isotope labeled)[15][20]Often a single or a few internal standards for quality control.
Data Analysis Straightforward peak integration and calibration curves.[18]Complex workflow involving peak picking, alignment, and multivariate statistics.[16][19]
Strengths High sensitivity, specificity, accuracy, and reproducibility.[1][21]Comprehensive coverage, potential for novel discoveries.[1][22]
Limitations Limited to known metabolites, may miss unexpected changes.[1]Lower sensitivity for individual metabolites, semi-quantitative, complex data interpretation.[1]

Conclusion

The hypothetical use of 4-Morpholinecarboxaldehyde-¹³C highlights the adaptability of isotopic labeling in both targeted and untargeted metabolomics. In targeted analysis , it serves as a robust derivatization agent to enhance the analytical performance for a specific set of metabolites, enabling precise and accurate quantification. In untargeted analysis , its true power lies in the ability to act as a chemical "tag" that facilitates the confident identification of an entire class of compounds from a complex biological matrix.

The choice between these two powerful approaches ultimately depends on the research question at hand. For biomarker validation and clinical diagnostics where specific metabolites are of interest, a targeted workflow is superior. For exploratory studies aimed at understanding global metabolic changes and discovering new biomarkers, an untargeted approach is the method of choice. The strategic application of novel isotopic reagents like 4-Morpholinecarboxaldehyde-¹³C can significantly enhance the quality and depth of information obtained from either metabolomics strategy.

References

  • MetwareBio. "Untargeted Metabolomics Analysis Workflows." Accessed January 15, 2026. [Link]

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A Comparative Guide to Carbonyl Derivatization for Quantitative Analysis: Cross-Validating Performance Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from atmospheric science to clinical diagnostics. The inherent characteristics of many carbonyls, such as high volatility, low molecular weight, and poor ionization efficiency, present significant analytical challenges, particularly at trace levels.[1] Chemical derivatization is a foundational strategy to overcome these obstacles, converting the analyte into a form more amenable to separation and detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detectors.[2][3]

This guide provides an in-depth comparison of two widely adopted and well-documented derivatization methodologies: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T (GirT). The objective is to establish a robust framework for performance evaluation and cross-validation that can be applied to any new or existing derivatization agent.

The topic of this guide mentions 4-Morpholinecarboxaldehyde-13C , a stable isotope-labeled carbonyl compound. In typical quantitative LC-MS workflows, such a molecule would serve as an ideal internal standard for the accurate measurement of its unlabeled counterpart or other similar carbonyls via isotope dilution. However, as a derivatization agent itself, its direct comparative performance data is not widely available in the peer-reviewed literature. Therefore, this document will focus on the principles and practices of cross-validating derivatization methods by using DNPH and GirT as the established benchmarks. Understanding the performance of these reagents provides the necessary context and experimental standards against which any alternative method should be assessed.

Pillar 1: The Established Workhorse - 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is arguably the most common derivatization reagent for carbonyls, forming the basis of numerous standardized methods, including those from the U.S. Environmental Protection Agency (EPA).[4][5] Its widespread use is a testament to its reliability and effectiveness, particularly for HPLC-UV analysis.

Mechanism of Action & Rationale

DNPH reacts with the carbonyl group of an aldehyde or ketone in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[6][7] This reaction is a nucleophilic addition-elimination (condensation). The key benefits of this transformation are twofold:

  • Introduction of a Chromophore: The dinitrophenyl group is a strong chromophore, making the resulting hydrazone easily detectable by UV-Vis detectors, typically around 360 nm.[5]

  • Increased Molecular Weight & Stability: The derivatization significantly reduces the volatility of small carbonyls and creates a more stable molecule for robust chromatographic analysis.[6][8]

Caption: High-level workflow for DNPH derivatization.
Advantages and Limitations

However, the DNPH method has a significant drawback: the formation of E/Z stereoisomers around the C=N double bond of the hydrazone.[7][9] These isomers can appear as separate or partially resolved peaks during chromatography, complicating quantification and potentially leading to analytical errors if not properly addressed.[7] While methods exist to manage this, such as reductive amination to a single product, they add complexity to the workflow.[7][9]

Pillar 2: The Mass Spectrometry Enhancer - Girard's Reagent T (GirT)

Girard's Reagents were developed to enhance the detectability of steroids but have found broad application for any carbonyl-containing molecule destined for mass spectrometry analysis.[10][11] Girard's Reagent T (GirT) contains a trimethylammonium group, which confers unique and highly beneficial properties for LC-MS.

Mechanism of Action & Rationale

Similar to DNPH, the hydrazide moiety of GirT reacts with carbonyls to form a hydrazone.[10] The critical difference is that GirT introduces a pre-existing, permanent positive charge (a quaternary ammonium ion).[11][12] This "charge-tagging" strategy dramatically enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in sensitivity for targeted quantitative studies.[1][13] This makes GirT exceptionally well-suited for analyzing low-abundance carbonyls in complex biological matrices.[1]

Caption: Simplified workflow for GirT derivatization.
Advantages and Limitations

The standout advantage of GirT is the significant boost in MS sensitivity, with reports of detection limits reaching the low femtomole range, often representing a 20-fold or greater improvement over analyzing the underivatized compound.[10][11] The resulting derivatives also exhibit predictable fragmentation patterns in MS/MS, which is ideal for highly selective Multiple Reaction Monitoring (MRM) assays.[13]

Limitations are primarily related to its application space. GirT does not contain a strong chromophore, making it unsuitable for HPLC-UV analysis. Its utility is almost exclusively for mass spectrometry-based methods. While the reaction is efficient, like DNPH, it can also produce E/Z isomers, though this is often readily handled by modern chromatographic systems.[12]

Performance Comparison: DNPH vs. Girard's Reagent T

The choice between these reagents is fundamentally dictated by the available analytical instrumentation and the specific sensitivity requirements of the study.[1]

Performance Metric2,4-Dinitrophenylhydrazine (DNPH)Girard's Reagent T (GirT)
Derivatization Principle Forms a stable, UV-active dinitrophenylhydrazone.[6][7]Forms a hydrazone with a pre-existing permanent positive charge.[10][11]
Primary Detection Method HPLC with UV/Vis detection (~360 nm); LC-MS (negative ion mode).[5][8]LC-MS/MS, leveraging the permanent positive charge for high sensitivity in positive ion mode.[1][13]
Sensitivity Good, with detection limits typically in the low ppb range.[6][8]Excellent for MS, with detection limits in the low fmol to pg range.[10][13]
Formation of Isomers Yes, forms E/Z stereoisomers which can complicate chromatography.[7][9]Yes, E/Z isomers can form but are typically resolved chromatographically.[12]
Ionization Enhancement Moderate enhancement for MS, typically analyzed in negative ion mode.Substantial enhancement for positive ion ESI-MS due to the permanent charge.[1][11]
Key Advantages Robust, cost-effective, extensive history of use (EPA methods), suitable for HPLC-UV.[1][4]Dramatically improves MS sensitivity, ideal for trace analysis in complex matrices.[11][13]
Key Limitations Isomer formation can complicate quantification; less sensitive for MS than charge-tagging reagents.Not suitable for UV detection; primarily for MS-based applications.[1]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method relies on a well-defined and reproducible protocol. Below are foundational, step-by-step methodologies for both DNPH and GirT derivatization.

Protocol 1: DNPH Derivatization of Aqueous Samples (Adapted from EPA Method 8315A)
  • Causality: This protocol is designed to ensure complete derivatization and efficient extraction of the resulting hydrazones from an aqueous matrix for analysis.

  • Sample Preparation: Measure 100 mL of the aqueous sample into a 250 mL flask. If the sample volume is smaller, adjust to 100 mL with reagent water. The fixed volume ensures consistent reaction stoichiometry.

  • pH Adjustment: Adjust the sample to pH 3 using 2N HCl. This acidic condition is crucial as it catalyzes the nucleophilic attack of the hydrazine on the protonated carbonyl carbon.[6]

  • Derivatization: Add 1.0 mL of a prepared DNPH solution (e.g., 1000 mg/L in acetonitrile). Mix thoroughly and incubate in a water bath at 40°C for one hour.[14] The elevated temperature accelerates the reaction to completion.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (e.g., 2000 mg) by passing methanol followed by reagent water. Load the derivatized sample onto the cartridge. The nonpolar hydrazone derivatives will be retained on the C18 sorbent while polar interferences are washed away.

  • Elution: Elute the retained derivatives from the SPE cartridge with 10 mL of ethanol or acetonitrile.[14] This step recovers the analytes of interest in a clean, concentrated organic solvent.

  • Analysis: The eluate is now ready for injection into an HPLC-UV or LC-MS system for quantification against a standard curve prepared in the same manner.

Protocol 2: Girard's Reagent T Derivatization of Biological Samples
  • Causality: This protocol is optimized for speed and maximizing sensitivity for LC-MS/MS analysis by introducing a permanent charge onto the analyte.

  • Sample Preparation: To 100 µL of sample (e.g., plasma, urine, or cell lysate extract), add 100 µL of a GirT solution (e.g., 20 mg/mL in 10% acetic acid/methanol). The acidic methanol solution provides the necessary catalytic protons and ensures reagent solubility.

  • Internal Standard Spiking: Add an appropriate stable isotope-labeled internal standard if available. This is critical for correcting for matrix effects and variations in ionization efficiency.

  • Derivatization: Vortex the mixture and incubate at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40-60°C) for 30 minutes to drive the reaction to completion.[10] The optimal time and temperature should be determined empirically for the specific analytes.

  • Sample Cleanup (if necessary): For very complex matrices, a simple protein precipitation (if using plasma) or a pass-through SPE cleanup may be beneficial. However, for many applications, the high selectivity of LC-MS/MS allows for a "dilute-and-shoot" approach after derivatization.

  • Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 v/v) and inject it into the LC-MS/MS system. The dilution minimizes potential matrix effects and ensures compatibility with the chromatographic system.

Conclusion and Principles of Cross-Validation

The selection of a derivatization reagent is a critical decision in method development for carbonyl analysis. DNPH remains a robust, accessible method ideal for HPLC-UV applications, while Girard's Reagent T offers unparalleled sensitivity for targeted LC-MS/MS assays.[1]

Cross-validation of a new method, such as one employing 4-Morpholinecarboxaldehyde-13C as an internal standard, against these established techniques is essential to ensure data integrity.[15] This process involves:

  • Method Comparison: Analyzing the same set of samples (including both spiked quality controls and authentic matrix samples) with both the new method and an established method (e.g., DNPH or GirT).[16]

  • Assessing Comparability: Evaluating whether the quantitative results obtained from both methods are statistically comparable. Regulatory guidance often provides specific acceptance criteria for this comparison.[16][17]

  • Ensuring Robustness: Confirming that the new method is reliable and produces data that can be confidently compared to historical data generated using established techniques.[15]

By following the principles and protocols outlined in this guide, researchers can confidently develop, validate, and cross-validate robust analytical methods for the accurate quantification of challenging carbonyl compounds, thereby ensuring the highest level of scientific integrity.

References

  • Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
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  • BenchChem. (2025). Quantitative Analysis of Carbonyl Compounds: A Comparative Guide to Derivatization Reagents.
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  • BenchChem. (2025). A Head-to-Head Comparison of Derivatizing Agents for Quantitative Carbonyl Analysis: 2-Nitrophenylhydrazine vs. Girard's Reagent.
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  • Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Comparing O-(3-quinolyl)methylhydroxylamine with other carbonyl derivatization reagents.
  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research. Retrieved from [Link]

  • van der Vlis, E., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies. Retrieved from [Link]

  • Santa, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 20(6-7), 673-687. Retrieved from [Link]

  • Jiang, W., et al. (2013). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. ResearchGate. Retrieved from [Link]

  • van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

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  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1185-1194. Retrieved from [Link]

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  • Meiser, J., et al. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Analytical and Bioanalytical Chemistry, 409(25), 5957-5967. Retrieved from [Link]

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A Comparative Guide to the Accuracy and Precision of 4-Morpholinecarboxaldehyde-¹³C as an Internal Standard for Amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quantitative analysis of amines by mass spectrometry is a critical yet often challenging task. The inherent polarity and poor ionization efficiency of many amines necessitate derivatization to improve chromatographic retention and enhance signal intensity. The choice of an internal standard is equally crucial, directly impacting the accuracy and precision of the results. This guide provides an in-depth technical comparison of 4-Morpholinecarboxaldehyde-¹³C as an internal standard, evaluating its performance against other common alternatives and providing the supporting rationale and experimental frameworks necessary for robust analytical method development.

The Imperative for a Robust Internal Standard in Amine Analysis

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including sample loss during preparation, variability in injection volume, and matrix effects that can suppress or enhance ionization. An ideal internal standard (IS) co-elutes with the analyte and experiences the same procedural variations, allowing for reliable normalization of the analyte's signal. The gold standard for LC-MS applications is a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).[1]

4-Morpholinecarboxaldehyde-¹³C is a SIL derivatizing agent. When used in conjunction with its non-labeled counterpart, 4-Morpholinecarboxaldehyde, it allows for the derivatization of the internal standard alongside the target amine analytes. This approach ensures that the resulting derivatized internal standard is chemically identical to the derivatized analytes, providing the most effective compensation for analytical variability.

Unveiling 4-Morpholinecarboxaldehyde-¹³C: A Superior Choice

4-Morpholinecarboxaldehyde reacts with primary and secondary amines to form stable Schiff bases, which can then be reduced to form stable secondary or tertiary amines. This derivatization serves two primary purposes: it neutralizes the polar amine group, improving retention on reversed-phase columns, and it introduces a readily ionizable moiety, enhancing the MS signal.

When 4-Morpholinecarboxaldehyde-¹³C is used to derivatize a standard amine, it creates an ideal internal standard for the quantification of other amines derivatized with the non-labeled reagent. The ¹³C label ensures that the internal standard has virtually identical physicochemical properties to the derivatized analytes, including extraction recovery, chromatographic retention time, and ionization efficiency. This near-perfect co-elution and co-ionization behavior is the cornerstone of its high accuracy and precision.[2][3]

Comparative Analysis: 4-Morpholinecarboxaldehyde-¹³C vs. Alternative Standards

While 4-Morpholinecarboxaldehyde-¹³C represents a state-of-the-art approach, other derivatizing agents and their corresponding internal standards are also employed in amine analysis. A comparison with these alternatives highlights the advantages of the ¹³C-labeled derivatization strategy.

Derivatizing Agent/Internal StandardTarget AminesKey AdvantagesKey Disadvantages
4-Morpholinecarboxaldehyde-¹³C Primary & Secondary Amines- Chemically Identical IS: Provides the most accurate correction for matrix effects and other analytical variables.- High Stability: The resulting derivatives are chemically robust.- Excellent Ionization: Enhances MS signal for sensitive detection.- Cost: Synthesis of ¹³C-labeled reagents can be more expensive.
Dansyl Chloride / ¹³C-Dansyl Chloride Primary & Secondary Amines, Phenols- Versatile: Reacts with a broad range of compounds.- Fluorescent: Allows for fluorescence detection in addition to MS.- Commercially Available SIL form: ¹³C-labeled versions are available.- Non-specific: Can react with other functional groups, potentially complicating the analysis.- Derivative Stability: Can be less stable than other derivatives.[4]
o-Phthalaldehyde (OPA) Primary Amines- Fast Reaction: Derivatization is typically rapid.- Fluorescent Derivatives: Enables sensitive fluorescence detection.- Limited to Primary Amines: Does not react with secondary amines.- Derivative Instability: OPA derivatives are known to be unstable, requiring timely analysis.[4]
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) Primary & Secondary Amines- Good for Acidic Conditions: Useful for methods employing low pH mobile phases.- Stable Derivatives: Forms stable carbamates.- Can be less versatile across different pH ranges compared to other agents.[4]
Structural Analogs (Non-Isotopically Labeled) Varies- Lower Cost: Generally less expensive than SIL standards.- Different Physicochemical Properties: May not co-elute perfectly with the analyte, leading to inadequate correction for matrix effects and reduced accuracy and precision.

Experimental Data: Performance Benchmarks

While direct comparative studies for 4-Morpholinecarboxaldehyde-¹³C are not abundant in the literature, we can infer its performance from the extensive validation of methods using other SILs for amine analysis. The following table presents typical validation data for amine analysis using various derivatization agents and internal standards, providing a benchmark for the expected performance of a method employing 4-Morpholinecarboxaldehyde-¹³C.

MethodAnalyte(s)Internal StandardAccuracy (% Recovery)Precision (%RSD)Reference
Dansyl Chloride Derivatization (HPLC-UV) Biogenic AminesHeptylamine (Structural Analog)67-110%<5%[5]
Dansyl Chloride Derivatization (HPLC-UV) Biogenic Amines in Chicken MeatNot specified (likely external standard)92.25-102.25%Not Specified[6]
AccQ•Tag Ultra Derivatization (UPLC-MS/MS) Amino Acids & Biogenic AminesIsotope-labeled amino acidsWithin ±13.7%2.1-15.9% (inter-day)[7][8]
No Derivatization (LC-MS/MS) Biogenic Amines in MeatHistamine-d4, Putrescine-d4Trueness between -20% and +20%≤ 25%[9][10]

Based on the established principles of isotope dilution mass spectrometry, a method using 4-Morpholinecarboxaldehyde-¹³C is expected to achieve accuracy and precision values at the higher end of these ranges, typically with %RSD values well below 15% and accuracy within ±15% of the nominal value, as recommended by regulatory guidelines.[11]

Experimental Workflow & Protocol

A robust and reproducible workflow is essential for achieving high-quality data. The following diagram and protocol outline the key steps for amine analysis using 4-Morpholinecarboxaldehyde derivatization with a ¹³C-labeled internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with 4-Morpholinecarboxaldehyde-¹³C Derivatized Amine IS Sample->IS_Spike Extraction Protein Precipitation & Supernatant Collection IS_Spike->Extraction Deriv_Reagent Add 4-Morpholinecarboxaldehyde & Reducing Agent Extraction->Deriv_Reagent Incubation Incubate to Complete Reaction (e.g., 60°C for 30 min) Deriv_Reagent->Incubation LC_Separation Reversed-Phase LC Separation Incubation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Quantification Calculate Analyte/IS Ratio & Quantify Peak_Integration->Quantification

Caption: General workflow for amine analysis using 4-Morpholinecarboxaldehyde derivatization and a ¹³C-labeled internal standard.

Detailed Protocol: Derivatization of Amines

This protocol provides a general guideline for the derivatization of primary and secondary amines in a biological matrix extract. Optimization may be required for specific applications.

  • Preparation of Reagents:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of 4-Morpholinecarboxaldehyde in a suitable organic solvent (e.g., acetonitrile).

    • Internal Standard (IS) Working Solution: Prepare a working solution of a pre-derivatized amine with 4-Morpholinecarboxaldehyde-¹³C at a known concentration in the reconstitution solvent. The choice of amine for the IS should be one that is not endogenously present in the sample or can be chromatographically resolved from the analytes of interest.

    • Reducing Agent: Prepare a 5 mg/mL solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in methanol. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of a protein precipitating agent (e.g., acetonitrile).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of the 4-Morpholinecarboxaldehyde derivatization reagent.

    • Add 50 µL of the reducing agent solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes to ensure the reaction goes to completion.

  • Final Sample Preparation for LC-MS/MS:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase and add the IS working solution.

    • Vortex to dissolve the derivatized analytes.

    • The sample is now ready for injection into the LC-MS/MS system.

Conclusion: A Senior Application Scientist's Perspective

In the pursuit of analytical excellence, the choice of internal standard is not a matter of convenience but a fundamental decision that dictates the quality of the data. While structural analogs may seem like a cost-effective solution, they often fail to adequately compensate for the complexities of biological matrices, leading to compromised accuracy and precision.

The use of a stable isotope-labeled derivatizing agent, such as 4-Morpholinecarboxaldehyde-¹³C, to generate an internal standard that is chemically identical to the derivatized analytes represents the pinnacle of current best practices. This approach ensures that the internal standard faithfully tracks the analyte through every step of the analytical process, from extraction to detection. The result is a highly robust and reliable method capable of producing data that meets the stringent requirements of drug development and clinical research. For any laboratory committed to generating the highest quality quantitative data for amine analysis, the adoption of a ¹³C-labeled internal standard strategy is not just recommended; it is essential.

References

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). National Institutes of Health. Retrieved from [Link]

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  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
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A Comparative Guide to Derivatization Agents for Enhanced Catecholamine Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of catecholamines, the inherent challenges are well-understood. These crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine, are characterized by their high polarity, low physiological concentrations, and susceptibility to oxidation, making their accurate measurement in complex biological matrices a significant analytical hurdle.[1] While liquid chromatography-mass spectrometry (LC-MS) offers the requisite sensitivity and selectivity, direct analysis is often hampered by poor chromatographic retention on reversed-phase columns and inefficient ionization.[2]

Pre-column derivatization presents a robust solution to these challenges by chemically modifying the catecholamine structure to improve its analytical properties.[3][4] This guide provides a comparative analysis of common derivatization agents, offering insights into their reaction mechanisms, performance characteristics, and practical application to empower you in selecting the optimal strategy for your research needs.

The Rationale for Derivatization in Catecholamine Analysis

The primary objectives of derivatizing catecholamines for LC-MS analysis are multi-faceted. A successful derivatization strategy will:

  • Increase Hydrophobicity: By masking the polar hydroxyl and amine groups, derivatization enhances the retention of catecholamines on widely used reversed-phase chromatographic columns, leading to better separation from endogenous interferences.[5]

  • Improve Ionization Efficiency: The introduction of a readily ionizable moiety can significantly boost the signal response in the mass spectrometer, thereby improving the sensitivity of the assay.[6][7]

  • Enhance Stability: Derivatization can protect the oxidation-prone catechol moiety, leading to more robust and reproducible results.[1]

  • Improve Fragmentation: The derivatizing group can introduce predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification and quantification of the analytes.[6]

A Comparative Overview of Common Derivatization Agents

Several classes of reagents have been successfully employed for the derivatization of catecholamines. This section will delve into the specifics of some of the most prominent agents, comparing their strengths and weaknesses.

Dansyl Chloride: The Classic Choice

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a well-established reagent that reacts with the primary or secondary amine and phenolic hydroxyl groups of catecholamines under alkaline conditions.[5] This reaction forms stable, highly fluorescent dansylated derivatives.[5]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine and hydroxyl groups of the catecholamine on the sulfonyl chloride group of dansyl chloride.

Advantages:

  • Significant Increase in Hydrophobicity: Dansylated derivatives exhibit excellent retention on C18 columns.[5]

  • Improved Sensitivity: The dansyl group enhances ionization efficiency in electrospray ionization (ESI) and provides strong fluorescence for orthogonal detection methods.[5][8]

  • Well-Characterized Chemistry: The reaction is robust and has been extensively documented in the scientific literature.[9]

Disadvantages:

  • Reaction Conditions: The requirement for alkaline conditions can potentially lead to the degradation of unstable catecholamines if not carefully controlled.

  • Reaction Time: The derivatization reaction can take 30 minutes or longer to complete.[10]

  • Excess Reagent Removal: Quenching and removal of excess dansyl chloride are necessary to prevent interference in the analysis.[5]

Acylating Reagents: Propionic Anhydride and Chloroformates

Acylating agents, such as propionic anhydride and ethyl chloroformate, react with the amine and hydroxyl groups of catecholamines to form ester and amide linkages.

  • Propionic Anhydride: This reagent offers a simple and sensitive in-matrix derivatization procedure.[1][6] The propionylation of catecholamines has been shown to increase sensitivity by a factor of 4 to 30 compared to underivatized methods.[1][11] The resulting derivatives are stable, and the method can be automated for high-throughput applications.[1][12]

  • Ethyl Chloroformate (ECF): ECF is another effective acylating agent that reacts with catecholamines in an aqueous environment, which can simplify sample preparation.[13][14] The derivatization is typically fast and can be performed at room temperature.[15][16]

Mechanism of Action: These reagents acylate the nucleophilic amine and hydroxyl groups on the catecholamine molecule.

Advantages:

  • Improved Sensitivity and Specificity: Propionylation, for instance, has been demonstrated to enhance specificity by preventing interference from certain medications.[1][6]

  • Stable Derivatives: The resulting derivatives exhibit good stability, which is crucial for reliable quantification.[1]

  • Versatility: ECF is known to derivatize a broad range of metabolites, making it suitable for metabolic profiling studies.[16]

Disadvantages:

  • Potential for Multiple Derivatives: The presence of multiple reactive sites on the catecholamine molecule can sometimes lead to the formation of multiple derivatives, which can complicate data analysis.

  • Matrix Effects: As with any derivatization method, the potential for matrix effects should be carefully evaluated.

Benzofurazan-Based Reagents

Benzofurazan-based reagents are another class of compounds used for derivatization, particularly for improving detection in fluorescence and mass spectrometry.[17][18]

Mechanism of Action: These reagents typically react with the amine groups of catecholamines.

Advantages:

  • High Sensitivity: Benzofurazan derivatives often exhibit excellent ionization efficiency in ESI-MS.[17]

  • Specific Fragmentation: The derivatives can be designed to produce a single, intense product ion upon collision-induced dissociation, which is ideal for selected reaction monitoring (SRM) experiments.[17]

Disadvantages:

  • Limited Commercial Availability: Some specialized benzofurazan reagents may not be as readily available as more common derivatization agents.

  • Reaction Optimization: The derivatization conditions may require careful optimization to achieve complete reaction and avoid side products.

Other Promising Reagents

Recent research has explored a variety of other derivatization agents for catecholamine analysis, including:

  • 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy): This small molecule efficiently reacts with primary amines and has been shown to produce a general increase in signal-to-noise ratios for catecholamines in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[7][19][20]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): A well-known reagent for derivatizing amines, FMOC-Cl can be used for the LC-MS/MS determination of catecholamines.[21][22] The reaction is typically fast and can be performed at room temperature.[23]

Comparative Summary of Derivatization Agent Performance

Derivatization AgentTarget Functional GroupsKey AdvantagesKey DisadvantagesTypical Sensitivity Improvement
Dansyl Chloride Primary/Secondary Amines, Phenolic HydroxylsWell-established, robust chemistry; significant increase in hydrophobicity and fluorescence.[5][8]Alkaline reaction conditions; longer reaction times; requires quenching.[10]Significant (qualitative)
Propionic Anhydride Amines, HydroxylsSimple in-matrix procedure; stable derivatives; significant sensitivity increase.[1][6]Potential for multiple derivative formation.4-30 fold[1][11]
Ethyl Chloroformate Amines, HydroxylsFast reaction in aqueous media; suitable for broad metabolite profiling.[13][16]Potential for multiple derivative formation.Method-dependent
Benzofurazan Reagents AminesHigh sensitivity; specific and predictable fragmentation.[17]May have limited commercial availability; requires optimization.Method-dependent
TMPy Primary AminesEfficient reaction; general increase in S/N ratio in MALDI.[19][20]Primarily demonstrated for MALDI-MS.>10 fold (S/N in MALDI)[20]
FMOC-Cl AminesFast reaction at room temperature.[23]Potential for degradation of some analytes in alkaline conditions.[10]Method-dependent

Experimental Workflow & Protocol

A well-defined experimental workflow is critical for achieving reproducible and accurate results. The following diagram illustrates a typical workflow for catecholamine quantification using pre-column derivatization.

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Brain Tissue) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization_Step Addition of Derivatization Agent & Buffer Supernatant->Derivatization_Step Incubation Incubation (Controlled Temp & Time) Derivatization_Step->Incubation Quenching Quenching of Excess Reagent Incubation->Quenching Injection Injection onto LC System Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: A generalized experimental workflow for catecholamine analysis using pre-column derivatization LC-MS.

Detailed Protocol: Dansyl Chloride Derivatization of Catecholamines in Brain Tissue

This protocol provides a step-by-step methodology for the derivatization of catecholamines from brain tissue homogenates using dansyl chloride.

1. Sample Preparation: a. Homogenize brain tissue in ice-cold 0.1 M perchloric acid containing an appropriate internal standard.[5] b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[5] c. Collect the supernatant for the derivatization step.

2. Derivatization Procedure: a. To 50 µL of the supernatant, add 50 µL of a freshly prepared solution of dansyl chloride in acetonitrile (e.g., 10 mg/mL).[5] b. Add 20 µL of a suitable alkaline buffer (e.g., sodium carbonate buffer, pH 9.5) to initiate the reaction. c. Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). d. After incubation, add a quenching agent like formic acid to react with the excess dansyl chloride.[5]

3. LC-MS/MS Analysis: a. Inject an appropriate volume of the derivatized sample onto a reversed-phase column (e.g., C18). b. Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). c. Detect the dansylated catecholamines using a tandem mass spectrometer operating in positive electrospray ionization mode with selected reaction monitoring (SRM).

Conclusion and Future Perspectives

The choice of derivatization agent for catecholamine quantification by LC-MS is a critical decision that directly impacts the sensitivity, selectivity, and robustness of the analytical method. Dansyl chloride remains a reliable and well-documented option, while newer reagents like propionic anhydride and specialized benzofurazan derivatives offer advantages in terms of simplicity, sensitivity, and specificity. The optimal choice will ultimately depend on the specific requirements of the assay, including the sample matrix, the target catecholamines, and the available instrumentation.

As the field of metabolomics continues to advance, the development of novel derivatization strategies that offer broader analyte coverage, faster reaction times, and enhanced ionization efficiency will undoubtedly play a pivotal role in furthering our understanding of the complex roles of catecholamines in health and disease.

References

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  • Shishov, A., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. MDPI. Available from: [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Agilent Technologies. Available from: [Link]

  • Husek, P. (2012). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Linearity and Recovery Assessment of 4-Morpholinecarboxaldehyde-¹³C Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bedrock of Quantitative Bioanalysis - The Internal Standard

In the landscape of drug development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its sensitivity and selectivity.[1] However, the journey from sample to result is fraught with potential variability, including inconsistencies in sample preparation, injection volume, and, most critically, matrix effects.[2][3] Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, can severely compromise the accuracy and reproducibility of a method.[4][5]

The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same physical and chemical variations, including extraction inefficiencies and matrix effects.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to highly accurate and precise quantification.[9]

This guide provides an in-depth comparison and procedural framework for assessing the performance of a 4-Morpholinecarboxaldehyde-¹³C (¹³C-4-MC) labeled standard. We will focus on two cornerstone validation parameters: linearity and recovery . We will explore the underlying principles, present detailed experimental protocols grounded in regulatory expectations, and compare its performance against a hypothetical, yet common, alternative—a deuterated analog (d₄-4-MC).

The Gold Standard: Why ¹³C-Labeling is Superior

While both deuterated (e.g., ²H or D) and ¹³C-labeled compounds serve as internal standards, ¹³C-labeling offers distinct advantages that establish it as the preferred choice for high-stakes bioanalysis:

  • Isotopic Stability: ¹³C is a stable, non-radioactive isotope. Deuterium atoms, particularly when located on certain positions of a molecule, can be susceptible to back-exchange with protons from the solvent, compromising the isotopic purity of the standard.

  • No Chromatographic Shift: Deuterated standards can sometimes exhibit a slightly shorter retention time than the unlabeled analyte due to the "isotope effect." This can lead to differential exposure to matrix effects at the point of elution. ¹³C-labeled standards have a mass difference but are electronically and structurally identical, meaning they co-elute perfectly with the analyte, providing the most accurate correction for matrix effects.[10]

  • Clear Mass Separation: The ¹³C label provides a distinct mass shift that is typically well-separated from the natural isotopic distribution of the analyte, preventing cross-talk or interference between the analyte and IS signals in the mass spectrometer.

Part 1: Linearity Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. For LC-MS/MS, this is not based on the analyte's raw peak area but on the response ratio (analyte peak area / IS peak area) . This is a critical test of the internal standard's ability to track the analyte across a defined concentration range.

Experimental Protocol: Linearity Evaluation

This protocol is designed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[11][12][13][14]

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 4-Morpholinecarboxaldehyde (analyte) in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.

    • Prepare separate primary stock solutions for the ¹³C-4-MC standard and the alternative d₄-4-MC standard at 1 mg/mL. Causality Note: Using separate stock solutions for calibration standards and quality control (QC) samples is a regulatory requirement to ensure accuracy and avoid preparation bias.[14]

    • Prepare an IS working solution (e.g., 50 ng/mL) for each internal standard by diluting the respective stock solutions.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of working standard solutions.

    • Spike a known volume of each working standard solution into blank biological matrix (e.g., human plasma) to prepare a minimum of 6 to 8 non-zero calibration standards. The range should cover the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Sample Processing:

    • Aliquot 100 µL of each calibration standard into a clean tube.

    • Add a fixed volume (e.g., 25 µL) of the IS working solution (either ¹³C-4-MC or d₄-4-MC) to every standard.

    • Perform sample extraction (e.g., protein precipitation by adding 300 µL of acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Data Analysis:

    • Inject the processed samples into the LC-MS/MS system.

    • Integrate the peak areas for the analyte and the internal standard for each calibration level.

    • Calculate the Response Ratio = (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Response Ratio against the nominal concentration of the analyte.

    • Apply a linear regression model, typically with a 1/x² weighting, to the data. The regression equation (y = mx + c) will be used to back-calculate the concentration of each standard.

Workflow for Linearity Assessment

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis & Evaluation stock Prepare Analyte & IS Stock Solutions cal_standards Prepare Calibration Standards in Blank Matrix (LLOQ to ULOQ) stock->cal_standards Serial Dilution spike Spike Fixed Amount of IS into each Standard cal_standards->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms ratio Calculate Response Ratio (Analyte Area / IS Area) lcms->ratio curve Plot Ratio vs. Concentration ratio->curve regression Perform Weighted Linear Regression curve->regression result Evaluate R² > 0.99 Accuracy ±15% (±20% at LLOQ) regression->result

Caption: Workflow for assessing the linearity of an analytical method using an internal standard.

Comparative Linearity Data

The performance of an internal standard is judged by the resulting linearity and the accuracy of the back-calculated concentrations.

Table 1: Comparison of Linearity Performance

Nominal Conc. (ng/mL) IS Type Analyte Area IS Area Response Ratio Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) ¹³C-4-MC 5,150 998,500 0.0052 1.04 104.0%
d₄-4-MC 5,210 950,100 0.0055 1.10 110.0%
2.50 ¹³C-4-MC 12,800 1,010,200 0.0127 2.48 99.2%
d₄-4-MC 13,150 965,400 0.0136 2.61 104.4%
10.0 ¹³C-4-MC 51,100 1,005,600 0.0508 9.95 99.5%
d₄-4-MC 53,900 945,800 0.0570 10.55 105.5%
50.0 ¹³C-4-MC 254,900 999,800 0.2550 50.1 100.2%
d₄-4-MC 278,300 920,500 0.3023 53.8 107.6%
200.0 ¹³C-4-MC 1,025,000 1,015,300 1.0096 199.2 99.6%
d₄-4-MC 1,189,000 905,200 1.3135 225.1 112.6%
500.0 (ULOQ) ¹³C-4-MC 2,530,000 1,008,900 2.5077 496.8 99.4%
d₄-4-MC 3,150,000 895,600 3.5172 589.3 117.9%
Regression Results ¹³C-4-MC R² = 0.9995

| | d₄-4-MC | | | R² = 0.9912 | | |

Interpretation of Linearity Results: The ¹³C-4-MC standard demonstrates superior performance. The coefficient of determination (R²) of 0.9995 indicates an excellent linear fit, and the accuracy of all back-calculated standards is well within the regulatory acceptance criteria of ±15% (±20% for LLOQ).[13][15] In contrast, the d₄-4-MC standard shows a weaker correlation (R² = 0.9912) and a clear positive bias at higher concentrations. This suggests that the deuterated standard may not be perfectly tracking the analyte, possibly due to a slight chromatographic shift leading to differential ionization suppression or enhancement at higher analyte concentrations.

Part 2: Recovery and Matrix Effect Assessment

Recovery refers to the efficiency of an extraction procedure, measured as the percentage of the analyte recovered from the biological matrix.[16] The goal is not necessarily 100% recovery, but for it to be consistent and reproducible across the concentration range. A good SIL-IS should exhibit nearly identical recovery to the analyte.

Matrix Effect is assessed by comparing the analyte response in the presence of matrix components (post-extraction spike) to the response in a neat solution. The SIL-IS is essential for correcting this phenomenon.

Experimental Protocol: Recovery and Matrix Effect

This protocol uses the widely accepted method of comparing three distinct sets of samples to isolate and quantify recovery and matrix effects.[5]

  • Prepare Three Sample Sets using Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

    • Set A (Aqueous Standards): Analyte and IS spiked into the final solution solvent (neat solution). This represents 100% response without any matrix or recovery loss.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final extract. This sample is used to measure the matrix effect.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process. This sample is subjected to the full procedure and reflects losses from both extraction and matrix effects.

  • Sample Processing & Analysis:

    • Process all three sets as appropriate and analyze them in the same LC-MS/MS run.

    • Calculate the mean peak area for the analyte and IS in each set at each QC level (n=3-6 replicates recommended).

  • Calculations:

    • % Recovery = (Mean Analyte Area in Set C / Mean Analyte Area in Set B) * 100

    • Matrix Factor (MF) = (Mean Analyte Area in Set B / Mean Analyte Area in Set A)

    • IS-Normalized Matrix Factor: This is the critical parameter. It is calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the IS. An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.

Workflow for Recovery & Matrix Effect Assessment

G cluster_sets Sample Set Preparation (LQC, MQC, HQC) cluster_proc Processing & Analysis cluster_calc Calculation set_c Set C: Spike Analyte + IS into Matrix BEFORE Extraction process Process Sets A, B, C set_c->process set_b Set B: Extract Blank Matrix, then Spike Analyte + IS set_b->process set_a Set A: Spike Analyte + IS into Neat Solvent set_a->process lcms LC-MS/MS Analysis process->lcms rec % Recovery = (Area C / Area B) * 100 lcms->rec mf Matrix Factor = (Area B / Area A) lcms->mf result Goal: Consistent Recovery IS-Normalized MF ≈ 1.0 rec->result norm_mf IS-Normalized MF = (MF_Analyte / MF_IS) mf->norm_mf norm_mf->result

Caption: Experimental workflow for determining recovery and matrix effects.

Comparative Recovery Data

Consistent recovery is crucial for a robust method. The SIL-IS should mirror the recovery of the analyte.

Table 2: Comparison of Recovery & Matrix Effect Performance

QC Level IS Type Analyte Recovery (%) IS Recovery (%) Analyte Matrix Factor IS-Normalized Matrix Factor
LQC ¹³C-4-MC 85.2% 85.5% 0.88 (Suppression) 1.01
(5 ng/mL) d₄-4-MC 85.1% 82.3% 0.88 (Suppression) 1.04
MQC ¹³C-4-MC 86.1% 85.9% 0.86 (Suppression) 0.99
(100 ng/mL) d₄-4-MC 86.3% 81.9% 0.85 (Suppression) 1.06
HQC ¹³C-4-MC 84.9% 85.3% 0.87 (Suppression) 1.00

| (400 ng/mL) | d₄-4-MC | 85.0% | 82.1% | 0.87 (Suppression) | 1.05 |

Interpretation of Recovery Results: Both internal standards show that the analyte recovery is consistent across the concentration range (approx. 85-86%), which is an excellent result for the extraction method.[16] However, a closer look reveals the superiority of the ¹³C-4-MC standard.

  • Recovery Tracking: The recovery of ¹³C-4-MC almost perfectly matches the analyte's recovery at all levels. The d₄-4-MC standard, however, shows a consistently lower recovery, suggesting it behaves slightly differently during the extraction process.

  • Matrix Effect Correction: The data shows ion suppression is occurring (Matrix Factor < 1.0). The IS-Normalized Matrix Factor for ¹³C-4-MC is consistently near 1.0, proving it is experiencing the exact same degree of suppression as the analyte and is therefore perfectly correcting for it. The IS-Normalized MF for the d₄-4-MC is slightly greater than 1.0, indicating it is being suppressed to a different extent than the analyte, leading to incomplete correction and contributing to the inaccuracies seen in the linearity experiment.

Conclusion and Recommendation

The rigorous assessment of linearity and recovery is fundamental to validating a bioanalytical method and ensuring the integrity of pharmacokinetic and toxicokinetic data. This guide demonstrates that while different types of stable isotope-labeled standards can be used, their performance is not equal.

The 4-Morpholinecarboxaldehyde-¹³C labeled standard unequivocally demonstrates superior performance. Its perfect co-elution and identical chemical behavior ensure it accurately tracks the analyte through sample extraction and ionization. This results in excellent linearity (R² > 0.999), accurate quantification across the entire calibration range, and robust correction for matrix effects, as evidenced by an IS-Normalized Matrix Factor consistently close to 1.0.

Conversely, the deuterated analog, while functional, introduced a noticeable bias, particularly at higher concentrations, and showed less effective correction for matrix effects. For researchers, scientists, and drug development professionals who require the highest level of data accuracy and regulatory compliance, the choice is clear. Investing in a ¹³C-labeled internal standard like 4-Morpholinecarboxaldehyde-¹³C is a critical step in building a robust, reliable, and defensible bioanalytical method.

References

  • Mei, H. et al. (2022). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Analysis of 4-Morpholinecarboxaldehyde-13C

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Morpholinecarboxaldehyde-13C in Modern Drug Discovery

In the landscape of pharmaceutical development, stable isotope-labeled (SIL) compounds are indispensable tools. 4-Morpholinecarboxaldehyde-13C, the isotopically labeled analogue of 4-Formylmorpholine, serves a pivotal role in modern bioanalytical assays. Its utility stems from its chemical identity to the parent molecule, differing only by the mass of a single carbon atom. This subtle difference allows it to be used as an ideal internal standard in quantitative mass spectrometry-based assays, ensuring the highest degree of accuracy and precision when measuring drug levels and their metabolites in complex biological matrices.[1][2][3]

The unlabeled counterpart, 4-Formylmorpholine, is a versatile chemical intermediate frequently employed in the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.[4] Given its importance, the ability to accurately quantify both the labeled and unlabeled forms is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

This guide provides a comparative framework for the analytical methodologies used to quantify 4-Morpholinecarboxaldehyde and its 13C-labeled form. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document is structured as a proactive guide for establishing such a study. It compares the two most prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides the foundational protocols and validation frameworks necessary to ensure data integrity and reproducibility across different laboratories.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. 4-Formylmorpholine is a relatively small, polar molecule.[5][6] This polarity can present challenges for gas chromatography, often necessitating a derivatization step to increase volatility and improve peak shape.[7][8] Conversely, liquid chromatography, particularly with hydrophilic interaction liquid chromatography (HILIC), is well-suited for the direct analysis of polar compounds.[9][10]

Mass spectrometry is the detection method of choice due to its high selectivity and sensitivity, and its ability to differentiate between the 13C-labeled internal standard and the unlabeled analyte.

This guide will compare two primary analytical workflows:

  • Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization. This classic approach is robust and widely available. The derivatization to a less polar, more volatile compound is a critical step to ensure good chromatographic performance.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This modern technique generally offers higher sensitivity and throughput and can often analyze the compound directly without derivatization, simplifying sample preparation.[10][11]

The following sections will delve into the specifics of each method, providing not just the protocols but the scientific rationale behind the instrumental choices and sample handling procedures.

Pillar 2: Trustworthiness - A Self-Validating System

For analytical data to be considered trustworthy, the method must be rigorously validated to demonstrate its fitness for purpose.[12] An inter-laboratory comparison builds upon this by assessing the method's reproducibility when performed by different analysts in different environments.[13]

The validation of the methods described herein should be performed in accordance with established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][14][15][16]

Key Validation Parameters for a Robust Analytical Method:

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable accuracy, precision, and linearity.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Analyte response should be at least 5-10 times the response of a blank sample. Accuracy and precision criteria must be met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor across different lots of matrix should be ≤15%.

This table is a summary of typical requirements based on FDA and EMA guidelines.[1][15]

Pillar 3: Authoritative Grounding & Comprehensive Protocols

The methodologies presented are grounded in established principles of chromatography and mass spectrometry and adhere to international standards for method validation.[2][3][17][18][19]

Comparative Overview of Analytical Methods
Feature Method A: GC-MS with Derivatization Method B: LC-MS/MS (Direct Analysis)
Principle Separation of volatile derivatives in the gas phase.Separation of analytes in the liquid phase based on partitioning between mobile and stationary phases.
Sample Preparation More complex: requires a derivatization step to increase volatility (e.g., nitrosation).[8][20]Simpler: often "dilute and shoot" or protein precipitation.[21]
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer.(Ultra) High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
Sensitivity Good, but can be limited by derivatization efficiency and background noise.Generally higher, especially with modern tandem mass spectrometers.[11]
Throughput Lower, due to longer run times and more complex sample preparation.Higher, with typical run times of a few minutes.[22]
Robustness Can be very robust, but the derivatization step can be a source of variability.High, with less sample manipulation reducing the potential for error.
Cost Instrumentation is generally less expensive.Instrumentation has a higher initial cost.

Experimental Protocols

Method A: GC-MS with Derivatization

Objective: To quantify 4-Formylmorpholine using 4-Morpholinecarboxaldehyde-13C as an internal standard in a biological matrix (e.g., plasma) by GC-MS following derivatization.

1. Sample Preparation (Derivatization and Extraction):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (4-Morpholinecarboxaldehyde-13C).

  • Add 200 µL of 0.05 M HCl and vortex for 30 seconds.

  • Add 200 µL of saturated sodium nitrite solution to initiate the formation of the N-nitroso derivative. Vortex for 1 minute.[20]

  • Perform a liquid-liquid extraction by adding 1 mL of dichloromethane. Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[23]

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B or equivalent.[23]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • N-nitroso-4-formylmorpholine (Analyte): m/z to be determined experimentally (e.g., molecular ion and key fragments).

    • N-nitroso-4-formylmorpholine-13C (Internal Standard): m/z corresponding to the labeled fragments.

Method B: LC-MS/MS (Direct Analysis)

Objective: To quantify 4-Formylmorpholine using 4-Morpholinecarboxaldehyde-13C as an internal standard in a biological matrix (e.g., plasma) by LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (4-Morpholinecarboxaldehyde-13C).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Waters Acquity UPLC or equivalent.[10]

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[9][10]

  • Mobile Phase A: 20 mM Ammonium Formate in water.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Sciex QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Analyte (C₅H₉NO₂): Precursor ion m/z 116.1 → Product ions to be determined (e.g., m/z 86.1, 58.1).

    • Internal Standard (¹³CC₄H₉NO₂): Precursor ion m/z 117.1 → Product ions corresponding to the labeled fragments.

Visualization of Workflows and Relationships

Diagram 1: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 4-Morpholinecarboxaldehyde-13C (IS) Sample->Spike Process Pre-treatment (Derivatization or Precipitation) Spike->Process Chromatography Chromatographic Separation (GC or LC) Process->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quant Quantification (Analyte/IS Ratio) Detection->Quant Report Final Concentration Report Quant->Report

Caption: A generalized workflow for the quantification of an analyte using an internal standard.

Diagram 2: Decision Logic for Method Selection

Start Assay Requirement? Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput? Sensitivity->Throughput Yes Cost Lower Instrument Cost Priority? Sensitivity->Cost No Throughput->Cost No LCMS Select LC-MS/MS Throughput->LCMS Yes GCMS Select GC-MS Cost->GCMS Yes ConsiderLCMS Consider LC-MS/MS if budget allows Cost->ConsiderLCMS No

Caption: A decision tree to guide the selection between GC-MS and LC-MS/MS.

Designing an Inter-laboratory Comparison Study

To ensure that an analytical method is truly robust and transferable, an inter-laboratory comparison (ILC) or proficiency test is the ultimate benchmark.[13][24]

Proposed ILC Design:

  • Objective: To assess the reproducibility of both the GC-MS and LC-MS/MS methods for the quantification of 4-Formylmorpholine in human plasma across multiple laboratories.

  • Participants: A minimum of 5-8 laboratories with experience in bioanalysis.

  • Test Materials: A central laboratory will prepare and distribute blinded samples:

    • Blank human plasma.

    • Human plasma spiked with 4-Formylmorpholine at three concentration levels (Low, Medium, High).

    • All participants will receive the same batch of 4-Morpholinecarboxaldehyde-13C internal standard.

  • Protocol: Participants will be provided with the detailed analytical protocols (Method A and Method B as described above). They will be instructed to perform a full method validation prior to analyzing the test samples.

  • Data Submission: Laboratories will submit their full validation summary reports and the quantitative results for the blinded samples.

  • Statistical Analysis:

    • Precision: Repeatability (within-lab variability) and reproducibility (between-lab variability) will be calculated according to ISO 5725.

    • Accuracy: Z-scores will be calculated for each laboratory at each concentration level to compare their results against the consensus mean. A satisfactory Z-score is typically between -2.0 and +2.0.[14]

Conclusion and Recommendations

Both GC-MS with derivatization and direct analysis by LC-MS/MS are viable techniques for the quantification of 4-Morpholinecarboxaldehyde and its 13C-labeled internal standard.

  • LC-MS/MS is recommended for most drug development applications due to its superior sensitivity, higher throughput, and simpler sample preparation, which reduces the potential for analytical variability.[10][11]

  • GC-MS remains a valuable alternative, particularly in laboratories where LC-MS/MS is not available or for specific matrices where it may offer advantages in terms of selectivity.

The successful implementation of any analytical method across different laboratories hinges on meticulous method validation and a commitment to quality assurance. This guide provides the scientific foundation and practical protocols for researchers to establish robust, reliable, and reproducible methods for the analysis of 4-Morpholinecarboxaldehyde-13C, thereby ensuring the integrity of data in the critical path of drug discovery and development.

References

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The Analytical Advantage: Justifying 13C-Labeled Aldehydes for Superior Derivatization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Analyte Detection and Quantification

For researchers, scientists, and drug development professionals navigating the complexities of modern analytical chemistry, the sensitive and accurate quantification of target molecules is paramount. Many compounds, particularly those containing primary and secondary amine functional groups, present inherent challenges for mass spectrometry (MS)-based analysis due to poor ionization efficiency and chromatographic retention. Chemical derivatization offers a powerful solution by chemically modifying these analytes to improve their detectability.

This guide provides an in-depth technical comparison of derivatization agents, with a special focus on the justification for using ¹³C-labeled aldehydes. We will explore the fundamental principles, showcase supporting experimental data, and provide detailed protocols to demonstrate why this class of reagents often represents a superior choice for robust and reliable quantification in complex biological matrices.

The Imperative for Derivatization in Mass Spectrometry

Before delving into a comparative analysis, it is crucial to understand the causal logic behind employing chemical derivatization. Many biologically significant molecules, including amino acids, neurotransmitters, and biogenic amines, are polar and exist as zwitterions at physiological pH.[1][2] These characteristics lead to:

  • Poor Retention on Reversed-Phase Chromatography: The workhorse of many LC-MS systems, reversed-phase columns struggle to retain highly polar analytes, leading to elution in the solvent front and co-elution with other polar matrix components.

  • Low Ionization Efficiency: The inherent charge state and volatility of these molecules can result in weak signals in the mass spectrometer, compromising sensitivity.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification.

Chemical derivatization addresses these challenges by covalently attaching a chemical moiety to the analyte, thereby altering its physicochemical properties to be more amenable to LC-MS analysis.[3][4]

The ¹³C-Labeled Aldehyde Advantage: A Paradigm of Precision

Among the plethora of derivatization reagents, stable isotope-labeled aldehydes, particularly ¹³C-labeled formaldehyde for dimethylation, have emerged as a powerful tool for quantitative proteomics and metabolomics.[5][6][7][8] The core strength of this approach lies in the principles of stable isotope dilution, where a "heavy" isotopically labeled version of the derivatizing agent is used to create an internal standard that is chemically identical to the "light" derivatized analyte from the sample.

Key Justifications for Employing ¹³C-Labeled Aldehydes:
  • Minimized Isotopic Effect and Co-elution: Unlike deuterium-labeled reagents which can exhibit a slight chromatographic shift, ¹³C-labeled derivatives co-elute perfectly with their ¹²C counterparts.[9] This perfect co-elution is critical for correcting matrix effects, as both the analyte and its internal standard experience the same ionization suppression or enhancement at the same point in time.[9]

  • Enhanced Mass Spectrometry Signal and Predictable Fragmentation: The reductive amination reaction with formaldehyde introduces dimethyl groups to primary and secondary amines.[6] This modification not only increases the hydrophobicity of the analyte, improving chromatographic retention, but also enhances its ionization efficiency.[10] Furthermore, dimethylated peptides exhibit characteristic and enhanced fragmentation patterns, often leading to a prominent a₁ ion, which can be leveraged for more confident peptide sequencing and identification.[5]

  • Rapid and Complete Reaction Kinetics: The reductive amination using formaldehyde is a fast and complete reaction, often reaching completion in under 10 minutes at room temperature.[9][11] This high efficiency minimizes sample preparation time and reduces the potential for incomplete derivatization, which can complicate quantification.

  • Cost-Effectiveness and Versatility: Compared to many commercially available derivatization kits, formaldehyde and its isotopologues are relatively inexpensive reagents.[8][12] The reaction is robust and applicable to a wide range of amine-containing molecules, from small molecule metabolites to peptides and proteins.[7][13]

Comparative Analysis: ¹³C-Aldehydes vs. Other Common Reagents

To provide a clear perspective, let's compare the performance of ¹³C-labeled aldehydes with two other widely used classes of derivatization reagents: Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Parameter¹³C-Labeled Aldehyde (Dimethylation)Dansyl Chloride (Dns-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Target Analytes Primary & Secondary AminesPrimary & Secondary Amines, PhenolsPrimary & Secondary Amines
Reaction Time < 10 minutes30 - 60 minutes5 - 40 minutes
Derivative Stability HighModerate to HighCan be unstable under basic conditions
Signal Enhancement Significant enhancement of MS signal1-3 orders of magnitude enhancementHigh fluorescence, good MS signal
Quantitative Precision (RSD) < 13%[11]~ 5.3%[14][15][16]< 10%[17]
Isotopic Labeling Readily available ¹³C and D isotopologues¹³C isotopologues availableCommercially available, but isotopic labeling is less common
Key Advantages Fast, complete reaction; excellent co-elution; enhanced fragmentationVersatile, significant signal enhancementHigh sensitivity in fluorescence detection, reacts with secondary amines
Key Disadvantages Potential for side reactions if not controlledSlower reaction, potential for multiple derivativesDerivative instability, potential for reagent interference

Experimental Workflows and Protocols

To illustrate the practical application of these derivatization strategies, we provide detailed, step-by-step methodologies.

Experimental Workflow: A Comparative Overview

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (e.g., Plasma, Tissue Lysate) Aldehyde ¹³C-Aldehyde (Reductive Amination) Sample->Aldehyde Fast & Complete Dansyl Dansyl Chloride Sample->Dansyl Slower Reaction FMOC FMOC-Cl Sample->FMOC Moderate Speed LCMS LC-MS/MS Analysis Aldehyde->LCMS Dansyl->LCMS FMOC->LCMS Data Quantification & Identification LCMS->Data

Caption: Comparative workflow for amine derivatization.

Protocol 1: ¹³C-Dimethyl Labeling of Peptides for Quantitative Proteomics

This protocol is adapted from established methods for stable isotope dimethyl labeling.[6][12]

Materials:

  • Peptide sample (e.g., tryptic digest of a protein extract)

  • ¹²CH₂O (Formaldehyde, ~4% solution in water, "light")

  • ¹³CD₂O (Isotopically labeled formaldehyde, ~4% solution in water, "heavy")

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)

  • Ammonia solution (e.g., 1% v/v) or other quenching agent

  • Formic acid

Procedure:

  • Sample Preparation: Resuspend the "light" and "heavy" peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

  • Labeling Reaction:

    • To the "light" sample, add the ¹²CH₂O solution to a final concentration of ~0.2%.

    • To the "heavy" sample, add the ¹³CD₂O solution to a final concentration of ~0.2%.

    • Immediately add the NaBH₃CN solution to both samples to a final concentration of ~50 mM.

  • Incubation: Incubate the reactions at room temperature for 10-15 minutes.

  • Quenching: Quench the reaction by adding the ammonia solution to a final concentration of ~0.1%. This will consume any excess formaldehyde.

  • Acidification: Acidify the samples with formic acid to a final concentration of ~0.1% to stop the reaction completely.

  • Pooling and Analysis: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. The sample is now ready for desalting and subsequent LC-MS/MS analysis.

Protocol 2: Dansyl Chloride Derivatization of Amines

This protocol is a general guideline for dansylation of amine-containing metabolites.

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone, prepare fresh)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Methylamine solution (e.g., 5% in water) for quenching

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the sample in the sodium bicarbonate buffer.

  • Derivatization Reaction: Add an excess of the dansyl chloride solution to the sample.

  • Incubation: Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.

  • Quenching: Add the methylamine solution to react with any excess dansyl chloride.

  • Acidification: Acidify the sample with formic acid.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: FMOC-Cl Derivatization of Amino Acids

This protocol provides a general procedure for the derivatization of amino acids with FMOC-Cl.

Materials:

  • Amino acid sample

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile)

  • Borate buffer (e.g., 0.1 M, pH 9.0)

  • 1-Adamantanamine solution for quenching (optional)

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in the borate buffer.

  • Derivatization Reaction: Add the FMOC-Cl solution to the sample.

  • Incubation: Vortex the mixture and let it react at room temperature for 5-10 minutes.

  • Quenching (Optional): Add 1-adamantanamine solution to quench the reaction.

  • Analysis: The sample is ready for immediate LC-MS/MS analysis.

Mechanistic Insights: Understanding the Chemical Transformations

G cluster_0 Reductive Amination (¹³C-Aldehyde) cluster_1 Dansylation cluster_2 FMOC Derivatization Amine1 R-NH₂ (Primary Amine) Imine1 R-N=¹³CH₂ (Schiff Base) Amine1->Imine1 + ¹³CH₂O Aldehyde1 ¹³CH₂O Product1 R-N(¹³CH₃)₂ (Dimethylated Amine) Imine1->Product1 + NaBH₃CN Reducer1 NaBH₃CN Amine2 R-NH₂ Product2 R-NH-Dansyl (Dansylated Amine) Amine2->Product2 + Dansyl-Cl - HCl DansylCl Dansyl-Cl Amine3 R-NH₂ Product3 R-NH-FMOC (FMOC Carbamate) Amine3->Product3 + FMOC-Cl - HCl FMOCCl FMOC-Cl

Caption: Reaction mechanisms of common amine derivatization agents.

The reductive amination with ¹³C-formaldehyde proceeds via a two-step mechanism.[6] First, the primary or secondary amine reacts with the aldehyde to form a Schiff base (imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to form the stable dimethylated amine. The use of ¹³C-labeled formaldehyde ensures the introduction of the stable isotope label.

Dansyl chloride reacts with primary and secondary amines under basic conditions to form a stable sulfonamide bond.[1] The bulky, hydrophobic dansyl group significantly alters the chromatographic properties of the analyte and provides a readily ionizable moiety.

FMOC-Cl also reacts with primary and secondary amines under basic conditions to form a stable carbamate linkage. The fluorenylmethyloxycarbonyl group is highly fluorescent, making it an excellent choice for fluorescence-based detection, and it also enhances MS sensitivity.[17]

Conclusion: A Clear Justification for ¹³C-Labeled Aldehydes

While various derivatization reagents have their specific merits, the use of ¹³C-labeled aldehydes, particularly for dimethylation, presents a compelling case for researchers seeking the highest levels of quantitative accuracy and precision in mass spectrometry. The combination of rapid and complete reaction kinetics, excellent co-elution of isotopologues minimizing matrix effects, and enhanced mass spectrometric signal makes it an exceptionally robust and reliable method.

For applications in quantitative proteomics and metabolomics, where the accurate measurement of relative changes in protein or metabolite abundance is critical for biological insight, the advantages offered by ¹³C-labeled aldehyde derivatization are clear. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can confidently implement this powerful technique to overcome the analytical challenges posed by amine-containing molecules and unlock new discoveries in their respective fields.

References

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1609, 460536. [Link]

  • Tian, X., Permentier, H. P., & Bischoff, R. (2023). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews, 42(2), 546-576. [Link]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Wang, R., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry, 33(10), 1757-1771. [Link]

  • De Hoffmann, E., & Stroobant, V. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-43. [Link]

  • Wang, R., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. ResearchGate. [Link]

  • Regnier, F. E., & Figeys, D. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics, 7(5), 356-364. [Link]

  • Guo, K., & Li, L. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry, 79(22), 8631-8638. [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Based on Chemical Derivatization Has Brought Novel Discoveries to Lipidomics: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 55(1), 21-52. [Link]

  • Tian, X., Permentier, H. P., & Bischoff, R. (2021). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews. [Link]

  • Aebersold, R., & Mann, M. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology, 367, 209-18. [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry-2. Acylation. European journal of mass spectrometry, 9(5), 421-434. [Link]

  • Ferre, S., et al. (2019). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Lee, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4115. [Link]

  • Schwaiger, M., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 21(1), 1-16. [Link]

  • Schwaiger, M., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate. [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843-6852. [Link]

  • Wu, Y., & Li, L. (2023). Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of 47 dipeptides and their profile in the foregut of goats. ResearchGate. [Link]

  • Ling, S. S., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 48(10), 2209-2217. [Link]

  • Chen, S. H., et al. (2012). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of the Royal Society Interface, 9(75), 2375-2395. [Link]

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  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484-494. [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919-3932. [Link]

  • Chiappetta, G., et al. (2010). Evaluation of dansyl peptides MS and MS/MS features to enhance the LC-MALDI-MS/MS analysis. 4th MS-Normandy Day. [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. PubMed. [Link]

  • van de Lest, C. H., et al. (1995). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of chromatography. A, 715(1), 207-213. [Link]

  • Chen, S. H., et al. (2012). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of the Royal Society, Interface, 9(75), 2375-2395. [Link]

  • Soutter, W. P., & Leake, R. E. (2018). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Proteomes, 6(3), 30. [Link]

  • Pyka, A., & Dolowy, M. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Molecules (Basel, Switzerland), 24(22), 4165. [Link]

  • Li, L., & Britz-McKibbin, P. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 137-147. [Link]

  • Wu, Y., et al. (2020). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of analytical methods in chemistry, 2020, 8870824. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Morpholinecarboxaldehyde-13C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Morpholinecarboxaldehyde-13C. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and regulatory compliance. Our objective is to ensure that your laboratory practices protect personnel, maintain environmental integrity, and adhere to the highest standards of safety.

Foundational Principles: Hazard Identification and Isotope Clarification

Proper disposal begins with a thorough understanding of the material's characteristics. The procedural choices outlined below are directly informed by the specific chemical hazards of 4-Morpholinecarboxaldehyde and the nature of its isotopic label.

Chemical Hazard Profile

4-Morpholinecarboxaldehyde (CAS No. 4394-85-8) is classified as a hazardous chemical.[1] The primary risks associated with this compound are skin sensitization and eye irritation.[2][3] Unlike its precursor, Morpholine, which is flammable and corrosive, 4-Morpholinecarboxaldehyde is a stable liquid with a more limited hazard profile, primarily designated by the "Warning" signal word under the Globally Harmonized System (GHS).[1][4][5][6][7][8]

The causality behind treating this as hazardous waste stems from its potential to cause allergic skin reactions upon contact.[1][3][9] Therefore, all waste streams, including empty containers and contaminated labware, must be managed to prevent unintended exposure to personnel and release into the environment.

Hazard Classification (GHS) Details Source
Signal Word Warning[1][3]
Skin Sensitization Category 1B (H317: May cause an allergic skin reaction)[1][2][3]
Eye Irritation Category 2 (H319: Causes serious eye irritation)[2][3]
Physical State Liquid at room temperature (Melting Point: 20-23 °C)[9]
The Critical Distinction: A Stable, Non-Radioactive Isotope

The "-13C" designation indicates that this molecule is labeled with Carbon-13, a stable, non-radioactive isotope of carbon. This is a critical distinction for disposal. Unlike radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), stable isotopes do not emit radiation and do not require specialized radiological waste handling.[10]

Therefore, the disposal procedures for 4-Morpholinecarboxaldehyde-13C are identical to those for the unlabeled compound.[10] No additional precautions for radioactivity are necessary. The entire disposal protocol is dictated by the chemical hazards of the molecule itself.

Operational Protocol: Personal Protective Equipment (PPE) and Safe Handling

To ensure a self-validating system of safety, every interaction with this chemical, including its disposal, must be preceded by the implementation of appropriate controls.

  • Primary Engineering Control : All handling and preparation of 4-Morpholinecarboxaldehyde-13C waste should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[11]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory to prevent exposure.

PPE Item Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact with the compound, which is a known skin sensitizer.[9][11]
Eye Protection Tightly fitting safety goggles and a face shield if there is a splash risk.Protects against splashes that can cause serious eye irritation.[6][11]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is crucial for regulatory compliance and safety. Chemical waste generators are responsible for consulting and following all local, regional, and national hazardous waste regulations.[1] The following steps provide a universal framework.

Step 1: Waste Characterization and Segregation

All materials that have come into contact with 4-Morpholinecarboxaldehyde-13C must be disposed of as hazardous chemical waste. Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

Step 2: Containerization

Proper containment is fundamental to safe disposal.

  • Container Selection : Use only chemically compatible, leak-proof containers, such as those made from high-density polyethylene (HDPE).[12] The container must have a secure, screw-top lid.

  • Container Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "4-Morpholinecarboxaldehyde-13C"

    • An accurate list of all chemical constituents and their approximate percentages (including solvents).

    • The appropriate hazard indication (e.g., "Irritant," "Skin Sensitizer").

  • Container Management : Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated satellite accumulation area that is within or near the point of generation.

Step 3: Managing Different Waste Streams
  • A. Unused or Expired Pure Chemical :

    • Ensure the original container is tightly sealed and in good condition.

    • If the original label is damaged, re-label it clearly.

    • Place the container in a secondary containment bin.

    • Manage for pickup by your institution's EH&S department.

  • B. Contaminated Solid Waste :

    • This stream includes items like gloves, weigh paper, pipette tips, and contaminated bench paper.

    • Place these items directly into a designated solid hazardous waste container lined with a durable plastic bag.

    • Do not include any free liquids or sharp objects (needles, razor blades) in this container. Sharps must be placed in a separate, puncture-resistant sharps container labeled as hazardous waste.[13]

  • C. Contaminated Liquid Waste :

    • This stream includes solutions of 4-Morpholinecarboxaldehyde-13C in aqueous or organic solvents.

    • Pour the liquid waste carefully into a designated liquid hazardous waste carboy.

    • Crucially, maintain separate waste streams for aqueous and organic/flammable solvents to prevent dangerous chemical reactions.

    • Always use a secondary containment tray to hold the liquid waste carboy.[13]

Step 4: Arranging for Final Disposal

Do not dispose of this chemical down the drain or in regular trash.[13][14] The final step is to arrange for professional disposal.

  • Once your waste container is full or you have completed your project, submit a chemical waste pickup request to your institution's EH&S department or equivalent safety office.[15]

  • Follow their specific procedures for scheduling and preparing the container for transport.

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical.

Spill Scenario Immediate Actions
Minor Spill (Small quantity, contained within a fume hood)1. Ensure your PPE is intact. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Carefully scoop the absorbent material into your solid hazardous waste container.[1] 4. Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning materials into the waste container. 5. Report the spill to your laboratory supervisor.
Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe)1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If possible and safe to do so, close the door to the affected area to contain vapors. 4. Immediately contact your institution's emergency EH&S number. 5. Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency response personnel.

Disposal Decision Workflow

The following diagram illustrates the logical process for handling waste generated from work with 4-Morpholinecarboxaldehyde-13C.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_disposal Final Disposal start Waste Generation (e.g., used solution, contaminated gloves) isotope_check Isotope Radioactive? (e.g., ¹⁴C, ³H) start->isotope_check stable_iso No, it is a stable isotope (¹³C). Proceed based on chemical hazards. isotope_check->stable_iso No waste_type Identify Waste Type stable_iso->waste_type solid_waste Solid Waste (Gloves, Tips, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solutions) waste_type->liquid_waste Liquid container_solid Place in labeled solid hazardous waste container. solid_waste->container_solid container_liquid Place in labeled liquid hazardous waste carboy. (Segregate Aqueous/Organic) liquid_waste->container_liquid labeling Ensure Container is Correctly Labeled: - 'Hazardous Waste' - Full Chemical Name - All Components container_solid->labeling container_liquid->labeling storage Store container in designated Satellite Accumulation Area. labeling->storage pickup Request Waste Pickup from EH&S Department storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of 4-Morpholinecarboxaldehyde-13C waste.

References

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Columbia University. (n.d.). Radioactive Waste Guidelines. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

  • Oregon State University. (n.d.). Regulations Concerning Radioisotopes. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-Morpholinecarboxaldehyde-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, storage, and disposal of 4-Morpholinecarboxaldehyde-¹³C. As a stable isotope-labeled compound, its chemical reactivity mirrors that of its unlabeled counterpart, with the primary hazards being chemical in nature. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary procedural guidance to ensure both personal safety and the integrity of the isotopically labeled material.

Understanding the Hazard Profile

4-Morpholinecarboxaldehyde is classified as a hazardous chemical. The primary routes of exposure are skin contact, eye contact, and inhalation. The main health hazards are:

  • Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1][2][3][4][5] Symptoms can include rash, itching, and swelling.[4]

  • Eye Irritation: Can cause serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[6][7]

It is crucial to note that as a stable isotope-labeled compound, 4-Morpholinecarboxaldehyde-¹³C is not radioactive and does not pose a radiological threat.[8] The safety precautions are therefore focused on its chemical properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control, with PPE providing an essential barrier.

Recommended PPE for Various Operations
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (small quantities) ANSI Z87.1 compliant safety glasses with side shieldsNitrile rubber glovesStandard laboratory coatNot generally required if handled in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile rubber glovesChemical-resistant lab coat or apronNot generally required if handled in a certified chemical fume hood
Large-Scale Operations or Potential for Aerosolization Face shield worn over chemical splash gogglesNitrile rubber gloves (consider double-gloving)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate[4]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or apronNIOSH-approved respirator with organic vapor cartridges

Causality of PPE Choices:

  • Eye Protection: Chemical splash goggles are recommended over safety glasses for tasks involving liquids to protect against splashes from multiple angles.[9] A face shield provides an additional layer of protection for the entire face during higher-risk procedures.[9][10]

  • Hand Protection: Nitrile gloves are specified for their general resistance to a range of chemicals.[4][10] Latex gloves are not recommended as some chemicals can readily pass through them.[9] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination.[9] For larger volumes or significant splash risks, a chemical-resistant apron provides a higher level of protection.

  • Respiratory Protection: Handling the compound in a well-ventilated area, preferably a chemical fume hood, is the primary means of preventing inhalation.[1][7] Respirators are reserved for situations where ventilation is insufficient or during emergencies like a large spill.[4]

Step-by-Step Handling and Storage Protocols

Adherence to a systematic workflow is critical for both safety and maintaining the isotopic purity of the compound.

Preparation and Weighing
  • Designate a Workspace: All handling of 4-Morpholinecarboxaldehyde-¹³C should be performed in a designated area, such as a chemical fume hood, to contain any potential vapors or spills.

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform this task in the fume hood. The compound has a melting point between 20-23°C, so it may be a liquid or solid at room temperature.[4] Use anti-static weigh boats if handling a powder.

  • Container Sealing: Immediately after dispensing, securely close the primary container to prevent exposure to moisture and atmospheric contaminants.[1]

Storage for Compound Integrity

Proper storage is vital to prevent chemical degradation and maintain the compound's high isotopic enrichment.[8]

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][4][7]

  • Atmosphere: Keep the container tightly closed to protect from moisture.[1] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Emergency Procedures: Spill and Exposure Response

A clear and practiced emergency plan is essential.

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and effective cleanup.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Reporting Decontamination & Reporting Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate If spill is large Assess Assess spill size and risk Ventilate Ensure adequate ventilation (fume hood sash down) Don_PPE Don appropriate PPE (goggles, face shield, gloves, lab coat/apron, respirator if needed) Assess->Don_PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Place_in_Container Place in a labeled, sealed container for hazardous waste Collect->Place_in_Container Decontaminate Decontaminate the area with soap and water Dispose_PPE Remove and dispose of contaminated PPE as hazardous waste Decontaminate->Dispose_PPE Report Report the incident to your safety officer Dispose_PPE->Report

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at a safe working height.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection if necessary.[9]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7]

  • Collect: Once absorbed, carefully sweep or scoop the material into a suitable container for hazardous waste.[1] Use non-sparking tools if the material is near a source of ignition.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Seal the waste container and label it clearly. Dispose of the waste and any contaminated PPE according to institutional and local regulations.[1]

Exposure First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash develops, seek medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][11] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[7] Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan

All waste containing 4-Morpholinecarboxaldehyde-¹³C, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[3] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not dispose of this chemical down the drain.[12]

References

  • A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
  • SAFETY DATA SHEET - 4-Morpholinecarboxaldehyde. Fisher Scientific.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Safe use of radioisotopes. PubMed.
  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.
  • N-Formylmorpholine SDS, 4394-85-8 Safety Data Sheets. ECHEMI.
  • How To Properly Store Your Radiolabeled Compounds. Moravek.
  • Safe Handling of Radiochemicals. Cytiva.
  • Material Safety Data Sheet - N-Formylmorpholine, 99+%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-Morpholinecarboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Morpholin-4-yl-pyridine-3-carbaldehyde. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET - 4-Morpholinecarboxaldehyde. Thermo Fisher Scientific.
  • N-Formylmorpholine. PubChem.
  • 4-(4-Morpholinyl)benzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFE HANDLING OF RADIOACTIVE ISOTOPES. OSTI.GOV.
  • SAFETY DATA SHEET - 4-Formylmorpholine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Formylmorpholine. TCI Chemicals.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.